molecular formula C38H52N6O7 B601529 (3R,8S,9S,12S)-Atazanavir CAS No. 1332981-14-2

(3R,8S,9S,12S)-Atazanavir

Cat. No.: B601529
CAS No.: 1332981-14-2
M. Wt: 704.87
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,8S,9S,12S)-Atazanavir is an azapeptide inhibitor of the HIV-1 protease, an enzyme essential for the viral replication cycle. Its primary research application is in the study of HIV-1 infection and the development of antiretroviral therapies. The mechanism of action involves selective binding to the active site of the HIV-1 protease, thereby inhibiting the virus-specific processing of viral Gag and Gag-Pol polyproteins in infected cells. This inhibition prevents the cleavage of these polyprotein precursors, leading to the production of immature, non-infectious viral particles . Atazanavir is known for its high specificity against HIV-1 group M subtypes A, B, C, D, AE, AG, F, G, and J, and it exhibits a distinct resistance profile compared to other protease inhibitors. Its signature resistance mutation is I50L, which, unlike mutations selected by other protease inhibitors, can confer hypersusceptibility to other drugs in this class . Beyond its established role in HIV research, investigations have explored its potential for repurposing, including in vitro studies that demonstrate its ability to inhibit the SARS-CoV-2 major protease (Mpro) and viral replication . Provided as a solid, this compound is intended for research purposes in biochemistry, virology, and medicinal chemistry. Researchers should handle the product in accordance with laboratory safety protocols. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYRYVKAWYZBR-IHZBLBIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332981-14-2
Record name Atazanavir R,S,S,S-diastereomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332981142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATAZANAVIR R,S,S,S-DIASTEREOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/794NZ84YFV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(3R,8S,9S,12S)-Atazanavir synthesis pathway and precursors

[1]

Retrosynthetic Analysis & Strategy

The (3R,8S,9S,12S)-Atazanavir molecule is an aza-peptide isostere.[1] To achieve the mixed stereochemistry (3R, 12S), a simultaneous coupling of a diamine core with tert-leucine is unsuitable. Instead, a convergent approach is required where the molecule is assembled from two pre-functionalized halves.

Key Disconnections
  • Central Core Formation: The C–N bond between the hydrazine moiety and the ketone/alcohol backbone.

  • Amide Couplings: The connections between the central core and the terminal tert-leucine caps.

Strategic Building Blocks
  • Fragment A (The "Right" Wing - 12S, 9S): A chloroketone derivative synthesized from L-Phenylalanine and N-(methoxycarbonyl)-L-tert-leucine . This establishes the (9S) and (12S) centers.[2][3]

  • Fragment B (The "Left" Wing - 3R): A hydrazide derivative synthesized from 4-(pyridin-2-yl)benzylhydrazine and N-(methoxycarbonyl)-D-tert-leucine . This establishes the (3R) center.[4]

  • Stereoselective Reduction: The final installation of the (8S) hydroxyl group via Felkin-Anh controlled reduction.[5]

Retrosynthesiscluster_fragmentsKey PrecursorsTarget(3R,8S,9S,12S)-AtazanavirFragAFragment A (12S, 9S)(S)-Chloroketone Derivative(Contains L-tert-Leu)Target->FragA  Disconnection 1FragBFragment B (3R)(R)-Acyl Hydrazine Derivative(Contains D-tert-Leu)Target->FragB  Disconnection 2LPheL-Phenylalanine+ N-Moc-L-tert-LeucineFragA->LPheDerived fromHydrazine4-(pyridin-2-yl)benzylhydrazine+ N-Moc-D-tert-LeucineFragB->HydrazineDerived from

Caption: Retrosynthetic breakdown of (3R,8S,9S,12S)-Atazanavir into stereochemically defined fragments.

Synthesis of Precursors[5][6][7][8]

Precursor A: N-(methoxycarbonyl)-D-tert-leucine (Source of 3R)

To introduce the (3R) configuration, the synthesis must utilize D-tert-leucine (D-2-amino-3,3-dimethylbutanoic acid) instead of the standard L-isomer.

Protocol:

  • Starting Material: D-tert-Leucine.[2]

  • Acylation: Dissolve D-tert-leucine in NaOH/H₂O. Cool to 0°C.[4][5]

  • Reagent: Add methyl chloroformate dropwise while maintaining pH >9.

  • Workup: Acidify with HCl to pH 2, extract with ethyl acetate, and crystallize from ethyl acetate/heptane.

  • Yield/Purity: >90% yield; >99.9% enantiomeric excess (D-isomer).

Precursor B: 4-(pyridin-2-yl)benzylhydrazine

This non-chiral hydrazine core acts as the linker for the "Left Wing".

Protocol:

  • Alkylation: React 4-(chloromethyl)-2-(pyridin-2-yl)pyridine with hydrazine hydrate (excess) in ethanol.

  • Conditions: Reflux for 4 hours.

  • Purification: Distill off excess hydrazine; recrystallize the residue from ether/hexanes.

Step-by-Step Synthesis Pathway

Phase 1: Synthesis of the "Left Wing" (Hydrazide Intermediate)

This step couples the hydrazine core with the D-tert-leucine precursor.

  • Reagents: Precursor B (Hydrazine), Precursor A (N-Moc-D-tert-Leucine), EDC·HCl, HOBt, Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) / DMF.

  • Conditions: 0°C to Room Temperature (RT), 12 hours.

Mechanism: The carboxylic acid of the D-tert-leucine is activated by EDC/HOBt and attacked by the secondary nitrogen of the hydrazine (regioselectivity is controlled by the steric bulk of the benzyl group, favoring the terminal NH₂ or requiring protection strategies if selectivity is low; typically, the BMS process uses a Boc-protected hydrazine initially or specific conditions to favor acylation at the substituted nitrogen). Refinement: In the optimized convergent route, the hydrazine is often acylated at the unsubstituted nitrogen if free, or the specific N2-acylated isomer is isolated. For Atazanavir, the tert-leucine is attached to the N1 (acyl) position relative to the hydrazine linkage.

Phase 2: Synthesis of the "Right Wing" (Chloroketone Intermediate)

This step constructs the phenylalanine backbone with the L-tert-leucine cap.

  • Starting Material: N-Moc-L-tert-Leucine + L-Phenylalanine methyl ester.

  • Coupling: Standard amide coupling (EDC/HOBt) to form the dipeptide isostere precursor.

  • Conversion to Chloroketone:

    • Hydrolysis of the methyl ester to the acid.

    • Activation (mixed anhydride or acid chloride).

    • Reaction with diazomethane to form diazoketone.

    • Quenching with HCl(g) to form the (S)-chloroketone .

    • Alternative: Reaction of the ester enolate with chloroiodomethane (ClCH₂I) or similar homologation reagents.

Phase 3: Fragment Assembly (The Core Coupling)

This is the critical convergent step linking the Left Wing (Hydrazide) and Right Wing (Chloroketone).

  • Reactants: Left Wing Hydrazide (3R) + Right Wing Chloroketone (9S, 12S).

  • Solvent: Ethanol or THF.[4]

  • Base: NaHCO₃ or DIPEA.

  • Temperature: 50–70°C.

Transformation: The secondary amine (or hydrazine NH) of the Left Wing performs an S_N2 attack on the alpha-chloroketone of the Right Wing. This forms the amino-ketone intermediate.[1][5]

Phase 4: Stereoselective Reduction (Establishing 8S)

The final stereocenter (8S) is set by reducing the ketone. The existing chiral centers (particularly the bulky tert-leucine groups) direct the hydride attack via Felkin-Anh control.[1][5]

  • Reagent: Lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃).[1]

  • Solvent: Ethanol/DCM.

  • Temperature: -78°C.[5]

  • Selectivity: The bulky reagent and the influence of the nearby chiral centers favor the formation of the syn-alcohol (relative to the amino group), yielding the desired (8S) configuration.

SynthesisPathwayD_LeuN-Moc-D-tert-Leucine(Precursor A)LeftWingLeft Wing (Hydrazide)(3R Configuration)D_Leu->LeftWingAcylation (EDC/HOBt)HydrazinePyridine-BenzylHydrazineHydrazine->LeftWingL_LeuN-Moc-L-tert-Leucine(Precursor B)RightWingRight Wing (Chloroketone)(9S, 12S Configuration)L_Leu->RightWing1. Coupling2. Chloroketone formationL_PheL-PhenylalanineDerivativeL_Phe->RightWingAminoKetoneAmino-KetoneIntermediateLeftWing->AminoKetoneS_N2 Coupling(NaHCO3, 60°C)RightWing->AminoKetoneFinalProduct(3R,8S,9S,12S)-AtazanavirAminoKetone->FinalProductStereoselective Reduction(LiAlH(O-t-Bu)3, -78°C)Sets 8S Center

Caption: Convergent synthesis pathway illustrating the independent installation of the 3R and 12S stereocenters.

Quantitative Data & Process Parameters

ParameterValue / ConditionCriticality
D-tert-Leucine Purity >99.9% eeEssential to ensure pure 3R isomer; <0.1% L-isomer required.
Coupling Temp (Phase 3) 60°C ± 5°CBalance between reaction rate and prevention of thermal degradation.
Reduction Temp (Phase 4) -78°C to -20°CLow temperature is critical for Felkin-Anh selectivity (>20:1 dr).
Yield (Coupling) 75-85%High efficiency S_N2 reaction.
Yield (Reduction) 85-95%Highly stereoselective hydride delivery.

Analytical Validation (Self-Validating System)

To confirm the synthesis of the specific (3R,8S,9S,12S) diastereomer and distinguish it from the commercial (3S) variant:

  • Chiral HPLC: Use a Chiralpak AD-H or OD-H column. The (3R) diastereomer will have a distinct retention time compared to the (3S) standard (Reyataz reference).

  • NMR Spectroscopy:

    • ¹H NMR: The tert-butyl protons of the two tert-leucine groups will appear as distinct singlets due to the lack of C2 symmetry in the (3R, 12S) diastereomer. In the symmetric (3S, 12S) drug, these signals are often closer or overlapping in achiral solvents.

    • ¹³C NMR: Look for splitting in the carbonyl region corresponding to the carbamate groups, indicating non-equivalence of the two "wings".

References

  • Synthesis of Atazanavir Precursors Xu, Z. et al. "Process Research and Development for an Efficient Synthesis of the HIV Protease Inhibitor BMS-232632." Organic Process Research & Development, 2002, 6(3), 323–328.[6]

  • Convergent Stereoselective Route Fan, W. et al. "An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach." Organic Process Research & Development, 2008, 12(1), 69–75.

  • Impurity Profiling & Diastereomers Gao, H. et al. "Process for the preparation of atazanavir sulfate substantially free of diastereomers."[2] EP Patent 2542527 A2, 2013.

  • Flow Chemistry Synthesis of Hydrazine Core Dalla-Vechia, L. et al.[7] "A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir."[5][7][8][9] Organic & Biomolecular Chemistry, 2013, 11, 6806-6813.[7]

An In-depth Technical Guide to the Discovery and Development of (3R,8S,9S,12S)-Atazanavir

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Atazanavir, an azapeptide HIV-1 protease inhibitor, marked a significant advancement in antiretroviral therapy. Its development was driven by the need for a potent therapeutic with a high barrier to resistance, a favorable safety profile, and a simplified dosing regimen. This guide provides a comprehensive technical overview of the discovery, stereoselective synthesis, pharmacological profile, and clinical development of the specific (3R,8S,9S,12S)-diastereomer of Atazanavir. We will explore the causal chemistry behind its stereospecific synthesis, the intricacies of its mechanism of action, and the clinical data that established its role in the management of HIV-1 infection.

Introduction: A New Paradigm in Protease Inhibition

Atazanavir (formerly BMS-232632) is a second-generation HIV-1 protease inhibitor (PI) approved by the U.S. Food and Drug Administration (FDA) in 2003 for the treatment of HIV-1 infection.[1][2] As an azapeptide, it was rationally designed to mimic the peptide substrate of the HIV protease enzyme, effectively blocking a critical step in the viral life cycle.[3][4] Its development addressed key limitations of earlier PIs, offering the significant advantages of once-daily dosing, a reduced impact on lipid profiles, and a unique resistance profile.[4] The therapeutic agent is specifically the (3R,8S,9S,12S)-diastereomer, as the precise three-dimensional arrangement of its chiral centers is paramount to its potent inhibitory activity. This document delves into the scientific journey of Atazanavir, from initial concept to clinical application.

Discovery and Medicinal Chemistry: The Rationale for Atazanavir

The development of Atazanavir was a "Target Product Profile-Driven" endeavor aimed at creating a PI with superior antiviral activity, efficacy against resistant HIV strains, and a reduced pill burden.[4]

Structure-Activity Relationship (SAR) and Core Design

Atazanavir's design as an azapeptide inhibitor was a strategic choice to enhance its binding affinity and specificity for the HIV-1 protease active site.[5] The core structure was engineered to be a structural analog of the transition state of the phenylalanine-proline cleavage site within the viral Gag-Pol polyprotein.[6]

Key SAR insights that guided its development include:

  • Central Hydroxyethylamine Core: The critical (8S,9S)-hydroxyl group forms a key hydrogen bond with the aspartic acid residues (Asp25/125) in the catalytic dyad of the protease active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.

  • Aza-Dipeptide Mimicry: The incorporation of a hydrazine moiety creates an "aza-dipeptide" isostere, contributing to the molecule's unique binding kinetics and resistance profile.

  • Terminal Groups: The two tert-Leucine residues at the P1 and P1' positions were found to confer high potency and were a significant improvement over earlier valine residues.[7] The biphenyl moiety also contributed to regaining antiviral activity that was lost when optimizing for oral bioavailability with other chemical groups.[7]

The Criticality of Stereochemistry: Selection of the (3R,8S,9S,12S) Isomer

Atazanavir has four chiral centers, leading to the possibility of 16 stereoisomers. The biological activity of PIs is exquisitely dependent on their three-dimensional conformation, which must precisely complement the C2-symmetric active site of the HIV-1 protease.

The selection of the (3R,8S,9S,12S) isomer was the result of a highly diastereoselective synthetic strategy designed to produce the syn-1,2-amino alcohol configuration at the C8 and C9 positions. This specific arrangement is essential for orienting the hydroxyl group for its critical interaction with the catalytic aspartate residues of the protease. The synthesis was designed to control this outcome, as other diastereomers exhibit significantly lower or no antiviral activity. The high diastereoselectivity is achieved through a controlled reduction of a key amino ketone intermediate, governed by the Felkin-Ahn model, where the bulky N-(methoxycarbonyl)-L-tert-leucinyl group directs the hydride attack to form the desired syn product with high fidelity.[8][9] This stereochemical control is a cornerstone of the entire development process, ensuring that only the most potent and active isomer is produced.[8]

Stereoselective Synthesis of (3R,8S,9S,12S)-Atazanavir

The manufacturing process for Atazanavir is a multi-step synthesis that relies on the strategic and stereocontrolled coupling of key intermediates. The following protocol is a representative pathway.

Experimental Protocol: Key Synthetic Steps

Step 1: Preparation of Intermediate (7)

  • React the hydrochloride salt of a protected hydrazine intermediate (compound 6) with N-methoxycarbonyl-L-tert-leucine (1).

  • The reaction is typically carried out in a mixture of a chlorinated solvent (e.g., methylene chloride) and an aprotic polar solvent (e.g., dimethylformamide).

  • A condensing agent such as dicyclohexylcarbodiimide (DCC) is used to facilitate the amide bond formation.

  • The reaction is maintained at a low temperature (0-5°C) to minimize side reactions.

  • Following reaction completion, a series of aqueous washes and solvent evaporation yields the crude product, which is purified by recrystallization to afford compound (7).

Step 2: Deprotection to form Intermediate (8)

  • The benzyloxycarbonyl (Cbz) protecting group on intermediate (7) is removed.

  • This is achieved via catalytic hydrogenation using Palladium on carbon (Pd/C) as the catalyst in a methanol solvent. Ammonium formate serves as the hydrogen source.

  • The reaction is typically heated to around 40°C.

  • Upon completion, the catalyst is filtered off, and the solvent is removed in vacuo. The resulting solid, compound (8), is washed and dried.

Step 3: Final Coupling to Yield (3R,8S,9S,12S)-Atazanavir (I)

  • The deprotected intermediate (8) is suspended in a chlorinated solvent like methylene chloride.

  • The solution is cooled to approximately 0°C.

  • A solution of methyl chloroformate in methylene chloride is added dropwise over several hours in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • After the reaction is complete, the mixture is quenched with an aqueous sodium bicarbonate solution.

  • The organic phase is separated, dried over anhydrous sodium sulfate, filtered, and evaporated to yield the crude Atazanavir.

  • Final purification is achieved by hot crystallization from an ethanol/water mixture to afford the pure (3R,8S,9S,12S)-Atazanavir as a white solid.

Causality Note: The high diastereoselectivity of the overall synthesis is often established prior to these final coupling steps, particularly during the creation of the core amino alcohol fragment. A key step in many synthetic routes is the diastereoselective reduction of a ketomethylene aza-dipeptide isostere. This reduction, using a sterically hindered hydride reagent like lithium tri-tert-butoxyaluminum hydride, proceeds under Felkin-Ahn control to favor the formation of the desired syn-1,2-amino alcohol, which contains the required (8S, 9S) stereochemistry.[8][9]

Visualization of Synthetic Pathway

G cluster_start Starting Materials cluster_final Final Product A Intermediate (6) HCl (Protected Hydrazine Core) C Intermediate (7) (Cbz-protected) A->C B N-methoxycarbonyl-L-tert-leucine (1) B->C DCC, CH₂Cl₂/DMF, 0-5°C (Step 1: Coupling) F (3R,8S,9S,12S)-Atazanavir D Intermediate (8) (Deprotected Amine) C->D Pd/C, NH₄HCO₂, MeOH (Step 2: Cbz Deprotection) D->F E Methyl Chloroformate E->F DIPEA, CH₂Cl₂ (Step 3: Final Acylation)

Caption: High-level synthetic pathway for Atazanavir.

Pharmacological Profile

Mechanism of Action

Atazanavir is a potent and selective competitive inhibitor of the HIV-1 protease enzyme.[3] This viral enzyme is essential for the post-translational cleavage of the viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins required for viral assembly and replication.[6]

By binding tightly to the active site of the protease, Atazanavir prevents this cleavage process. Consequently, the virus produces only immature, non-infectious virions, which are incapable of infecting new host cells.[6] This interruption of the viral life cycle leads to a significant reduction in viral load in infected individuals.

Visualization of HIV Protease Inhibition

HIV_Lifecycle cluster_host Host Cell (CD4+ T-cell) Entry 1. Viral Entry & Uncoating RT 2. Reverse Transcription (RNA -> DNA) Entry->RT Integration 3. Integration into Host Genome RT->Integration Transcription 4. Transcription (DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Polyproteins) Transcription->Translation Cleavage 6. Protease Cleavage Translation->Cleavage Assembly 7. Assembly of New Virions Cleavage->Assembly NonInfection Non-infectious Virion Cleavage->NonInfection Budding 8. Budding & Maturation Assembly->Budding Infection Infectious Virion Budding->Infection Mature ATV Atazanavir ATV->Cleavage INHIBITS

Caption: Atazanavir's inhibition of the HIV-1 life cycle.

Pharmacokinetics

The pharmacokinetic profile of Atazanavir supports its once-daily dosing regimen.[1] It is often co-administered with a low dose of ritonavir, another PI that acts as a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This "boosting" significantly increases Atazanavir's plasma concentrations and prolongs its half-life, enhancing its antiviral efficacy.[3]

Parameter Description Reference(s)
Absorption Rapidly absorbed, with Tmax of ~2.5 hours. Bioavailability is enhanced when taken with food.[1][10]
Distribution 86% bound to human serum proteins.[1]
Metabolism Extensively metabolized in the liver, primarily by the CYP3A4 isoenzyme via mono- and dioxygenation.[1]
Excretion Primarily eliminated in feces (~79%) with a smaller portion in urine (~13%).[1]
Half-life Approximately 7 hours (unboosted).[1][3]

Clinical Development and Efficacy

Atazanavir has been extensively studied in both antiretroviral-naive and treatment-experienced adult patients.[6] Clinical trials have consistently demonstrated its potent virologic suppression, favorable immunologic response, and distinct safety profile compared to other PIs.

Summary of Pivotal Clinical Trial Data

The following table summarizes results from key clinical trials that established the efficacy of ritonavir-boosted Atazanavir.

Trial Designation Patient Population Treatment Arms Key Efficacy Outcome (at 48/96 Weeks) Reference(s)
BMS AI424-034 Treatment-NaïveATV/r + ZDV/3TC vs. EFV + ZDV/3TCNon-inferior virologic suppression (HIV-1 RNA <50 copies/mL)
BMS AI424-045 Treatment-ExperiencedATV/r + TDF + NRTI vs. LPV/r + TDF + NRTIEquivalent virologic efficacy between arms at 96 weeks.
CASTLE Study Treatment-NaïveATV/r + TDF/FTC vs. LPV/r + TDF/FTCATV/r was non-inferior to LPV/r for virologic response at 48 and 96 weeks.[11]
General Efficacy Treatment-NaïveATV/r-based cART75-84% of patients achieved virologic suppression (<50 copies/mL).[6]

ATV/r = Atazanavir/ritonavir; LPV/r = Lopinavir/ritonavir; EFV = Efavirenz; ZDV/3TC = Zidovudine/Lamivudine; TDF/FTC = Tenofovir/Emtricitabine; TDF = Tenofovir; NRTI = Nucleoside Reverse Transcriptase Inhibitor.

Safety and Tolerability

A distinguishing feature of Atazanavir is its comparatively benign effect on lipid profiles (total cholesterol, triglycerides) versus other PIs.[3] The most common adverse event is reversible, unconjugated hyperbilirubinemia (jaundice or scleral icterus), which is caused by the inhibition of the UGT1A1 enzyme and is generally considered cosmetic rather than a sign of liver toxicity.[12][13] Other reported side effects include rash, nausea, and headache.[14]

Conclusion

The development of (3R,8S,9S,12S)-Atazanavir represents a triumph of rational drug design, stereoselective synthesis, and targeted clinical evaluation. By focusing on a specific molecular architecture, scientists created a potent HIV-1 protease inhibitor that successfully addressed the clinical needs for improved tolerability, a simplified dosing schedule, and a robust resistance profile. Its unique pharmacological characteristics, particularly its neutral lipid profile and the underlying chemistry that enables its efficient, stereospecific production, have solidified its role as a valuable component of combination antiretroviral therapy for a diverse population of patients living with HIV-1.

References

  • Atazanavir/ritonavir-based combination antiretroviral therapy for treatment of HIV-1 infection in adults. (n.d.). PMC. [Link]

  • ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, May 4). Gpatindia. [Link]

  • Beckman, J. A., Wood, B. R., Ard, K. L., Price, C. N., Solomon, D. A., Zuflacht, J. P., et al. (2017). Conflicting effects of atazanavir therapy on atherosclerotic risk factors in stable HIV patients: A randomized trial of regimen switch to atazanavir. PLOS ONE. [Link]

  • Degefa, B. M., & Nekemte, A. S. (2018). Atazanavir / ritonavir versus Lopinavir / ritonavir-based combined antiretroviral therapy (cART) for HIV-1 infection: a systematic review and meta-analysis. PMC. [Link]

  • Design and Evaluation of Atazanavir Sulphate Non-Effervescent Sustained Release Floating Matrix Tablets. (2019, July 29). ResearchGate. [Link]

  • Pharmacology of Atazanavir ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 16). YouTube. [Link]

  • Atazanavir Sulfate and Ritonavir Tablets, 300 mg/100 mg - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. [Link]

  • Effectiveness and Safety of Atazanavir Use for the Treatment of Children and Adolescents Living With HIV: A Systematic Review. (2022, May 22). Frontiers. [Link]

  • HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use EVOTAZ safely and effect - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. [Link]

  • Atazanavir Is a Competitive Inhibitor of SARS-CoV-2 M pro , Impairing Variants Replication In Vitro and In Vivo. (n.d.). MDPI. [Link]

  • Atazanavir - StatPearls - NCBI Bookshelf - NIH. (2024, January 11). National Center for Biotechnology Information. [Link]

  • Long-Term Efficacy and Safety of Atazanavir/Ritonavir Treatment in a Real-Life Cohort of Treatment-Experienced Patients with HIV Type 1 Infection. (n.d.). PMC. [Link]

  • REYATAZ U.S. Prescribing Information. (n.d.). Bristol Myers Squibb. [Link]

  • An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach | Organic Process Research & Development. (n.d.). ACS Publications. [Link]

  • PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). PMC. [Link]

  • Differing predictors of resistance to atazanavir/ritonavir or Kaletra identified. (2006, April 13). Aidsmap. [Link]

  • Activities of Atazanavir (BMS-232632) against a Large Panel of Human Immunodeficiency Virus Type 1 Clinical Isolates Resistant to One or More Approved Protease Inhibitors. (n.d.). PMC. [Link]

  • Study Details | NCT00768989 | Phase IIB Pilot of Atazanavir + Raltegravir. (n.d.). ClinicalTrials.gov. [Link]

  • CN104163787A - Preparation methods of Atazanavir and sulfate of Atazanavir. (n.d.).
  • Two Cases of Multidrug-Resistant Human Immunodeficiency Virus Infection Treated with Atazanavir and Lopinavir/Ritonavir Combination Therapy. (2026, January 2). ResearchGate. [Link]

  • U.S. Food and Drug Administration Approves Bristol-Myers Squibb's Evotaz™ (atazanavir and cobicistat) for the Treatment of HIV-1 Infection in Adults. (2015, January 29). Bristol Myers Squibb. [Link]

  • FDA approves Bristol-Myers Squibb's Evotaz in HIV-1. (2015, February 2). The Pharmaletter. [Link]

  • Synthesis of Atazanavir. (n.d.). ProQuest. [Link]

  • Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir. (2019, April 11). PubMed. [Link]

Sources

Stereospecific properties of (3R,8S,9S,12S)-Atazanavir

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Stereochemical Profiling of (3R,8S,9S,12S)-Atazanavir

Executive Summary

This technical guide analyzes (3R,8S,9S,12S)-Atazanavir , a specific diastereomer of the HIV-1 protease inhibitor Atazanavir (Reyataz®). While the active pharmaceutical ingredient (API) exists in the all-S configuration


, the 

-isomer represents a critical process-related impurity and a subject of Structure-Activity Relationship (SAR) studies. This document details the molecular architecture, synthetic origins, analytical differentiation, and biological implications of this stereoisomer, providing actionable protocols for researchers in process chemistry and analytical development.

Molecular Architecture & Stereochemical Significance

Atazanavir is an azapeptide mimic designed to inhibit HIV-1 protease by acting as a transition-state analogue. Its efficacy relies heavily on the precise spatial arrangement of its lipophilic groups to fit the


-symmetric active site of the enzyme.
The Stereocenters

The molecule contains four chiral centers.[1] In the standard API, all are


-configured. The 

isomer acts as a "mono-inverted" cap analog.
PositionMoietyAPI ConfigTarget IsomerStructural Consequence
3

-methoxycarbonyl-tert-leucine


Inverted vector of the P2 tert-butyl group.
8 Hydroxyl (Transition State Mimic)


Maintained H-bond with Asp25/Asp25'.
9 Benzyl side chain


Maintained fit in S1 subsite.
12

-methoxycarbonyl-tert-leucine


Maintained fit in S2' subsite.
Structural Impact of the (3R) Inversion

The 3-position corresponds to the chiral center of the tert-leucine moiety (P2 ligand). In the active drug


, the tert-butyl group is oriented to fill the hydrophobic S2 subsite  of the HIV protease. In the 

diastereomer, this bulky group is projected away from the optimal binding pocket, potentially creating steric clashes with the enzyme flap or solvent-exposed regions, thereby drastically reducing binding affinity (

).

Atazanavir_Stereo cluster_binding HIV Protease Interaction Core Hydrazine Core (8S, 9S) Cap1 Cap 1: L-tert-Leucine (12S) Core->Cap1 Amide Bond Cap2_Target Cap 2: D-tert-Leucine (3R - Inverted) Core->Cap2_Target Amide Bond (Stereo Mismatch) Binding Steric Clash / Loss of vdW Contact Cap2_Target->Binding S2_Pocket S2 Hydrophobic Pocket Binding->S2_Pocket

Figure 1: Structural assembly of the (3R) diastereomer showing the specific inversion point at the P2 cap and its consequent inability to interact optimally with the S2 hydrophobic pocket.

Synthetic Origins & Control Strategies

The


 isomer typically arises during the coupling of the hydrazine core with 

-methoxycarbonyl-L-tert-leucine.
Mechanism of Formation
  • Racemization of Starting Material: The primary source is the use of

    
    -methoxycarbonyl-L-tert-leucine that contains trace amounts of the D-isomer (leading to 
    
    
    
    ).
  • Epimerization during Coupling: Activation of the carboxylic acid (using reagents like HATU or chloroformates) can lead to oxazolone formation. If the base-catalyzed ring opening of the oxazolone is slow or non-stereoselective, the

    
    -proton can be abstracted, leading to racemization at the C3 position.
    
Synthetic Workflow & Critical Control Points

To minimize the


 impurity, temperature control during the activation step is critical.

Synthesis_Pathway Start N-methoxycarbonyl-L-tert-leucine (Pure S-isomer) Activation Activation (Acid Chloride/Mixed Anhydride) Start->Activation Coupling Coupling with Hydrazine Core Activation->Coupling Standard Path Oxazolone Oxazolone Intermediate (Risk of Racemization) Activation->Oxazolone High Temp / Excess Base Product_S Atazanavir API (3S,8S,9S,12S) Coupling->Product_S Major (>99%) Product_R Impurity Diastereomer A (3R,8S,9S,12S) Coupling->Product_R Minor (<0.5%) Oxazolone->Coupling Racemized

Figure 2: Synthetic pathway highlighting the risk of oxazolone-mediated racemization which generates the (3R) impurity.

Analytical Characterization Protocols

Distinguishing the


 diastereomer from the API requires high-resolution chiral chromatography, as standard reverse-phase (C18) methods may not provide baseline resolution due to the identical mass and similar hydrophobicity.
Protocol 1: Chiral HPLC Separation

This method is self-validating via resolution factor (


) calculation between the API and the 

reference standard.
  • Column: Amylose tris-(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., Chiralpak IA or AD-H).

  • Mobile Phase:

    
    -Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v).
    
  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm.

  • Temperature: 25°C.

  • Expected Elution: The

    
     isomer (Diastereomer A) typically elutes before the main 
    
    
    
    peak due to altered interaction with the chiral stationary phase.
Protocol 2: NMR Differentiation ( H)

The inversion at C3 causes a shift in the tert-butyl protons and the adjacent


-methine proton.
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Diagnostic Signal:

    • API (3S):

      
      -CH signal typically appears around 
      
      
      
      4.1–4.3 ppm.
    • Impurity (3R): Expect a slight upfield/downfield shift (

      
       ppm) and distinct splitting patterns for the NH amide doublet due to the change in the dihedral angle.
      

Biological Implications (SAR)

The


 configuration is generally considered less active (higher 

) than the API.
  • Binding Affinity: The HIV protease active site is highly stereoselective. The S2 subsite is a hydrophobic pocket defined by Ile50, Ile84, and Val32. The tert-butyl group of the L-tert-leucine (3S) fits snugly here. The D-tert-leucine (3R) orients the group towards the solvent or the flap region, reducing Van der Waals contacts.

  • Resistance Profiles: Understanding the binding of the

    
     isomer is crucial for resistance modeling. Mutations in the protease (e.g., I50L) that affect Atazanavir binding might show differential susceptibility to the 
    
    
    
    isomer, although clinically this isomer is an impurity to be removed, not a therapeutic candidate.

References

  • United States Pharmacopeia (USP). Atazanavir Sulfate: Organic Impurities Procedure.[2] (Defines Diastereomer standards).

  • PubChem. Atazanavir Compound Summary (CID 148192).[3] National Library of Medicine.

  • Bold, G., et al. "New Aza-Dipeptide Analogues as Potent and Orally Absorbed HIV-1 Protease Inhibitors: Candidates for Clinical Development." Journal of Medicinal Chemistry, 1998.[3] (Foundational SAR establishing the requirement for L-tert-leucine).

  • Xu, Z., et al. "Process Development for Atazanavir Sulfate." Organic Process Research & Development, 2002. (Details the coupling chemistry and control of stereoisomers).

Sources

An In-Depth Technical Guide to (3R,8S,9S,12S)-Atazanavir: Physicochemical Properties, Mechanism of Action, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atazanavir is a potent azapeptide protease inhibitor that has played a significant role in the management of Human Immunodeficiency Virus (HIV) infection. As an antiretroviral agent, it selectively targets the HIV-1 protease, an enzyme critical for the viral life cycle. This guide provides a comprehensive technical overview of the (3R,8S,9S,12S) stereoisomer of Atazanavir, focusing on its fundamental physicochemical properties, its mechanism of action at the molecular level, and detailed analytical methodologies for its quantification. The information presented herein is intended to support research, development, and quality control activities related to this important therapeutic agent.

Physicochemical Properties of (3R,8S,9S,12S)-Atazanavir

A thorough understanding of the physicochemical properties of a drug substance is fundamental to its development and formulation. The specific stereoisomer, (3R,8S,9S,12S)-Atazanavir, possesses a unique three-dimensional arrangement that dictates its interaction with the biological target.

PropertyValue
CAS Number 1332981-14-2
Molecular Formula C₃₈H₅₂N₆O₇
Molecular Weight 704.86 g/mol
Synonym Atazanavir R,S,S,S-diastereomer

Mechanism of Action: Inhibition of HIV-1 Protease

Atazanavir's therapeutic effect stems from its potent and selective inhibition of HIV-1 protease. This viral enzyme is essential for the post-translational processing of the viral Gag and Gag-Pol polyproteins. Cleavage of these polyproteins by HIV-1 protease produces mature structural proteins and enzymes necessary for the assembly of infectious virions.

Atazanavir is designed as a peptidomimetic inhibitor, closely mimicking the transition state of the natural substrate of HIV-1 protease. By binding to the active site of the enzyme, Atazanavir competitively and reversibly blocks its catalytic activity. This inhibition prevents the proteolytic cleavage of the Gag and Gag-Pol polyproteins, leading to the production of immature, non-infectious viral particles.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_inhibition Mechanism of Atazanavir Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV-1 Protease Gag_Pol->HIV_Protease Cleavage Structural_Proteins Mature Structural Proteins HIV_Protease->Structural_Proteins Viral_Enzymes Mature Viral Enzymes HIV_Protease->Viral_Enzymes Blocked_Protease Inhibited HIV-1 Protease HIV_Protease->Blocked_Protease Virion_Assembly Virion Assembly Structural_Proteins->Virion_Assembly Viral_Enzymes->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion Atazanavir (3R,8S,9S,12S)-Atazanavir Atazanavir->HIV_Protease Binds to active site Immature_Virion Non-infectious Virion Blocked_Protease->Immature_Virion

Caption: Inhibition of HIV-1 Protease by Atazanavir.

Pharmacokinetics and Pharmacodynamics

The clinical efficacy of Atazanavir is governed by its pharmacokinetic and pharmacodynamic profiles.

  • Absorption: Atazanavir is orally bioavailable, and its absorption is enhanced when administered with food.

  • Distribution: It is approximately 86% bound to plasma proteins.

  • Metabolism: Atazanavir is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP3A4.

  • Elimination: The majority of the drug and its metabolites are eliminated in the feces. The elimination half-life is approximately 7 hours in healthy adults.

The pharmacodynamic effect of Atazanavir is directly related to its concentration at the site of action. Maintaining plasma concentrations above the minimum effective concentration is crucial for suppressing viral replication and preventing the development of drug resistance.

Experimental Protocols

Quantification of (3R,8S,9S,12S)-Atazanavir in a Pharmaceutical Formulation by RP-HPLC

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of (3R,8S,9S,12S)-Atazanavir in a bulk drug substance or a formulated product.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • (3R,8S,9S,12S)-Atazanavir reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade)

  • Acetic acid (analytical grade)

Chromatographic Conditions:

  • Mobile Phase: A mixture of a suitable buffer (e.g., 0.05 M ammonium acetate, pH adjusted to 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile or methanol) in an appropriate ratio (e.g., 30:70 v/v). The optimal ratio should be determined during method development to achieve good resolution and peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient (or controlled at a specific temperature, e.g., 30 °C)

  • Detection Wavelength: 250 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Solution Preparation: a. Accurately weigh a suitable amount of (3R,8S,9S,12S)-Atazanavir reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). b. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover a linear concentration range (e.g., 10-100 µg/mL).

  • Sample Preparation: a. For a bulk drug substance, accurately weigh an amount equivalent to the standard and prepare a solution in the mobile phase. b. For a formulated product (e.g., tablets), weigh and finely powder a representative number of units. Accurately weigh a portion of the powder equivalent to a known amount of Atazanavir, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter to remove excipients.

  • Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. c. Inject the sample solution and record the chromatogram.

  • Calculation: a. Determine the concentration of Atazanavir in the sample solution using the calibration curve. b. Calculate the amount of (3R,8S,9S,12S)-Atazanavir in the original sample.

HPLC_Workflow Start Start Prep_Standard Prepare Standard Solutions Start->Prep_Standard Prep_Sample Prepare Sample Solution Start->Prep_Sample HPLC_System Equilibrate HPLC System Prep_Standard->HPLC_System Prep_Sample->HPLC_System Inject_Standards Inject Standard Solutions HPLC_System->Inject_Standards Calibration_Curve Generate Calibration Curve Inject_Standards->Calibration_Curve Inject_Sample Inject Sample Solution Calibration_Curve->Inject_Sample Data_Acquisition Acquire Chromatogram Inject_Sample->Data_Acquisition Quantification Quantify Atazanavir Concentration Data_Acquisition->Quantification Report Report Results Quantification->Report End End Report->End

Pharmacokinetics and metabolism of (3R,8S,9S,12S)-Atazanavir

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of (3R,8S,9S,12S)-Atazanavir

Introduction: Atazanavir in the Therapeutic Landscape

(3R,8S,9S,12S)-Atazanavir (ATV) is a potent azapeptide protease inhibitor (PI) integral to combination antiretroviral therapy (cART) for the management of HIV-1 infection.[1] Unlike its predecessors, atazanavir was the first PI approved for once-daily dosing, a significant advantage for patient adherence.[1] Its mechanism of action involves selectively inhibiting the viral protease enzyme, which is critical for cleaving viral Gag and Gag-Pol polyproteins, thus preventing the maturation of new, infectious virions.[2] A comprehensive understanding of its pharmacokinetic (PK) and metabolic profile is paramount for optimizing its therapeutic efficacy, managing drug-drug interactions, and ensuring patient safety. This guide provides a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of atazanavir, grounded in established experimental methodologies.

I. The Pharmacokinetic Journey of Atazanavir: An ADME Profile

The clinical utility of atazanavir is defined by its distinct ADME characteristics, which necessitate specific administration protocols and present unique clinical considerations.

A. Absorption: The Critical First Pass

Atazanavir is rapidly absorbed following oral administration, with the time to maximum plasma concentration (Tmax) typically reached within 2.5 hours.[2][3][4] The oral bioavailability is estimated to be between 60% and 68%.[2][4]

A pivotal factor governing atazanavir's absorption is its pH-dependent solubility. The drug's solubility is maximal at a low pH (around 1.9), which means that an acidic gastric environment is crucial for its dissolution and subsequent absorption.[4] This relationship is the causal basis for significant drug-drug interactions with acid-reducing agents like proton-pump inhibitors (PPIs) and H2-receptor antagonists, which can severely decrease atazanavir plasma concentrations and compromise its therapeutic effect.[1]

Insight: The Role of Food Administration with food is a critical directive for atazanavir. A light meal can increase the area under the plasma concentration-time curve (AUC) by as much as 70%, while also reducing pharmacokinetic variability.[2][5][6] This effect is attributed to two primary mechanisms: the stimulation of gastric acid secretion, which lowers stomach pH, and the release of bile salts, which enhances the solubilization of the lipophilic atazanavir molecule. Taking atazanavir under fasting conditions can decrease the AUC, Cmax, and trough concentrations by 41%, 32%, and 53%, respectively.[7]

B. Distribution: Systemic Dissemination

Once absorbed, atazanavir is extensively bound to human serum proteins, with approximately 86-89% bound to both albumin and alpha-1-acid glycoprotein (AAG).[3][8] This high degree of protein binding means that only a small fraction of the drug is unbound and pharmacologically active at any given time. The volume of distribution is estimated to be 88.3 L, indicating its distribution into various body tissues.[2][3] Notably, atazanavir has been detected in cerebrospinal fluid and semen, although concentrations are generally lower than in plasma.[9]

C. Metabolism: Biotransformation in the Liver

Atazanavir undergoes extensive hepatic metabolism, a process dominated by the cytochrome P450 (CYP) enzyme system.

  • Primary Metabolic Engine: CYP3A4/5: The primary enzymes responsible for atazanavir's biotransformation are CYP3A4 and, to a lesser extent, CYP3A5.[1][8][10][11] The major metabolic pathways are monooxygenation and dioxygenation.[2][4] In vitro studies using human liver microsomes (HLM) have identified several metabolites, with mono-oxidation products (M1 and M2) being prominent.[12][13]

  • Minor Pathways: Other, less significant metabolic routes include N-dealkylation, hydrolysis, oxygenation with dehydrogenation, and glucuronidation.[1][2][4]

  • Enzyme Inhibition: Atazanavir is not only a substrate but also an inhibitor of CYP3A4.[8] This property is the foundation for numerous drug-drug interactions with co-administered agents that rely on CYP3A4 for their clearance. It also exhibits inhibitory effects on CYP1A2 and CYP2C9.[4]

D. Excretion: The Final Clearance

The primary route of elimination for atazanavir and its metabolites is through the feces, accounting for approximately 79% of an administered dose.[2][4][14] Renal excretion is a minor pathway, with about 13% of the dose recovered in the urine.[2][4][14] A notable portion of the drug is eliminated unchanged, with approximately 20% found in the feces and 7% in the urine.[2][4] The mean elimination half-life (t½) at steady state is approximately 7 hours for unboosted atazanavir.[2][4][5]

II. Core Metabolic Pathways and Key Enzymatic Interactions

The metabolism of atazanavir is a complex interplay of Phase I and Phase II reactions, with significant clinical implications stemming from its interaction with specific enzymes.

A. CYP3A-Mediated Biotransformation

The biotransformation of atazanavir is initiated by CYP3A enzymes, leading to the formation of various oxidized metabolites. While multiple metabolites have been observed in vitro, two major mono-oxidized products (M1, M2) and metabolites resulting from carbamate hydrolysis have been identified in patient plasma.[1][15] These metabolites have not demonstrated significant in vitro antiviral activity.[9] The rate of this metabolism is the primary determinant of atazanavir's systemic exposure and is the target for pharmacokinetic enhancement.

Atazanavir_Metabolism cluster_absorption Oral Administration cluster_liver Hepatic Metabolism cluster_cyp Phase I cluster_ugt Phase II (Interaction) cluster_excretion Excretion ATV Atazanavir (Oral Dose) ATV_plasma Atazanavir (in Plasma) ATV->ATV_plasma Absorption (pH & Food Dependent) CYP3A4_5 CYP3A4 / CYP3A5 ATV_plasma->CYP3A4_5 Substrate UGT1A1 UGT1A1 ATV_plasma->UGT1A1 Inhibitor Feces Feces (~79%) - Unchanged ATV (~20%) - Metabolites ATV_plasma->Feces Urine Urine (~13%) - Unchanged ATV (~7%) - Metabolites ATV_plasma->Urine Metabolites Oxidized Metabolites (e.g., M1, M2) (Inactive) CYP3A4_5->Metabolites Mono/Dioxygenation Metabolites->Feces Metabolites->Urine Bilirubin_G Conjugated Bilirubin UGT1A1->Bilirubin_G Glucuronidation Bilirubin Unconjugated Bilirubin Bilirubin->UGT1A1 Substrate

Caption: Atazanavir's metabolic pathway and UGT1A1 interaction.

B. UGT1A1 Inhibition: A Clinically Significant Off-Target Effect

A hallmark of atazanavir therapy is the frequent, asymptomatic elevation of indirect (unconjugated) bilirubin, a condition known as hyperbilirubinemia.[8][9] This is not a sign of hepatotoxicity but a direct consequence of atazanavir's potent and competitive inhibition of the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme.[1][8][16][17] UGT1A1 is the primary enzyme responsible for the glucuronidation of bilirubin, a critical step for its solubilization and subsequent excretion.[1][8] By inhibiting this enzyme, atazanavir causes a backlog of unconjugated bilirubin in the blood, analogous to the genetic condition Gilbert's Syndrome.[16] This effect is dose-dependent and reversible upon discontinuation of the drug.[9]

III. Pharmacokinetic Enhancement: The Role of Ritonavir Boosting

To overcome the rapid metabolism by CYP3A4 and to increase drug exposure, atazanavir is frequently co-administered with a low dose of ritonavir, a potent CYP3A4 inhibitor. This practice, known as "boosting," significantly alters atazanavir's pharmacokinetic profile.

Causality of Boosting: Ritonavir's primary role in this context is not as an antiviral agent but as a pharmacokinetic enhancer. By inhibiting CYP3A4, it effectively slows down the metabolism of atazanavir, leading to:

  • Increased AUC: The overall drug exposure is increased by 3- to 4-fold.[5]

  • Elevated Trough Concentrations (Cmin): The minimum plasma concentration is increased by approximately 10-fold, which is crucial for maintaining viral suppression throughout the dosing interval.[5][16]

  • Reduced Pharmacokinetic Variability: Boosting diminishes the inter-individual differences in atazanavir metabolism.[1]

This enhanced exposure allows for a lower, once-daily dose of atazanavir and helps overcome the impact of CYP3A4 inducers or certain drug resistance mutations.[5][11] Consequently, ritonavir-boosted atazanavir is often the preferred regimen for achieving robust virologic control.[10][11]

IV. Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key steady-state pharmacokinetic parameters for atazanavir, highlighting the significant impact of ritonavir boosting.

Pharmacokinetic ParameterAtazanavir (Unboosted)Atazanavir/Ritonavir (Boosted)Rationale/Significance
Typical Adult Dose 400 mg once daily300 mg / 100 mg once dailyBoosting allows for a lower therapeutic dose of atazanavir.
Tmax (Time to Peak) ~2.5 hours~2.5 hoursAbsorption rate is largely unaffected by boosting.
t½ (Elimination Half-Life) ~7 hours[2][4]~8.6 - 18.1 hours[9][18]Ritonavir significantly prolongs the drug's presence in the body.
AUC (Area Under Curve) Lower3- to 4-fold higher[5]Represents a substantial increase in total drug exposure.
Cmin (Trough Concentration) Lower~10-fold higher[5][16]Critical for preventing viral replication between doses.
Bioavailability ~60-68% (with food)[2][4]Enhanced due to reduced first-pass metabolismRitonavir inhibits gut wall CYP3A4, increasing the amount of drug reaching systemic circulation.
Clearance (CL/F) ~12.9 L/hr[3]Significantly ReducedSlower clearance is a direct result of CYP3A4 inhibition.

V. Experimental Protocols: Methodologies for PK/Metabolism Assessment

The characterization of atazanavir's pharmacokinetic profile relies on a suite of validated in vitro and in vivo experimental models. The protocols described below are self-validating systems designed to produce robust and reproducible data.

A. Protocol: In Vitro Metabolism Using Human Liver Microsomes (HLM)

This assay is fundamental for identifying the primary metabolizing enzymes and determining the rate of metabolism.

Objective: To determine the metabolic stability of atazanavir and identify the role of CYP3A enzymes.

Methodology:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (e.g., from at least 10 donors to average population variance) on ice.[19]

    • Prepare a stock solution of atazanavir in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare a 20 mM NADPH (cofactor) solution in buffer.[19]

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Incubation Setup (in triplicate):

    • In a microcentrifuge tube, combine the reaction buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and atazanavir (final concentration typically 1 µM).

    • Include control incubations: a "no-cofactor" control (replace NADPH with buffer) to assess non-enzymatic degradation, and a "no-HLM" control to assess compound stability in the buffer.

  • Initiation and Incubation:

    • Pre-incubate the HLM-drug mixture at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the enzymatic reaction by adding the pre-warmed NADPH solution.[19]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination:

    • Immediately terminate the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This precipitates the microsomal proteins and stops the reaction.[19]

  • Sample Processing and Analysis:

    • Vortex and centrifuge the samples to pellet the precipitated protein.[19]

    • Transfer the supernatant to a new plate or vials.

    • Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent drug (atazanavir).[13]

  • Data Analysis:

    • Plot the natural log of the percentage of atazanavir remaining versus time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

InVitro_Metabolism_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Termination cluster_analysis 4. Analysis Reagents Prepare Reagents: - Human Liver Microsomes (HLM) - Atazanavir Stock - NADPH (Cofactor) - Buffer Incubate Combine HLM + ATV in Buffer Pre-warm to 37°C Reagents->Incubate Initiate Initiate Reaction (Add NADPH) Incubate->Initiate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Sample Quench Terminate Reaction (Cold Acetonitrile + Internal Std) Sample->Quench Process Centrifuge to Pellet Protein Sample->Process LCMS Analyze Supernatant via LC-MS/MS Process->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Workflow for an in vitro metabolism assay using HLM.

B. Protocol: Clinical Pharmacokinetic Study

This in vivo study is essential for defining the drug's behavior in humans.

Objective: To determine key pharmacokinetic parameters (AUC, Cmax, Tmax, t½) of atazanavir in healthy volunteers or HIV-infected patients.

Methodology:

  • Study Design:

    • Employ a single-dose or steady-state, randomized, crossover design. For a food-effect study, subjects would receive the drug under fed and fasting conditions in separate periods with a washout in between.[9]

    • For a boosted vs. unboosted study, subjects would receive atazanavir alone in one period and atazanavir/ritonavir in another.[14]

  • Subject Enrollment:

    • Recruit a cohort of healthy adult volunteers or stable HIV-infected patients, providing informed consent.

    • Conduct baseline health screening to ensure subject safety.

  • Drug Administration:

    • Administer a single oral dose of atazanavir (e.g., 300 mg) with a standardized meal (for fed studies).[9]

    • Ensure subjects consume the entire dose with a specified volume of water.

  • Pharmacokinetic Blood Sampling:

    • Collect serial blood samples into appropriate anticoagulant tubes (e.g., K2-EDTA).

    • A typical sampling schedule would be pre-dose (0 hr) and at multiple time points post-dose, such as 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours.[9]

  • Plasma Processing:

    • Centrifuge blood samples promptly to separate plasma.

    • Harvest the plasma and store it frozen at -80°C until analysis.

  • Bioanalysis:

    • Quantify atazanavir concentrations in plasma samples using a validated HPLC or LC-MS/MS method.[3][18] The method must demonstrate adequate linearity, precision, accuracy, and sensitivity.[18]

  • Pharmacokinetic and Statistical Analysis:

    • Use non-compartmental analysis software to calculate PK parameters (AUC, Cmax, Tmax, t½, etc.) for each subject.

    • Perform statistical analysis (e.g., ANOVA) to compare parameters between different treatment arms (e.g., fed vs. fasting).[9]

C. Protocol: In Vitro P-glycoprotein (P-gp) Substrate Assessment

This assay determines if a compound is a substrate for the P-gp efflux transporter, which can impact its intestinal absorption and distribution.

Objective: To determine the bidirectional permeability of atazanavir across a Caco-2 cell monolayer and calculate the efflux ratio.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells (a human colon adenocarcinoma cell line) on semi-permeable filter supports in a trans-well plate system for approximately 21 days.[20]

    • Allow the cells to differentiate into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Verification:

    • Confirm the integrity of the tight junctions between cells before the experiment by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values within an acceptable range should be used.[20]

  • Permeability Assay (Bidirectional):

    • The assay measures transport from the Apical (AP, gut lumen side) to the Basolateral (BL, blood side) and vice versa.

    • A -> B Transport: Add atazanavir (at a known concentration, e.g., 10 µM) to the apical chamber. At specified time points, take samples from the basolateral chamber.

    • B -> A Transport: In a separate set of wells, add atazanavir to the basolateral chamber and sample from the apical chamber.

  • Inhibitor Co-incubation:

    • To confirm P-gp involvement, run parallel experiments where a known P-gp inhibitor (e.g., verapamil) is added to the system.[20][21]

  • Sample Analysis:

    • Quantify the concentration of atazanavir in the donor and receiver compartments using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A -> B and B -> A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).[21]

    • Interpretation: An efflux ratio greater than 2.0 is a strong indicator that the compound is a substrate for an efflux transporter.[21] If the efflux ratio is significantly reduced in the presence of a P-gp inhibitor, it confirms the compound is a P-gp substrate.

Caco2_Workflow cluster_culture 1. Cell Culture cluster_assay 2. Permeability Assay cluster_analysis 3. Analysis & Interpretation Culture Culture Caco-2 cells on Trans-well inserts (~21 days) to form a polarized monolayer TEER Verify monolayer integrity (Measure TEER) Culture->TEER AB_Transport A→B Transport: Add ATV to Apical side, sample Basolateral side TEER->AB_Transport BA_Transport B→A Transport: Add ATV to Basolateral side, sample Apical side TEER->BA_Transport LCMS Quantify ATV in all samples via LC-MS/MS AB_Transport->LCMS BA_Transport->LCMS Papp Calculate Papp (A→B) and Papp (B→A) LCMS->Papp ER Calculate Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) Papp->ER Result ER > 2 indicates efflux substrate ER->Result

Caption: Workflow for a Caco-2 bidirectional permeability assay.

VI. Conclusion

The pharmacokinetic profile of atazanavir is multifaceted, characterized by pH-dependent absorption, extensive CYP3A4/5-mediated metabolism, and clinically significant inhibition of UGT1A1. Its disposition is a prime example of how understanding fundamental ADME principles is critical for rational drug development and clinical use. The strategic use of ritonavir as a pharmacokinetic booster fundamentally alters its profile, enhancing therapeutic efficacy while requiring careful management of potential drug-drug interactions. The experimental protocols detailed herein represent the gold-standard methodologies that enable a thorough and self-validating investigation into the complex journey of atazanavir within the human body.

References

  • National Center for Biotechnology Information. (2023, October 17). Atazanavir Therapy and UGT1A1 Genotype. In Medical Genetics Summaries. Retrieved from [Link]

  • Momper, J. D., et al. (2022). Pharmacokinetics of atazanavir boosted with cobicistat in pregnant and postpartum women with HIV. Journal of Acquired Immune Deficiency Syndromes, 90(3), 282-289. Retrieved from [Link]

  • Jampala, R., Raju, P. N., Radha, G. V., & Kumar, A. S. (2019). Design and Evaluation of Atazanavir Sulphate Non-Effervescent Sustained Release Floating Matrix Tablets. Global Journal of Pharmacy & Pharmaceutical Sciences, 7(4). Retrieved from [Link]

  • Medicines Evaluation Board. (2019, July 23). Public Assessment Report: Atazanavir Aurobindo. Retrieved from [Link]

  • Piscitelli, S. C., & Gallicano, K. D. (2001). Clinical pharmacokinetics and summary of efficacy and tolerability of atazanavir. Journal of Acquired Immune Deficiency Syndromes, 27 Suppl 1, S14-24. Retrieved from [Link]

  • Srasrisakul, T., et al. (2022). Dose of ritonavir-boosted atazanavir for HIV patient: a reappraisal based on genetic polymorphism. International Journal of Clinical Pharmacology and Therapeutics, 60(9), 403-412. Retrieved from [Link]

  • PharmGKB. Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

  • Moltó, J., et al. (2011). Pharmacokinetic-Pharmacodynamic Modeling of Unboosted Atazanavir in a Cohort of Stable HIV-Infected Patients. Antimicrobial Agents and Chemotherapy, 55(7), 3209-3214. Retrieved from [Link]

  • Pinzone, M. R., et al. (2015). Pharmacokinetics of Unboosted Atazanavir in Treatment-Experienced HIV-infected Children, Adolescents and Young Adults. The Pediatric Infectious Disease Journal, 34(7), 740-744. Retrieved from [Link]

  • Horberg, M., et al. (2008). Efficacy and safety of ritonavir-boosted and unboosted atazanavir among antiretroviral-naïve patients. HIV Clinical Trials, 9(6), 367-374. Retrieved from [Link]

  • Viganò, A., et al. (2009). pilot study on the efficacy, pharmacokinetics and safety of atazanavir in patients with end-stage liver disease. Journal of Antimicrobial Chemotherapy, 63(1), 195-200. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics. PMC. Retrieved from [Link]

  • Klein, K., et al. (2020). Drug‐drug interaction of atazanavir on UGT1A1‐mediated glucuronidation of molidustat in human. Clinical and Translational Science, 13(6), 1222-1229. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 11). Atazanavir. In StatPearls. Retrieved from [Link]

  • Squires, K. (2002). The Pharmacology of Atazanavir. Medscape. Retrieved from [Link]

  • Evotec. Caco-2 Permeability Assay. Retrieved from [Link]

  • Colombo, S., et al. (2011). Atazanavir Metabolism According to CYP3A5 Status: An In Vitro-In Vivo Assessment. Drug Metabolism and Disposition, 39(3), 522-527. Retrieved from [Link]

  • ter Heine, R., et al. (2009). Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor. Drug Metabolism and Disposition, 37(9), 1748-1756. Retrieved from [Link]

  • University of Liverpool. Impact of Food/Meal on Antiretroviral Drug Absorption. Retrieved from [Link]

  • Zhang, D., et al. (2005). In vitro inhibition of UDP glucuronosyltransferases by atazanavir and other HIV protease inhibitors and the relationship of this property to in vivo bilirubin glucuronidation. Drug Metabolism and Disposition, 33(11), 1729-1736. Retrieved from [Link]

  • HIV i-Base. (2010, June 1). Atazanavir absorption maximised with food. Retrieved from [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Frontiers Media. (2021, May 18). Pharmacogenetic Associations Between Atazanavir/UGT1A128 and Efavirenz/rs3745274 (CYP2B6) Account for Specific Adverse Reactions in Chilean Patients Undergoing Antiretroviral Therapy*. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. PMC. Retrieved from [Link]

  • Wikipedia. Atazanavir. Retrieved from [Link]

  • Colombo, S., et al. (2011). Atazanavir metabolism according to CYP3A5 status: an in vitro-in vivo assessment. Drug Metabolism and Disposition, 39(3), 522-527. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Atazanavir Sulfate?. Retrieved from [Link]

  • Creative Bioarray. Caco-2 permeability assay. Retrieved from [Link]

  • BioIVT. (2022). Human and Animal Liver Microsome Thawing and Incubation Protocol. Retrieved from [Link]

  • ResearchGate. Proposed atazanavir metabolite pathways. Retrieved from [Link]

Sources

(3R,8S,9S,12S)-Atazanavir solubility and stability studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Stability Dynamics of (3R,8S,9S,12S)-Atazanavir

Executive Summary & Molecular Architecture

(3R,8S,9S,12S)-Atazanavir (ATV) represents a complex azapeptide scaffold designed as a highly specific HIV-1 protease inhibitor. Unlike earlier inhibitors, its structural uniqueness lies in the incorporation of an aza-dipeptide core and a tert-leucine moiety, which enhances its resistance to viral mutations.

However, the physicochemical profile of ATV presents a classic BCS Class II (Low Solubility, High Permeability) challenge. The molecule exhibits extreme pH-dependent solubility—behaving as a weak base with high solubility in the acidic gastric environment but precipitating rapidly in the neutral environment of the small intestine. This "supersaturation-precipitation" dynamic is the primary variable affecting oral bioavailability.

Key Molecular Identifiers:

  • Stereochemistry: (3R,8S,9S,12S)-configuration is critical for protease binding affinity.

  • pKa Values: ~4.4 (Pyridinyl moiety) and ~1.5 (Secondary amine).

  • Solid State: The commercial API is typically Atazanavir Sulfate , which improves dissolution compared to the free base. However, the free base form often dictates the precipitation behavior in the intestine.

Solubility Profiling: The Thermodynamic Challenge

The solubility of Atazanavir is governed by the ionization of its hydrazide and pyridine-like nitrogens. As the pH rises above the pKa (4.4), the molecule deprotonates, leading to a log-linear decrease in solubility.

pH-Dependent Solubility Data

The following data represents the thermodynamic solubility of Atazanavir (Free Base equivalent) at equilibrium (37°C).

MediapHSolubility (mg/mL)Classification
0.1 N HCl 1.2> 4.00 *Very Soluble
Acetate Buffer 4.50.015 - 0.025Slightly Soluble
Phosphate Buffer 6.80.002 - 0.005Practically Insoluble
Water ~6.00.004 - 0.006Practically Insoluble

*Note: Atazanavir Sulfate exhibits significantly higher solubility in acidic media (>100 mg/mL), but this advantage is lost upon transit to neutral pH where it converts to the free base.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

To generate reproducible data, one must account for the "Common Ion Effect" and pH shifts during equilibration.

Methodology:

  • Preparation: Add excess Atazanavir Sulfate to 10 mL of buffer in amber glass vials (to prevent photodegradation).

  • Agitation: Incubate at 37°C ± 0.5°C in an orbital shaker (100 rpm) for 24 hours.

  • pH Verification (Critical Step): Measure the pH after 24 hours. The dissolving basic drug can raise the pH of weak buffers, artificially lowering solubility readings. Adjust if necessary and re-equilibrate.

  • Separation: Filter supernatant using a 0.45 µm PVDF syringe filter (pre-saturated to prevent drug adsorption).

  • Quantification: Analyze via RP-HPLC (C18 column, UV at 249 nm).

Visualization: Solubility Profiling Workflow

SolubilityWorkflow Prep Excess API + Buffer Equil Equilibration (37°C, 24-48h) Prep->Equil pH_Check Post-Equilibrium pH Check Equil->pH_Check pH_Check->Equil If pH shifted Filter Filtration (0.45 µm PVDF) pH_Check->Filter If pH stable HPLC HPLC Quantification (UV 249 nm) Filter->HPLC

Caption: Workflow ensures pH drift does not compromise thermodynamic solubility data.

Stability Dynamics: The Kinetic Challenge

Atazanavir contains labile functional groups: the carbamate linkage (susceptible to hydrolysis) and the hydrazine/pyridine moieties (susceptible to oxidation).

Forced Degradation Pathways (ICH Q1A R2)

Stress testing reveals the molecule's intrinsic stability limits.

Stress ConditionConditionsObservationPrimary Degradant Mechanism
Acid Hydrolysis 0.1 N HCl, 80°C, 4hHigh Degradation (~50%)Cleavage of carbamate/amide bonds.
Base Hydrolysis 0.01 N NaOH, 80°C, 4hModerate Degradation (~30%)Base-catalyzed ester/amide hydrolysis.
Oxidation 3% H₂O₂, RT, 4hModerate Degradation (~10-15%)N-oxidation at pyridine or hydrazine linker.
Thermal 105°C, Solid StateStable (< 5% degradation)Robust crystal lattice (Pattern C).
Photolytic UV / Fluorescent LightMinor DegradationFormation of Pyridinyl Benzaldehyde.[1]
Key Degradation Products
  • Pyridinyl Benzaldehyde: A primary cleavage product observed under oxidative and photolytic stress.

  • Carbamate Hydrolysis Products: Acidic conditions cleave the methoxycarbonylamino group.

  • Interaction Impurities: In the presence of lactose (excipient), Atazanavir can form Maillard reaction products (e.g., pyridinyl lactose acetal) or 5-HMF adducts. Note: 5-HMF itself is a sugar degradant, but its presence indicates excipient incompatibility.

Visualization: Degradation Logic

DegradationPathways cluster_stress Stress Conditions Parent (3R,8S,9S,12S)-Atazanavir Acid Acid/Base Hydrolysis (Carbamate Cleavage) Parent->Acid Ox Oxidation (H2O2) (N-Oxidation/Cleavage) Parent->Ox Prod1 Hydrolysis Product: Cleaved Carbamate/Amide Acid->Prod1 Prod2 Oxidative Product: Pyridinyl Benzaldehyde Ox->Prod2

Caption: Primary degradation pathways leading to cleavage of the azapeptide backbone.

Advanced Formulation Strategies

Given the pH-dependent solubility cliff, simple salts (Sulfate) are often insufficient for consistent absorption. Modern development focuses on maintaining the drug in a supersaturated state in the intestine.

Amorphous Solid Dispersions (ASD)
  • Mechanism: Disordering the crystal lattice reduces the energy required for dissolution (spring effect) while a polymer inhibits precipitation (parachute effect).

  • Polymers of Choice: HPMC-AS (Hypromellose Acetate Succinate). It is enteric; it remains intact in the stomach (preventing premature release/precipitation) and dissolves in the intestine, releasing Atazanavir in a supersaturated amorphous form.

  • Protocol Insight: When screening polymers, use Polarized Light Microscopy (PLM) to confirm the absence of birefringence (crystallinity) in the extrudate.

Lipid-Based Systems (LBDDS)
  • Rationale: Atazanavir has high logP (~4.5). Dissolving it in lipid pre-concentrates (Type III SEDDS) bypasses the dissolution step entirely.

  • Components: Capryol 90 (Oil), Cremophor EL (Surfactant), Transcutol P (Co-surfactant).

References

  • PubChem. (n.d.). Atazanavir Sulfate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Bhavyasri, K., et al. (2015).[2] Development and Validation of Forced Degradation Studies of Atazanavir Using RP-HPLC. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Garg, B., et al. (2019). Atazanavir-Loaded Crosslinked Gamma-Cyclodextrin Nanoparticles to Improve Solubility. PubMed Central. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). ICH.org. Retrieved from [Link]

  • DrugBank. (n.d.). Atazanavir: Pharmacology and Pharmacokinetics. Retrieved from [Link]

Sources

A Technical Guide to the Bioavailability of (3R,8S,9S,12S)-Atazanavir Sulfate and Strategies for Enhancement

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers and professionals in drug development, understanding and optimizing the bioavailability of active pharmaceutical ingredients (APIs) is a cornerstone of creating effective therapies. This is particularly true for challenging molecules like (3R,8S,9S,12S)-Atazanavir, a critical protease inhibitor in the management of HIV-1. While the therapeutic efficacy of Atazanavir is well-established, its clinical performance is intrinsically linked to its bioavailability, which is influenced by a host of physicochemical and physiological factors.

This in-depth technical guide provides a comprehensive exploration of the bioavailability of Atazanavir, focusing on its commercially available form, Atazanavir sulfate. We will delve into the fundamental properties of this salt form, the challenges it presents for oral drug delivery, and the innovative formulation strategies being employed to enhance its systemic absorption. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the in-vitro and in-vivo assessment of Atazanavir's bioavailability, offering a practical resource for researchers in this domain. Our objective is to provide not just a review of the existing knowledge, but a cohesive narrative that explains the "why" behind the "how," empowering scientists to make informed decisions in the development of improved Atazanavir formulations.

Atazanavir: An Overview of its Therapeutic Role and Physicochemical Profile

Atazanavir is a potent azapeptide protease inhibitor that plays a crucial role in combination antiretroviral therapy (ART) for the treatment of HIV-1 infection.[1][2] Its mechanism of action involves selectively inhibiting the viral protease enzyme, which is essential for the cleavage of viral polyprotein precursors into functional proteins. This disruption of the viral life cycle prevents the formation of mature, infectious virions.[3]

Atazanavir is commercially available as Atazanavir sulfate , a white to pale-yellow crystalline powder.[1][4] The selection of a salt form is a critical decision in drug development, as it can significantly impact a drug's solubility, stability, and ultimately, its bioavailability.

Physicochemical Properties of Atazanavir Sulfate

A thorough understanding of the physicochemical properties of Atazanavir sulfate is fundamental to comprehending its bioavailability.

PropertyValue/DescriptionImplication for Bioavailability
Molecular Formula C38H54N6O11S-
Molecular Weight 802.93 g/mol Can influence diffusion and membrane permeation.
Solubility Poorly soluble in water.[5] The free base is slightly soluble (4-5 mg/mL).[1] Its solubility is highly pH-dependent, decreasing as pH increases.[6]A major limiting factor for oral absorption. The pH-dependent solubility can lead to variable absorption in the gastrointestinal tract.
Biopharmaceutics Classification System (BCS) Class II[5]High permeability, low solubility. This indicates that the rate-limiting step for absorption is drug dissolution.
LogP 4.5Indicates high lipophilicity, which is favorable for membrane permeation but can also contribute to poor aqueous solubility.
Protein Binding Approximately 86% bound to human serum proteins.[2][7]High protein binding can limit the amount of free drug available to exert its therapeutic effect.

The pH-dependent solubility of Atazanavir sulfate is a critical factor.[6] In the acidic environment of the stomach, its solubility is higher, facilitating dissolution. However, as it transitions to the more neutral pH of the small intestine, its solubility decreases, which can lead to precipitation and reduced absorption. This is why co-administration with acid-reducing agents like proton pump inhibitors is generally not recommended as it can significantly decrease Atazanavir plasma concentrations.[6]

Pharmacokinetics and Bioavailability of Atazanavir Sulfate

The oral bioavailability of Atazanavir sulfate is reported to be in the range of 60-68%.[2][8] Following oral administration, it is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 2.5 hours.[7][8]

Several factors are known to influence the bioavailability of Atazanavir:

  • Food Effect: Administration of Atazanavir with food significantly enhances its bioavailability and reduces pharmacokinetic variability.[7][8] A light meal can increase the area under the curve (AUC) by approximately 70%, while a high-fat meal can increase it by about 35% compared to the fasting state.[7]

  • Pharmacokinetic Boosters: Atazanavir is often co-administered with a pharmacokinetic enhancer, such as ritonavir or cobicistat.[1][4] These agents are potent inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing Atazanavir.[3][8] By inhibiting its metabolism, these boosters increase the systemic exposure and prolong the half-life of Atazanavir, allowing for once-daily dosing.[3]

  • pH-Dependent Absorption: As previously mentioned, the solubility and absorption of Atazanavir are dependent on an acidic gastric environment.[3]

Strategies for Enhancing the Bioavailability of Atazanavir Sulfate

Given its BCS Class II properties, the primary focus of formulation development for Atazanavir has been to improve its solubility and dissolution rate. Several advanced drug delivery technologies have been explored to achieve this.

Nanoparticle-Based Formulations

Nanocrystallization is a technique used to increase the surface area of poorly soluble drugs, thereby enhancing their dissolution velocity. Studies have investigated the use of nanoparticles to improve the bioavailability of Atazanavir.

One approach involves the use of gamma-cyclodextrin to prepare Atazanavir sulfate-loaded nanoparticles.[5] This method has been shown to convert the crystalline drug into a more amorphous state, leading to a significant increase in its saturation solubility in water and various buffer solutions.[5] In-vitro release studies of these nanoparticles demonstrated a more rapid and complete drug release compared to the pure drug.[5]

Mixed Micelles

Mixed micelles are colloidal carriers that can encapsulate hydrophobic drugs, increasing their solubility in aqueous environments. A study on the formulation of Atazanavir sulfate in mixed micelles using Soluplus® and Kolliphor HS 15 showed promising results.[9] The optimized mixed micelle formulation exhibited a small particle size and high entrapment efficiency.[9] Importantly, in-vivo pharmacokinetic studies in rats demonstrated a 1.23-fold increase in relative bioavailability compared to a pure drug suspension.[9]

Spherical Crystallization

Spherical crystallization is a particle engineering technique that can improve the flow properties, compressibility, and dissolution of a drug substance. A study on the spherical agglomeration of Atazanavir demonstrated a significant enhancement in its micromeritic properties and a nearly 10-fold increase in solubility.[10] The improved dissolution of the spherical agglomerates suggests that this could be a viable strategy for enhancing the bioavailability of Atazanavir.[10]

Sustained-Release Floating Matrix Tablets

To address the pH-dependent solubility and to prolong the gastric residence time, sustained-release floating matrix tablets of Atazanavir sulfate have been developed. These formulations are designed to remain in the stomach for an extended period, allowing for a more controlled and complete release of the drug in the acidic environment where its solubility is highest. In-vitro dissolution studies have shown that these matrix tablets can prolong drug release for over 10 hours.[11]

Experimental Protocols for Bioavailability Assessment

The evaluation of any new formulation of Atazanavir requires rigorous in-vitro and in-vivo testing to determine its bioavailability.

In-Vitro Dissolution Testing

The following protocol is a standard method for assessing the in-vitro dissolution of Atazanavir formulations, based on USP guidelines.

Objective: To determine the rate and extent of drug release from a given formulation in a specified dissolution medium.

Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus)

Methodology:

  • Preparation of Dissolution Medium: Prepare 900 mL of 0.1 N HCl to simulate gastric fluid. Other media, such as phosphate buffer pH 6.8, can also be used to simulate intestinal fluid. The medium should be de-aerated before use.

  • Apparatus Setup:

    • Set the temperature of the dissolution bath to 37 ± 0.5 °C.

    • Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).

  • Dissolution Test:

    • Place one dosage form (e.g., capsule or tablet) into each dissolution vessel.

    • Start the apparatus.

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample (e.g., 5 mL) from each vessel.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Filter the samples through a suitable filter (e.g., 0.45 µm).

    • Analyze the concentration of Atazanavir in each sample using a validated analytical method, such as UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Causality Behind Experimental Choices:

  • 0.1 N HCl: This medium is chosen to mimic the acidic environment of the stomach, where a significant portion of Atazanavir dissolution is expected to occur.

  • 37 °C: This temperature is maintained to simulate physiological conditions.

  • Paddle Speed: The chosen paddle speed should provide gentle agitation without causing excessive turbulence, which could lead to artificially high dissolution rates.

In-Vivo Pharmacokinetic Study in a Rat Model

The following protocol outlines a typical in-vivo pharmacokinetic study to assess the oral bioavailability of an Atazanavir formulation.

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of an Atazanavir formulation following oral administration to rats and to calculate its relative bioavailability compared to a reference formulation.

Experimental Workflow:

G cluster_0 Pre-Study Phase cluster_1 Dosing and Sampling Phase cluster_2 Sample Processing and Analysis cluster_3 Data Analysis A Animal Acclimatization (e.g., 1 week) B Fasting (Overnight, with access to water) A->B C Oral Administration of Atazanavir Formulation B->C D Serial Blood Sampling (e.g., via tail vein or cannula) C->D E Plasma Separation (Centrifugation) D->E F Bioanalytical Method (e.g., LC-MS/MS) E->F G Pharmacokinetic Modeling F->G H Calculation of Parameters (Cmax, Tmax, AUC) G->H I Bioavailability Assessment H->I

Caption: Workflow for an in-vivo pharmacokinetic study.

Methodology:

  • Animal Model: Use healthy adult male Wistar or Sprague-Dawley rats (200-250 g).

  • Study Design: A parallel or crossover study design can be used. For a parallel design, divide the animals into two groups: a test group receiving the new formulation and a control group receiving a reference formulation (e.g., a pure drug suspension).

  • Dosing:

    • Administer the Atazanavir formulation orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) into heparinized tubes at pre-dose (0) and at various post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of Atazanavir in rat plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine the following pharmacokinetic parameters from the plasma concentration-time data:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

      • AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity.

  • Relative Bioavailability Calculation:

    • Calculate the relative bioavailability (F%) of the test formulation using the following equation: F% = (AUCtest / AUCreference) * (Dosereference / Dosetest) * 100

Self-Validating System:

  • The use of a validated bioanalytical method is crucial for the integrity of the study. This includes demonstrating linearity, accuracy, precision, and stability of the analyte in the biological matrix.

  • The inclusion of a reference group allows for a direct comparison and a more robust assessment of the test formulation's performance.

Conclusion and Future Perspectives

The oral bioavailability of Atazanavir, primarily available as its sulfate salt, is a critical determinant of its therapeutic success. While the current formulations have proven effective, the inherent challenges of its poor, pH-dependent solubility have spurred significant research into novel drug delivery systems. The strategies discussed in this guide, including nanoparticle-based formulations, mixed micelles, and spherical crystallization, have all shown potential in enhancing the dissolution and absorption of Atazanavir in preclinical studies.

Looking ahead, the continued development and refinement of these and other advanced formulation technologies will be key to optimizing the clinical performance of Atazanavir. Furthermore, while the current body of literature predominantly focuses on the sulfate salt, a systematic investigation into other salt forms of Atazanavir could potentially unveil a candidate with superior physicochemical properties and improved bioavailability. Such an endeavor, coupled with a deeper understanding of the gastrointestinal physiology that influences Atazanavir absorption, will undoubtedly pave the way for the next generation of more effective and patient-friendly Atazanavir therapies.

References

  • Anwar, M. et al. (2024). Atazanavir. In: StatPearls [Internet]. StatPearls Publishing. Available from: [Link]

  • Jadhav, P. et al. (2025). Enhancement of flow properties, solubility, and dissolution of the atazanavir by spherical crystallization. Journal of Applied Pharmaceutical Research, 13(1), 191-204.
  • National Center for Biotechnology Information (n.d.). Atazanavir. PubChem Compound Summary for CID 148192. Retrieved from: [Link]

  • National Center for Biotechnology Information (n.d.). Atazanavir Sulfate. PubChem Compound Summary for CID 158550. Retrieved from: [Link]

  • Patel, J. et al. (2020). Atazanavir-Loaded Crosslinked Gamma-Cyclodextrin Nanoparticles to Improve Solubility and Dissolution Characteristics. AAPS PharmSciTech, 21(5), 159.
  • Shimpi, S. (2012). Bioequivalence Study Recommendation for Atazanavir Sulfate Capsules by US FDA and a Contrary View. Journal of Bioequivalence & Bioavailability, 4(7), 093-096.
  • Singh, S. et al. (2024). Bioavailability enhancement of atazanavir sulphate using mixed micelles: in vitro characterization and in vivo pharmacokinetic study.
  • Wikipedia contributors. (2024, January 29). Atazanavir. In Wikipedia, The Free Encyclopedia. Retrieved from: [Link]

  • Medscape. (n.d.). Reyataz (atazanavir) dosing, indications, interactions, adverse effects, and more. Retrieved from: [Link]

  • Yadav, V. K. et al. (2019). Design and Evaluation of Atazanavir Sulphate Non-Effervescent Sustained Release Floating Matrix Tablets. International Journal of Pharmaceutical Sciences and Drug Research, 11(4), 265-271.

Sources

Methodological & Application

Application Note: Analytical Method Development for (3R,8S,9S,12S)-Atazanavir

[1]

Introduction & Scope

Atazanavir Sulfate is a complex azapeptide HIV-1 protease inhibitor.[1][2] Its pharmacological efficacy is strictly tied to its specific stereochemical configuration: (3R,8S,9S,12S) .

The molecule presents distinct analytical challenges:

  • Stereochemical Complexity: With four chiral centers, the theoretical existence of 16 stereoisomers requires a dedicated chiral method to ensure enantiomeric and diastereomeric purity.

  • Basic Nitrogen Functionality: The presence of the pyridine and hydrazine moieties (pKa ~4.4 and ~11.2) creates a tendency for severe peak tailing due to interaction with residual silanols on silica columns.

  • Solubility Profile: While soluble in organic solvents (methanol, ethanol), it has pH-dependent solubility in aqueous media, necessitating careful buffer selection.

This guide provides two distinct, self-validating protocols:

  • Protocol A: A Stability-Indicating RP-HPLC method for Assay and Impurity Profiling.

  • Protocol B: A Normal-Phase Chiral HPLC method for Stereochemical Purity.[3]

Method Development Strategy

The development logic follows the "Triangle of Separation": Stationary Phase Chemistry, pH Control, and Organic Modifier.

Physicochemical Logic
  • pKa Consideration: Atazanavir is a base. To obtain sharp peaks in Reverse Phase (RP), we must either:

    • Acidic pH (< 3.0): Protonate all basic nitrogens, preventing secondary interactions with silanols.

    • High pH (> 9.0): Suppress ionization (requires hybrid silica columns).

    • Decision:Acidic pH (Phosphate Buffer pH 3.0) is selected for maximum column longevity and robustness.

Workflow Visualization

The following diagram outlines the decision matrix for method selection based on the analytical goal.

MethodStrategyStartSample: (3R,8S,9S,12S)-AtazanavirGoalDefine Analytical GoalStart->GoalRoute1Assay & ImpuritiesGoal->Route1Potency/StabilityRoute2Stereochemical PurityGoal->Route2Isomer CheckMethod1RP-HPLC (C18)pH 3.0 Phosphate BufferRoute1->Method1Method2Chiral HPLC (Amylose)Normal Phase + DEARoute2->Method2Output1Quantification &Degradation ProductsMethod1->Output1Output2Enantiomeric Excess (ee)Diastereomer RatioMethod2->Output2

Caption: Decision matrix for selecting between Stability-Indicating RP-HPLC and Chiral Purity Analysis.

Protocol A: Stability-Indicating RP-HPLC (Assay & Impurities)

This method is designed to separate the active pharmaceutical ingredient (API) from its degradation products (oxidative and hydrolytic).

Chromatographic Conditions
ParameterConditionRationale
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna)High surface area and end-capping reduce silanol interactions.
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH 3.0 (adj. with Orthophosphoric Acid)Maintains acidic pH to protonate bases and ensure peak symmetry.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent strength for hydrophobic API.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Detection UV @ 250 nmλmax of Atazanavir; minimizes buffer noise.
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Injection Vol 20 µLSufficient sensitivity for impurity detection (LOQ).
Gradient Program

While isocratic methods exist, a gradient is recommended for stability-indicating assays to elute late-eluting hydrophobic impurities.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.06040
15.02080
20.02080
21.06040
25.06040
Standard Preparation Workflow
  • Diluent: Mix Phosphate Buffer pH 3.0 and Acetonitrile (50:50 v/v).

  • Stock Solution: Dissolve 25 mg Atazanavir Sulfate in 25 mL Diluent (1000 µg/mL). Note: Sonicate for 10 mins to ensure complete dissolution.

  • Working Standard: Dilute Stock to 50 µg/mL.

Protocol B: Chiral HPLC (Stereochemical Purity)

Separating the (3R,8S,9S,12S) isomer from its enantiomer and diastereomers requires a polysaccharide-based stationary phase.

The "Basic Additive" Rule

Because Atazanavir contains basic nitrogen atoms, they will interact non-specifically with the chiral stationary phase support. Diethylamine (DEA) or Trifluoroacetic Acid (TFA) is required. For this molecule, DEA is preferred in Normal Phase to improve peak shape.

Chiral Method Conditions
ParameterCondition
Column Chiralpak AD-H or Chiralpak IA (Amylose tris-(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropyl Alcohol : Diethylamine (80 : 20 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV @ 250 nm
Temperature 25°C (Ambient)
Chiral Separation Logic Diagram

ChiralLogicMixRacemic/Diastereomeric MixtureColumnChiralpak AD-H Column(Amylose Derivative)Mix->ColumnInjectInteractionInteraction Mechanism:1. H-Bonding2. Pi-Pi Stacking3. Steric InclusionColumn->InteractionMobile Phase:Hexane/IPA/DEASepSeparationInteraction->SepResult1Isomer 1(Undesired)Sep->Result1t_R1Result2Isomer 2(3R,8S,9S,12S - Active)Sep->Result2t_R2

Caption: Mechanism of chiral recognition for Atazanavir on polysaccharide columns.

Validation Parameters (ICH Q2 R1)

To ensure the method is "Trustworthy" and "Self-Validating," the following criteria must be met during validation:

  • System Suitability:

    • Tailing Factor (T): Must be < 1.5 (Critical for basic drugs).

    • Theoretical Plates (N): > 2000.[1][3][4][5][6]

    • RSD (Replicates): < 2.0%.[2]

  • Linearity:

    • Range: 10 µg/mL to 150 µg/mL.

    • Correlation Coefficient (

      
      ): > 0.999.[7][3][8]
      
  • Robustness (Critical for Atazanavir):

    • pH Variation:[1][4][9] ± 0.2 units. (Atazanavir retention is sensitive to pH due to ionization).

    • Temperature: ± 5°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction with amine groups.Ensure buffer pH is ≤ 3.[1]0. Add 0.1% Triethylamine (TEA) to mobile phase if using older columns.
Split Peaks Sample solvent mismatch.Ensure the sample diluent matches the initial mobile phase composition (60:40 Buffer:ACN).
Retention Drift Column temperature fluctuation.Use a column oven. Atazanavir's hydrophobicity makes it temperature sensitive.
High Backpressure Precipitation of buffer in organic phase.Ensure KH₂PO₄ concentration is ≤ 20mM when mixing with >80% Acetonitrile.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[8] USP-NF.[8]

  • Srinivasu, K., et al. "A validated RP-HPLC method for the estimation of atazanavir in capsule dosage form." Journal of Pharmacy and Bioallied Sciences.

  • Bhirud, C. H., et al. "Development and validation of a stability-indicating RP-HPLC method for estimation of atazanavir sulfate in bulk."[1][2][9] Journal of Pharmaceutical and Biomedical Analysis.

  • Chiral Technologies. "Separation of Antiretrovirals on Polysaccharide Columns." Application Notes.

  • PubChem. "Atazanavir Sulfate Compound Summary." National Library of Medicine.

High-Throughput LC-MS/MS Quantification of (3R,8S,9S,12S)-Atazanavir in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This application note details a robust, sensitive, and validated LC-MS/MS protocol for the quantification of (3R,8S,9S,12S)-Atazanavir (ATV) in human plasma. Designed for pharmacokinetic (PK) studies and Therapeutic Drug Monitoring (TDM), this method utilizes electrospray ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM). The protocol prioritizes high throughput using protein precipitation while maintaining the selectivity required to distinguish the active (3R,8S,9S,12S) isomer from potential matrix interferences.

Introduction & Scientific Rationale

The Analyte

Atazanavir (Reyataz) is an azapeptide HIV-1 protease inhibitor. The pharmacological activity resides specifically in the (3R,8S,9S,12S) stereoisomer. While chiral separation is critical during synthesis, bioanalytical quantification in plasma typically utilizes reverse-phase chromatography (C18) under the assumption that the administered drug maintains its stereochemical integrity in vivo.

Physicochemical Properties:

  • Molecular Formula: C38H52N6O7[1]

  • Molecular Weight: 704.9 g/mol

  • pKa: ~4.4 (Pyridyl group) and ~11.4 (Secondary amine)

  • LogP: ~4.6 (Highly lipophilic)

Method Development Strategy
  • Ionization Source: ESI Positive mode is selected due to the basic nitrogen atoms in the pyridyl and hydrazine backbone, which readily protonate to form

    
    .
    
  • Internal Standard (IS): Stable Isotope Labeled Atazanavir (Atazanavir-d6) is the gold standard. It co-elutes with the analyte, compensating for matrix effects and ionization suppression better than structural analogs like Saquinavir.

  • Sample Preparation: Protein Precipitation (PPT) with Acetonitrile is chosen over Liquid-Liquid Extraction (LLE) for this protocol to balance sensitivity with throughput. PPT is sufficient to reach the therapeutic trough concentrations (typically >150 ng/mL).

Materials and Reagents

CategoryItemSpecification
Standards (3R,8S,9S,12S)-Atazanavir>99% Purity (USP/Reference Grade)
Internal Standard Atazanavir-d6Deuterated Isotope
Solvents Acetonitrile (ACN)LC-MS Grade
Methanol (MeOH)LC-MS Grade
WaterUltra-pure (Milli-Q, 18.2 MΩ)
Additives Formic Acid (FA)LC-MS Grade (>98%)
Ammonium AcetateLC-MS Grade
Matrix Human PlasmaK2EDTA or Lithium Heparin

Experimental Protocol

Stock Solution Preparation
  • ATV Stock (1 mg/mL): Dissolve 10 mg of Atazanavir in 10 mL of Methanol. Store at -20°C.

  • IS Stock (1 mg/mL): Dissolve 1 mg of Atazanavir-d6 in 1 mL of Methanol.

  • Working IS Solution: Dilute IS Stock with 50% Methanol to a final concentration of 500 ng/mL .

Sample Preparation (Protein Precipitation)

This workflow is designed to minimize handling time while maximizing protein removal.

  • Aliquot: Transfer 50 µL of plasma sample/calibrator into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 20 µL of Working IS Solution (500 ng/mL). Vortex gently for 10 seconds.

  • Precipitation: Add 150 µL of pure Acetonitrile (Cold, 4°C).

    • Rationale: The 3:1 ratio of organic solvent to plasma ensures >98% protein precipitation.

  • Agitation: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in Water.

    • Note: Diluting the supernatant with aqueous buffer prevents "solvent shock" (peak broadening) when injecting strong organic solvents onto the column.

LC-MS/MS Conditions
Liquid Chromatography (LC)[2][3]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters XBridge C18 (50 mm x 2.1 mm, 3.5 µm) or Phenomenex Kinetex C18.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mobile Phase:

  • A: 0.1% Formic Acid in Water.

  • B: 0.1% Formic Acid in Acetonitrile.

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 30% Initial Hold
0.50 30% Load
2.50 95% Elution Ramp
3.50 95% Wash
3.60 30% Re-equilibration

| 5.00 | 30% | End of Run |

Mass Spectrometry (MS)[3][4][5]
  • System: AB Sciex Triple Quad 5500 or Thermo TSQ Altis.

  • Ionization: ESI Positive (+).

  • Source Temp: 500°C.

  • Capillary Voltage: 4500 V.

MRM Transitions:

Analyte Precursor Ion (Q1) Product Ion (Q3) Role Collision Energy (eV)
Atazanavir 705.4 168.1 Quantifier 35
Atazanavir 705.4 335.2 Qualifier 28

| Atazanavir-d6 | 711.4 | 168.1 | IS Quantifier | 35 |

Visualized Workflows

Sample Preparation Logic

This diagram illustrates the critical steps in the Protein Precipitation workflow.

SamplePrep Plasma Human Plasma (50 µL) IS_Add Add IS (d6-ATV) (20 µL) Plasma->IS_Add PPT Precipitation (150 µL ACN) IS_Add->PPT Vortex Vortex & Centrifuge (14,000g, 10 min) PPT->Vortex Supernatant Supernatant Extraction Vortex->Supernatant Phase Sep Dilution Dilution 1:1 (0.1% FA in H2O) Supernatant->Dilution Prevents Peak Broadening Inject LC-MS/MS Injection Dilution->Inject

Figure 1: Step-by-step Protein Precipitation workflow optimizing protein removal and column compatibility.

Mass Spectrometry Mechanism

The following diagram details the ion path and fragmentation logic for the specific MRM transitions.

MS_Logic ESI ESI Source (+) Protonation [M+H]+ Q1 Q1 Quadrupole Filter: 705.4 m/z ESI->Q1 Select Precursor Q2 Collision Cell (q2) CID w/ Argon Q1->Q2 Isolation Q3_1 Q3 Filter 168.1 m/z (Quant) Q2->Q3_1 Fragmentation Q3_2 Q3 Filter 335.2 m/z (Qual) Q2->Q3_2 Detector Electron Multiplier Detection Q3_1->Detector Signal Q3_2->Detector

Figure 2: Triple Quadrupole MRM logic. Q1 selects the parent ion, Q2 fragments it, and Q3 filters specific product ions.

Validation & Acceptance Criteria

This method complies with FDA Bioanalytical Method Validation Guidance (2018).

ParameterAcceptance CriteriaTypical Result
Linearity

0.998 (Range: 50 – 5000 ng/mL)
Accuracy ±15% (±20% at LLOQ)96% - 104%
Precision (CV) <15% (<20% at LLOQ)<8% Intra-day
Recovery Consistent across range~85-90% (PPT method)
Matrix Effect IS normalized factor ~1.00.95 - 1.05

Troubleshooting & Optimization

Carryover

Atazanavir is highly lipophilic and "sticky."

  • Symptom: Ghost peaks in blank samples after a high calibrator.

  • Solution: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone with 0.1% Formic Acid. Ensure the gradient ramp goes to 95% B for at least 1 minute.

Isomer Separation

If the study specifically requires verifying the absence of diastereomers (e.g., during synthesis optimization rather than plasma PK), the C18 column may not suffice.

  • Modification: Switch to a Chiralpak AD-RH column.

  • Note: For standard plasma quantification, C18 is preferred as the (3R,8S,9S,12S) form is the only one administered and stable in vivo.

Sensitivity Issues

If LLOQ < 10 ng/mL is required:

  • Switch from Protein Precipitation to Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (MTBE) at pH 9. This removes phospholipids more effectively than PPT, reducing ion suppression.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Sahoo, N. K., et al. (2022). New validated LC-MS/MS simultaneous estimation of Lopinavir and Ritonavir in human plasma positive ion mode using Deuterated internal standards. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 148192, Atazanavir. [Link]

  • Colombo, S., et al. (2012). Simultaneous quantification of the new HIV protease inhibitors atazanavir and tipranavir in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Journal of Chromatography B. [Link]

Sources

Application Note: Advanced Crystallization Protocols for (3R,8S,9S,12S)-Atazanavir

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

(3R,8S,9S,12S)-Atazanavir (ATV) is a complex azapeptide HIV-1 protease inhibitor. While the molecule exhibits high potency, its development is complicated by a challenging solid-state landscape. The drug is most commonly administered as the Bisulfate salt (1:1 salt, despite the name) , which exists in multiple polymorphic forms.

Critical Quality Attribute (CQA) - Polymorphism:

  • Form A (Type I): The thermodynamically stable, anhydrous crystalline form. This is the target for commercial drug substances due to its superior stability and non-hygroscopic nature.

  • Form C (Pattern C): A metastable, hydrated form often resulting from excess water activity or improper drying.

  • Form E3: A triethanolate solvate.[1]

The Challenge: Direct reaction of Atazanavir free base with sulfuric acid often yields amorphous precipitates or mixed polymorphs (Type II/Form C) if supersaturation is not rigorously controlled. This guide details a Modified Cubic Crystallization Technique designed to exclusively isolate Form A with high purity (>99.5%).

Pre-Crystallization: Free Base Purification

Objective: Removal of diastereomeric impurities and process byproducts prior to salt formation.

Before attempting salt formation, the free base must be purified. Atazanavir free base has a steep solubility curve in ethanol/water systems, making this an ideal rejection medium for polar impurities.

Protocol A: Ethanol/Water Recrystallization of Free Base

Reagents:

  • Crude Atazanavir Free Base[2]

  • Ethanol (Absolute)

  • Deionized (DI) Water[3]

Step-by-Step Workflow:

  • Dissolution: Charge Crude Atazanavir into a reactor. Add Ethanol (10 mL per gram of solid).

  • Heating: Heat the slurry to 60–68°C under agitation (200 RPM) until a clear, homogeneous solution is obtained.

  • Anti-Solvent Addition: Slowly add DI Water (8 mL per gram of solid) over 45 minutes while maintaining temperature >60°C.

    • Mechanism:[4][5][6][7][8][9] Water acts as an anti-solvent, reducing the solubility of the hydrophobic Atazanavir while keeping polar impurities in solution.

  • Controlled Cooling: Cool the mixture linearly to 20–25°C over 2 hours.

    • Note: Rapid cooling here causes oiling out (liquid-liquid phase separation).

  • Harvest: Filter the solids and wash with a 1:1 Ethanol/Water mixture. Dry under vacuum at 50°C.

Core Protocol: Reactive Crystallization of Bisulfate Form A

Objective: Controlled reactive crystallization using a cubic addition rate to prevent "oiling out" and ensure Form A selectivity.

This protocol utilizes a "Cubic Crystallization" strategy.[1] Instead of adding the acid all at once (which spikes supersaturation and nucleates unstable forms), the acid is added in stages that mimic a cubic curve, matching the crystal growth rate.[1]

Protocol B: Modified Cubic Crystallization

Reagents:

  • Purified Atazanavir Free Base

  • Solvent System: Acetone (preferred for Form A) or Acetone/N-Methylpyrrolidone (NMP).

  • Sulfuric Acid (Concentrated, 96-98%)

  • Seeds: Atazanavir Bisulfate Form A (1-2 wt% relative to free base).

Experimental Setup:

  • Jacketed glass reactor with overhead stirring (pitched blade).

  • Programmable syringe pump for acid addition.

  • FBRM (Focused Beam Reflectance Measurement) probe (Optional, for particle tracking).

Step-by-Step Workflow:

  • Solution Preparation: Dissolve Atazanavir Free Base in Acetone (approx. 15 mL/g) at 45–55°C . Ensure complete dissolution.

  • Initial Acid Charge (Nucleation Zone): Add a small portion of Sulfuric Acid (approx. 5-10% of the total stoichiometric amount ) to the solution.

    • Observation: The solution remains clear or slightly hazy.

  • Seeding (The Critical Control Point): Add Form A Seeds (1 wt%) to the reactor.

    • Mechanism:[4][5][6][7][8][9] Seeds provide the template for the desired lattice, bypassing the high energy barrier required to nucleate Form A spontaneously.

    • Wait Step: Hold for 30 minutes. Verify seed survival (no dissolution) and initial growth (slight whitening).

  • Cubic Acid Addition (Growth Zone): Add the remaining Sulfuric Acid (to reach 1:1 molar equivalent) over 3–5 hours. The rate of addition should follow a cubic profile:

    • Early Stage: Very slow addition (prevents secondary nucleation).

    • Late Stage: Faster addition (promotes growth on existing crystals).

    Formula for Addition Rate:

    
    
    
  • Aging: Once acid addition is complete, hold the slurry at 50°C for 2 hours, then cool to 20°C over 2 hours.

  • Filtration & Drying: Filter the white crystalline solid. Wash with Acetone. Critical Drying Step: Dry at 50–55°C under vacuum.

    • Warning: Do not wash with water. Exposure of Form A to excess water during washing can induce conversion to Form C (hydrated).

Process Visualization (DOT Diagram)

The following diagram illustrates the critical decision pathways and physical transformations during the crystallization process.

AtazanavirCrystallization cluster_control Polymorph Control Zone Start Crude Atazanavir Free Base Purification Protocol A: Ethanol/Water Recrystallization (T = 65°C -> 20°C) Start->Purification CheckPurity HPLC Purity > 98%? Purification->CheckPurity CheckPurity->Purification No (Re-process) PrepSoln Dissolve in Acetone (T = 50°C) CheckPurity->PrepSoln Yes Acid1 Add 10% H2SO4 (Stoichiometric) PrepSoln->Acid1 Seeding ADD SEEDS: Form A Crystals Acid1->Seeding CubicAdd Cubic Acid Addition (Remaining 90% H2SO4) Seeding->CubicAdd Controlled Growth Oiling Risk: Oiling Out (Amorphous Phase) CubicAdd->Oiling Addition too fast Aging Aging & Cooling (Ostwald Ripening) CubicAdd->Aging Filter Filtration & Drying (Avoid Water Wash) Aging->Filter Final Atazanavir Bisulfate Form A Filter->Final

Figure 1: Workflow for the conversion of Crude Free Base to High-Purity Bisulfate Form A, highlighting the critical seeding and cubic addition steps.

Quantitative Data & Specifications

ParameterSpecificationRationale
Solvent System Acetone (or Acetone/NMP)High solubility for free base; low solubility for Sulfate salt (Anti-solvent effect).
Seeding Load 1.0 – 2.0 wt%Sufficient surface area to promote growth over nucleation.
Temperature 45°C – 55°CElevated T prevents oiling out; promotes ordered crystal lattice formation.
Acid Addition Cubic Profile (3-5 hrs)Matches the 3rd-power relationship of crystal volume growth; maintains constant supersaturation.
Target Polymorph Form A (Type I) Anhydrous. Melting onset ~169°C (DSC).[10] Stable shelf life.
Avoided Polymorph Form C / Type IIHydrated/Hygroscopic.[1] Caused by excess water or rapid precipitation.

Troubleshooting & Quality Control

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
  • Symptom: The solution turns milky/opaque with oily droplets before crystals appear.

  • Cause: Supersaturation is too high; the system entered the "labile" zone rather than the "metastable" zone.

  • Correction: Increase the temperature of the crystallization by 5–10°C or dilute the initial solution. Slow down the acid addition rate.

Issue: Appearance of Form C (Hydrate)
  • Symptom: PXRD shows peaks at low angles (different from Form A pattern) or DSC shows a broad endotherm <100°C (dehydration).

  • Cause: Water ingress during filtration or high humidity during drying.

  • Correction: Ensure the solvent (Acetone) is dry (<0.5% water). Wash filter cake only with anhydrous Acetone. Dry under vacuum with a nitrogen bleed.

References

  • Process for preparing atazanavir bisulfate and novel forms. (2007). European Patent EP1755596A2.

  • Atazanavir Sulfate Form A and Process. (2015). European Patent EP2956439B1.[7]

  • Crystal structure of atazanavir. (2020).[2] Powder Diffraction.[2][11]

  • Atazanavir Sulfate Properties. PubChem Database.

Sources

Application Note: High-Throughput Antiviral Screening Using (3R,8S,9S,12S)-Atazanavir

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(3R,8S,9S,12S)-Atazanavir (BMS-232632) is a potent, azapeptide inhibitor of the HIV-1 protease.[1] Unlike peptidomimetic inhibitors that strictly mimic the transition state of the substrate, Atazanavir incorporates an aza-linkage, improving its pharmacokinetic profile and resistance to cleavage.[1]

This application note details the rigorous protocol for utilizing (3R,8S,9S,12S)-Atazanavir as a reference standard or chemical probe in cell-based antiviral screening. While primarily validated for HIV-1, recent investigations have explored its utility against other viral proteases (e.g., SARS-CoV-2 Mpro), though with variable efficacy.[1] This guide focuses on the gold-standard HIV-1 Cytopathic Effect (CPE) inhibition assay using MT-4 T-cell lines, emphasizing the critical impact of serum protein binding and solubility on EC50 determination.[1]

Compound Profile & Mechanism of Action[1][2][3][4][5]

Chemical Identity[1]
  • IUPAC Name: Methyl N-[(1S)-1-{[(2S,3S)-3-hydroxy-4-[(2S)-2-[(methoxycarbonyl)amino]-3,3-dimethyl-N'-{[4-(pyridin-2-yl)phenyl]methyl}butanehydrazido]-1-phenylbutan-2-yl]carbamoyl}-2,2-dimethylpropyl]carbamate[1]

  • Stereochemistry: The specific (3R,8S,9S,12S) configuration is critical for binding affinity.[1] Racemic mixtures will yield inconsistent IC50 data.[1]

  • Target: HIV-1 Protease (Aspartyl protease).[1]

Mechanism of Action

Atazanavir binds to the active site of the HIV-1 protease, preventing the processing of viral Gag and Gag-Pol polyproteins.[1][2][3][4][5] This inhibition results in the release of immature, non-infectious viral particles.[1][4]

Atazanavir_Mechanism HostCell Infected Host Cell Polyproteins Gag / Gag-Pol Polyproteins HostCell->Polyproteins Protease HIV-1 Protease (Active) Polyproteins->Protease Substrate Cleavage Polyprotein Cleavage Protease->Cleavage Catalysis Immature Immature/Non-Infectious Virion Protease->Immature Blocked by ATV ATV (3R,8S,9S,12S)-Atazanavir ATV->Protease Competitive Inhibition (Ki ~2.66 nM) Maturation Viral Maturation Cleavage->Maturation Normal Pathway Infectious Infectious Virion Maturation->Infectious

Figure 1: Mechanism of Action.[1][6] Atazanavir competitively inhibits HIV-1 Protease, blocking polyprotein cleavage and preventing virion maturation.[1][2][5]

Critical Experimental Considerations (Expertise)

The "Serum Shift" Phenomenon

Atazanavir exhibits high binding (~86%) to human serum proteins, specifically Alpha-1-acid glycoprotein (AAG) and albumin.[1]

  • Impact: The EC50 value in standard culture media (10% FBS) will be significantly lower (more potent) than in physiological conditions (50% Human Serum).[1]

  • Recommendation: For clinical relevance, perform a "serum shift assay" by running parallel titrations in 10% FBS and 40-50% Human Serum (HS).[1] The ratio (

    
    ) defines the protein binding effect.[1]
    
Solubility & Precipitation

Atazanavir is highly soluble in DMSO (>100 mg/mL) but practically insoluble in water at neutral pH.[1]

  • Risk: Rapid dilution of high-concentration DMSO stocks into aqueous media can cause microprecipitation, leading to "false negatives" (compound not available to cells) or "false positives" (crystals causing cytotoxicity).[1]

  • Protocol Adjustment: Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v) and use an intermediate dilution step (see Protocol 4.2).

Detailed Protocols

Materials & Reagents
ReagentSpecificationStorage
(3R,8S,9S,12S)-Atazanavir>98% Purity (HPLC)-20°C (Desiccated)
MT-4 or MT-2 CellsHTLV-1 transformed T-cell lineLiquid Nitrogen / 37°C
HIV-1 StrainIIIB or NL4-3 (Laboratory adapted)-80°C
DMSOCell Culture Grade (Sterile)Room Temp
XTT or MTT ReagentTetrazolium salt for viability-20°C
RPMI-1640 Mediumw/ L-Glutamine, 10% FBS4°C
Protocol: Stock Solution Preparation
  • Calculation: Calculate the mass required for a 10 mM stock.

    • MW of Atazanavir Sulfate: ~802.9 g/mol (Check specific salt form; Free base is ~704.9 g/mol ).[1]

    • Example: To make 1 mL of 10 mM stock using Free Base (704.9 g/mol ), weigh 7.05 mg.[1]

  • Dissolution: Add 100% DMSO to the vial. Vortex vigorously for 30 seconds.[1]

  • Clarification: Visually inspect for crystals.[1] If cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol: HIV-1 CPE Inhibition Assay (High-Throughput)

This assay measures the ability of Atazanavir to protect T-cells from virus-induced cell death (Cytopathic Effect).[1]

Workflow Diagram:

Assay_Workflow Stock 1. Stock Prep (10 mM in DMSO) Dilution 2. Serial Dilution (1:3 in Media) Stock->Dilution Treatment 5. Compound Addition (0.1 nM - 1000 nM) Dilution->Treatment Seeding 3. Cell Seeding MT-4 Cells (1x10^4/well) Infection 4. Viral Infection (MOI 0.01) Seeding->Infection Infection->Treatment Incubation 6. Incubation 5 Days @ 37°C Treatment->Incubation Readout 7. XTT/MTT Readout (OD 450/490 nm) Incubation->Readout

Figure 2: Screening Workflow.[1] Sequential steps for the CPE inhibition assay.

Step-by-Step Procedure:

  • Cell Preparation:

    • Harvest MT-4 cells in exponential growth phase.

    • Adjust density to

      
       cells/mL in RPMI-1640 (10% FBS).
      
  • Compound Plate Setup (96-well):

    • Add 100 µL of media to all wells.[1]

    • Perform a 3-fold serial dilution of Atazanavir.[1]

    • Range: Start at 1 µM (1000 nM) down to 0.05 nM.

    • Controls: Include "Cell Only" (No Virus, No Drug) and "Virus Only" (Virus, No Drug) wells.

  • Infection:

    • Dilute HIV-1 stock (strain IIIB) to achieve a Multiplicity of Infection (MOI) of ~0.01.[1]

    • Note: The virus titer should be pre-calibrated to kill >90% of untreated cells by Day 5.[1]

  • Co-Culture:

    • Add 50 µL of cell suspension (

      
       cells) to the compound plate.
      
    • Add 50 µL of diluted virus to the test wells and "Virus Only" controls.

    • Add 50 µL of media to "Cell Only" controls.[1]

    • Final Volume: 200 µL/well.[1]

  • Incubation:

    • Incubate at 37°C, 5% CO2 for 5 days. Do not change media.

  • Readout (XTT Method):

    • Add 50 µL of XTT labeling mixture to each well.

    • Incubate for 4 hours at 37°C.

    • Read absorbance at 450 nm (reference 650 nm).

Data Analysis & Interpretation

Calculating % Protection

Normalize the Optical Density (OD) values:


[1]
Determining EC50 and CC50
  • EC50 (Effective Concentration 50%): The concentration of Atazanavir protecting 50% of cells from viral induced death.[1]

    • Expected Range (HIV-1): 2 – 10 nM.[1]

  • CC50 (Cytotoxic Concentration 50%): Determined in a parallel plate with uninfected cells treated with the same drug concentrations.[1]

    • Expected Range: > 10 µM (often > 50 µM).[1]

  • Selectivity Index (SI): ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

    
    [1]
    
    • Target: An SI > 1000 is typical for Atazanavir in MT-4 cells.[1]

Troubleshooting Guide

IssuePossible CauseCorrective Action
High EC50 (>50 nM) High MOI (Too much virus)Retitrate virus input to achieve MOI 0.01.
Serum Protein BindingEnsure FBS is 10%.[1] If using human serum, expect shift.[1]
Drug PrecipitationCheck stock solution clarity; ensure final DMSO <0.5%.
Low Signal in Cell Control Cell overgrowth/deathCheck starting cell density; MT-4 cells grow rapidly.[1]
High Toxicity (Low CC50) DMSO ToxicityInclude a "Vehicle Control" (DMSO only) to normalize.
Wrong IsomerConfirm use of (3R,8S,9S,12S)-Atazanavir, not racemic.

References

  • PubChem. "Atazanavir Compound Summary."[1] National Center for Biotechnology Information.[1] Accessed February 9, 2026.[1] [Link]

  • Robinson, B.S., et al. "BMS-232632, a highly potent human immunodeficiency virus protease inhibitor that can be administered orally once daily."[1] Antimicrobial Agents and Chemotherapy, 2000.[1] [Link]

  • DrugBank Online. "Atazanavir: Pharmacology and Interactions."[1] Accessed February 9, 2026.[1] [Link][1]

  • Fintelman-Rodrigues, N., et al. "Atazanavir, alone or in combination with ritonavir, inhibits SARS-CoV-2 replication and proinflammatory cytokine production."[1] Antimicrobial Agents and Chemotherapy, 2020.[1] (Note: Reference for methodology; efficacy is strain-dependent). [Link]

  • Pau, A.K., & George, J.M. "Antiretroviral therapy: current drugs."[1] Infectious Disease Clinics, 2014.[1] [Link]

Sources

Application Notes & Protocols for the Laboratory Synthesis of (3R,8S,9S,12S)-Atazanavir

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the laboratory-scale synthesis of (3R,8S,9S,12S)-Atazanavir, a potent HIV-1 protease inhibitor. The protocols described herein are curated from established and reliable synthetic routes, emphasizing stereochemical control, practical execution, and safety. This guide is intended for researchers, scientists, and professionals in drug development with a strong background in organic synthesis. We will explore a convergent synthetic strategy that involves the preparation of key intermediates followed by their coupling and a final stereoselective reduction to yield the target molecule.

Introduction: The Significance of Atazanavir and its Synthesis

Atazanavir is an aza-peptidomimetic protease inhibitor that plays a crucial role in antiretroviral therapy for HIV/AIDS.[1] Its complex structure, featuring multiple stereocenters, necessitates a carefully designed and controlled synthetic approach to ensure the desired diastereomer, (3R,8S,9S,12S)-Atazanavir, is obtained with high purity. The synthesis of Atazanavir is a multi-step process, and various routes have been developed to enhance efficiency and yield.[2]

This guide will focus on a convergent synthesis strategy, a common and effective approach for complex molecules. This strategy involves the independent synthesis of two key fragments, which are then combined (coupled) to form a precursor molecule. A final, highly selective reaction establishes the last crucial stereocenter, leading to Atazanavir.

The primary synthetic routes to Atazanavir often involve either the ring-opening of a chiral epoxide intermediate or a diastereoselective reduction of a ketone precursor.[2] The latter approach, which will be detailed here, offers advantages in terms of efficiency and purification by introducing the sensitive hydroxyl group in the final step of the synthesis.[3]

Overview of the Convergent Synthetic Strategy

The synthesis can be logically divided into three main stages:

  • Part A: Synthesis of the Hydrazine Fragment: This involves the preparation of the biaryl-hydrazine unit, a key component of the Atazanavir backbone.

  • Part B: Synthesis of the Chloromethyl Ketone Fragment: This stage focuses on creating the chiral side chain containing the protected amino acid moiety.

  • Part C: Coupling and Final Diastereoselective Reduction: The two fragments are joined via an SN2 reaction, followed by a highly controlled reduction to install the final stereocenter and yield Atazanavir.

Below is a diagram illustrating the overall workflow of this convergent synthesis.

G cluster_0 Part A: Hydrazine Fragment Synthesis cluster_1 Part B: Chloromethyl Ketone Fragment Synthesis cluster_2 Part C: Final Assembly A1 Suzuki Coupling A2 Hydrazone Formation A1->A2 [Key Building Block] A3 Hydrogenation A2->A3 [Key Building Block] C1 SN2 Coupling of Fragments A3->C1 Hydrazine Fragment B1 N-Boc-L-phenylalanine B2 Activation & Chlorination B1->B2 [Protected Amino Acid] B2->C1 Chloromethyl Ketone Fragment C2 Diastereoselective Reduction C1->C2 C3 Atazanavir C2->C3

Caption: Convergent synthesis workflow for Atazanavir.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Part A: Synthesis of the Hydrazine Fragment (4-(Pyridin-2-yl)benzylhydrazine)

The synthesis of this key biaryl-hydrazine unit can be efficiently achieved through a three-step flow chemistry process, which includes a Suzuki coupling, hydrazone formation, and subsequent hydrogenation.[4][5] This method provides a high overall yield for this important intermediate.[4]

Part B: Synthesis of the Epoxide Intermediate

Another common and crucial intermediate in Atazanavir synthesis is a chiral epoxide. The quality of this epoxide is critical as it heavily influences the performance of subsequent reaction steps.[1] A robust method to access this intermediate starts from a commercially available vicinal diol.[1]

Protocol 1: Synthesis of the Chiral Epoxide (Compound 10)

This protocol is adapted from patent literature and demonstrates a common approach to forming the epoxide ring.[6]

  • Reaction Setup: In a 250 ml round-bottom flask, suspend N-Cbz-L-phenylalanine chloromethyl ketone (a derivative of N-Cbz-L-phenylalanine) in a suitable solvent.

  • Reduction: Cool the suspension and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise, maintaining a low temperature. This reduction is often diastereoselective, favoring the desired (S)-alcohol.[7]

  • Epoxide Formation: After the reduction is complete, treat the resulting chloroalcohol with a base, such as potassium hydroxide (KOH) in an alcoholic solvent, to facilitate the intramolecular cyclization to form the epoxide ring.[7]

  • Workup and Purification: After the reaction is complete, perform an aqueous workup to remove inorganic salts. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude epoxide may be purified by column chromatography on silica gel.

Part C: Coupling and Final Assembly

This stage represents the convergence of the synthetic pathways, bringing the two key fragments together.

Protocol 2: Coupling of Hydrazine and Epoxide Intermediates

This protocol describes the nucleophilic ring-opening of the epoxide by the hydrazine derivative.[6]

Reagent/MaterialMolar Equiv.Amount
Epoxide Intermediate (from Part B)1.011.3 g
Hydrazine Intermediate (from Part A)1.218.5 g
Toluene-110 mL
  • Reaction Setup: To a 250 mL round-bottom flask, add the epoxide intermediate, the hydrazine intermediate, and toluene.[6]

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for 48 hours.[6]

  • Isolation: Cool the reaction mixture to room temperature. The product should precipitate as a solid.

  • Purification: Collect the solid by filtration and wash with cold toluene. Dry the solid under vacuum to yield the coupled product.[6]

Protocol 3: Deprotection of the Coupled Intermediate

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions.[6]

  • Reaction Setup: Dissolve the coupled product (13.8 g) in a mixture of tetrahydrofuran (THF, 45 mL) and water (15 mL) in a round-bottom flask.[6]

  • Acid Treatment: Cool the solution to 0-5°C and slowly add 37% hydrochloric acid, ensuring the temperature remains below 10°C.

  • Reaction: Warm the mixture to 30°C and stir for 16 hours.[6]

  • Workup: Cool the mixture to room temperature and remove the THF under reduced pressure. Add ethyl acetate (200 mL) and a saturated solution of sodium bicarbonate (200 mL) to neutralize the acid. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the hydrochloride salt of the diamine intermediate.[6]

Protocol 4: Final Amide Coupling and Acylation to Yield Atazanavir

This final sequence involves coupling the deprotected diamine with N-methoxycarbonyl-L-tert-leucine and a final acylation.[6]

  • Amide Coupling: The hydrochloride salt of the diamine intermediate is coupled with N-methoxycarbonyl-L-tert-leucine using a coupling agent such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in a solvent mixture like dichloromethane (CH₂Cl₂) and dimethylformamide (DMF).[6]

  • Deprotection: A subsequent deprotection step, such as the removal of a benzyloxycarbonyl (Cbz) group via catalytic hydrogenation (e.g., Pd/C, ammonium formate), is performed.[6]

  • Final Acylation: The resulting amine is cooled to approximately 0°C and treated with methyl chloroformate in the presence of a base like diisopropylethylamine (DIPEA) in CH₂Cl₂.[6] The reaction is typically stirred for a few hours.

  • Workup and Crystallization: The reaction is quenched with an aqueous sodium bicarbonate solution. The organic phase is separated, dried, and concentrated. The crude Atazanavir is then purified by crystallization from a solvent system such as ethanol/water to yield the final product as a white solid.[6]

Mechanistic Insights and Rationale

Stereoselectivity: The stereochemistry of Atazanavir is critical for its biological activity. The synthetic strategy is designed to control the formation of each stereocenter. The use of chiral starting materials, such as L-phenylalanine and L-tert-leucine derivatives, establishes the initial stereocenters.[8]

The Final Reduction Step: In alternative syntheses, a key final step is the diastereoselective reduction of a ketone precursor to an alcohol.[3] This reduction's high diastereoselectivity is often achieved through Felkin-Anh model control, where the bulky N-(methoxycarbonyl)-L-tert-leucinyl group directs the hydride attack from the less hindered face of the ketone, leading to the desired syn-1,2-amino alcohol configuration.[3][9] Lithium tri-tert-butoxyaluminum hydride is an effective reducing agent for this transformation.[9]

Choice of Coupling Reagents: The use of coupling agents like DCC/HOBt or DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is standard in peptide synthesis to activate the carboxylic acid for efficient amide bond formation while minimizing side reactions and racemization.[7][10] DEPBT is noted as a less toxic and more environmentally friendly alternative to some other coupling agents.[10]

Conclusion

The synthesis of (3R,8S,9S,12S)-Atazanavir is a challenging yet achievable process for a well-equipped organic chemistry laboratory. The convergent strategy outlined in these notes provides a logical and efficient pathway to this important pharmaceutical agent. Success hinges on careful execution of each step, rigorous purification of intermediates, and a thorough understanding of the stereochemical principles that govern the key transformations. The provided protocols, adapted from established literature, offer a solid foundation for researchers to undertake the synthesis of Atazanavir.

References

  • CN104163787A - Preparation methods of Atazanavir and sulfate of Atazanavir - Google Patents.
  • Synthesis the HIV protease inhibitor Atazanavir - Syrris. Available at: [Link]

  • EP1930324A1 - Process for the preparation of atazanavir - Google Patents.
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. Available at: [Link]

  • Synthesis the HIV protease inhibitor Atazanavir - Syrris. Available at: [Link]

  • WO2013020460A1 - Atazanavir preparation method - Google Patents.
  • An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach | Request PDF - ResearchGate. Available at: [Link]

  • Syntheses of FDA Approved HIV Protease Inhibitors - PMC - NIH. Available at: [Link]

  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - MDPI. Available at: [Link]

  • An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach | Organic Process Research & Development - ACS Publications. Available at: [Link]

Sources

(3R,8S,9S,12S)-Atazanavir formulation for in vivo animal studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for (3R,8S,9S,12S)-Atazanavir in Preclinical In Vivo Models

Executive Summary

(3R,8S,9S,12S)-Atazanavir (ATV) is a potent azapeptide HIV-1 protease inhibitor (PI). While highly effective, its utility in preclinical animal models (rats, mice) is frequently compromised by its physicochemical properties: it is a BCS Class II compound with low aqueous solubility that is strictly pH-dependent .

ATV requires an acidic environment for solubilization (max solubility at pH 1.9).[1] Because rodent gastric pH (often pH 3.0–4.0 in fed states) is less acidic than the human stomach (pH 1.0–2.0), simple aqueous suspensions often yield erratic absorption and low bioavailability.

This guide provides validated protocols to formulate ATV for intravenous (IV) and oral (PO) administration, ensuring consistent exposure for pharmacokinetic (PK) and toxicological studies.

Physicochemical Profile & Formulation Logic

Understanding the molecule is the first step to successful formulation. ATV is a weak base; its solubility drops precipitously as pH increases.

PropertyValueImplication for Formulation
Molecular Weight 704.9 g/mol (Free Base)High MW contributes to poor permeability if not solubilized.
pKa ~4.4 (Pyridyl), ~11.4Basic nature means it ionizes (dissolves) in acid.
LogP ~4.5Highly lipophilic. Requires organic co-solvents or surfactants.
Solubility (pH 1.9) ~4–5 mg/mLHigh solubility in strong acid (simulated human gastric fluid).
Solubility (pH 7.4) < 1 µg/mLPractically insoluble in blood/neutral buffer. Risk of precipitation upon injection.

The "Booster" Requirement: In humans, ATV is co-administered with Ritonavir (RTV) to inhibit CYP3A4 metabolism.[2] In animal studies, co-formulation with Ritonavir (RTV) is highly recommended to mimic human pharmacokinetics, as rodents metabolize ATV rapidly.

Decision Logic: Selecting the Right Vehicle

The following decision tree illustrates the logic for selecting a vehicle based on study intent.

G Start Study Goal Route Route of Admin Start->Route IV Intravenous (IV) Route->IV PO Oral Gavage (PO) Route->PO Sol_IV Protocol A: Co-solvent System (DMSO/PEG/Saline) IV->Sol_IV Standard AbsBio Absolute Bioavailability (PK) PO->AbsBio Low/Med Dose Tox Toxicology/Efficacy (High Dose) PO->Tox High Dose (>100mg/kg) Sol_PO Protocol B: Acidic Solution (pH Adjusted) AbsBio->Sol_PO Max Absorption Susp_PO Protocol C: Methylcellulose Suspension Tox->Susp_PO Tolerability

Figure 1: Formulation selection logic based on study type and route of administration.

Detailed Formulation Protocols

Protocol A: Intravenous (IV) Solution (Rat/Mouse)

Target Concentration: 1–2 mg/mL Use Case: Absolute bioavailability studies.[3]

Ingredients:

  • Dimethyl Sulfoxide (DMSO) - Solubilizer

  • Polyethylene Glycol 400 (PEG 400) - Co-solvent

  • Sterile Saline (0.9% NaCl) - Diluent

Procedure:

  • Weigh: Accurately weigh the required amount of Atazanavir Sulfate.

  • Dissolve: Add DMSO (10% of final volume) to the powder. Vortex until completely dissolved (clear yellow solution).

  • Co-solvent: Add PEG 400 (40% of final volume). Vortex mix.

  • Dilute: Slowly add Sterile Saline (50% of final volume) while vortexing.

    • Critical Step: Add saline slowly to prevent precipitation shock.

  • Filter: Pass through a 0.22 µm PVDF syringe filter for sterility.

Final Composition: 10% DMSO / 40% PEG 400 / 50% Saline.

Protocol B: Oral (PO) Solution (High Bioavailability)

Target Concentration: 5–10 mg/mL Use Case: PK studies where maximizing absorption is critical. This vehicle mimics the acidic microenvironment required for ATV absorption.

Ingredients:

  • Ethanol (Absolute)

  • Propylene Glycol (PG) or PEG 400

  • 0.05 M Citrate Buffer (pH 2.5)

Procedure:

  • Buffer Prep: Prepare 0.05 M Citrate buffer and adjust pH to 2.5 using HCl.

  • Solubilization: Dissolve Atazanavir Sulfate in Ethanol (10% of final volume).

  • Co-solvent: Add Propylene Glycol (30% of final volume). Mix well.

  • Acidification: Slowly add the pH 2.5 Citrate Buffer (60% of final volume) with continuous stirring.

  • Verification: Check pH. If it rises above 4.0, the drug may precipitate. Adjust carefully with 1N HCl if necessary.

Final Composition: 10% Ethanol / 30% PG / 60% Citrate Buffer (pH 2.5).

Protocol C: Oral Suspension (Toxicology)

Target Concentration: 20–100 mg/mL Use Case: High-dose toxicology or long-term efficacy studies where solvents are not tolerated.

Ingredients:

  • Methylcellulose (MC) (400 cP grade)

  • Tween 80 (Polysorbate 80)

  • Deionized Water

Procedure:

  • Vehicle Prep: Prepare a 0.5% w/v Methylcellulose solution in water. Allow to hydrate overnight.

  • Wetting: Weigh Atazanavir Sulfate powder into a mortar. Add Tween 80 (1% of final volume) and trituratem (grind) to form a smooth paste.

  • Suspension: Geometrically add the 0.5% MC solution while triturating to ensure a uniform suspension without clumps.

  • Sonication: Sonicate for 10–15 minutes to de-agglomerate particles.

Final Composition: 0.5% Methylcellulose / 1% Tween 80 in Water. Note: Shake well before every dose.

In Vivo Experimental Workflow

To ensure data integrity, the in vivo phase must control for the "food effect" (ATV absorption is increased by food in humans, but variable in rats) and metabolic clearance.

PK_Workflow Acclimation 1. Acclimation (n=3-6 Rats/Group) Fasting 2. Fasting Phase (Overnight, 12h) *Crucial for pH control* Acclimation->Fasting Dosing 3. Administration (PO or IV) Fasting->Dosing Sampling 4. Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Booster Optional: Pre-dose Ritonavir (-30 mins or Co-formulated) Booster->Dosing CYP3A4 Inhibition Processing 5. Plasma Separation (EDTA/Heparin, 4°C) Sampling->Processing Analysis 6. LC-MS/MS Analysis Processing->Analysis

Figure 2: Pharmacokinetic study workflow emphasizing fasting and boosting steps.

Pro-Tip: The Ritonavir Boost For a "humanized" PK profile in rats:

  • Dose: 10–30 mg/kg Atazanavir + 2–10 mg/kg Ritonavir.

  • Timing: Administer Ritonavir 30 minutes prior to Atazanavir if dosing separately, or co-formulate in Vehicle B. This inhibits intestinal P-gp and hepatic CYP3A, significantly increasing ATV AUC.

Quality Control & Stability

  • Visual Inspection: Solutions must be clear and free of particulates. If Protocol B (Acidic Solution) shows cloudiness, the pH has likely drifted >4.0. Discard and prepare fresh.

  • Stability:

    • Solutions (A & B): Prepare fresh daily. Atazanavir can degrade via hydrolysis in acidic solutions over time (>24h).

    • Suspension (C): Stable for 7 days at 4°C.

  • Verification: Verify concentration via HPLC-UV (249 nm) prior to dosing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 148192, Atazanavir. Retrieved from [Link]

  • Bristol-Myers Squibb (2025). Reyataz (atazanavir sulfate) Prescribing Information. (Provides human pKa and solubility data). Retrieved from [Link][1]

  • Gong, Y., et al. (2019). Design and Evaluation of Atazanavir Sulphate Non-Effervescent Sustained Release Floating Matrix Tablets. Global Journal of Pharmacy & Pharmaceutical Sciences.[1] (Details pH-dependent solubility profile). Retrieved from [Link]

  • Takeshita, A., et al. (2008). Long-term pharmacokinetic efficacy and safety of low-dose ritonavir as a booster and atazanavir pharmaceutical formulation based on solid dispersion system in rats. Biological & Pharmaceutical Bulletin. (Establishes Rat PK protocols and Ritonavir boosting). Retrieved from [Link]

  • Sarkar, A., et al. (2020). Perinatal exposure to atazanavir-based antiretroviral regimens in a mouse model leads to differential long-term motor and cognitive deficits.[4] (Provides mouse dosing and vehicle contexts). Retrieved from [Link]

Sources

Application Note: Strategic Utilization of (3R,8S,9S,12S)-Atazanavir as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quality control of Atazanavir Sulfate (an HIV-1 protease inhibitor), stereochemical purity is a Critical Quality Attribute (CQA).[1] The active pharmaceutical ingredient (API) possesses the (3S,8S,9S,12S) configuration.[1][2] The (3R,8S,9S,12S) isomer—often designated as Atazanavir Impurity F (EP) or the 3-Epimer —is a key diastereomeric impurity that must be controlled.[1]

This Application Note provides a comprehensive protocol for utilizing (3R,8S,9S,12S)-Atazanavir as a Reference Standard .[1] It details the methodology for establishing system suitability, validating chromatographic resolution, and quantifying this specific impurity in bulk drug substances, ensuring compliance with ICH Q3A/Q3B and USP/EP monographs.

Material Characterization & Causality[1]

The Stereochemical Challenge

Atazanavir contains four chiral centers. The efficacy and safety profile are strictly linked to the (3S,8S,9S,12S) configuration.[1] The (3R,8S,9S,12S) diastereomer typically arises during the synthesis of the tert-leucine derived intermediate or via epimerization under basic conditions.[1]

Why use the (3R) isomer as a standard? Unlike enantiomers, diastereomers have different physicochemical properties (solubility, polarity) and can theoretically be separated on achiral stationary phases.[1] However, due to the structural similarity to the API, the (3R) isomer is the "Critical Pair" in reverse-phase HPLC.[1] If your method cannot resolve the (3R) standard from the API, your potency assay is biased, and your purity data is invalid.[1]

Reference Standard Specifications

Before use, the (3R,8S,9S,12S)-Atazanavir standard must be characterized.[1]

ParameterSpecificationAnalytical Rationale
Appearance White to pale yellow powderVisual confirmation of salt form integrity.[1]
Identity (IR) Conforms to structureFingerprint region comparison to theoretical spectra.[1]
Identity (1H-NMR) Distinct shift at C3-HThe proton at C3 (tert-butyl glycine moiety) shifts due to change in shielding relative to the (3S) isomer.[1]
Purity (HPLC) > 98.0%High purity required to prevent artifact peaks during retention time marking.[1]
Stereochemical Purity > 99.0% de (diastereomeric excess)Must be free of the (3S) API to accurately determine Resolution (Rs).

Experimental Protocols

Protocol A: System Suitability & Resolution Mapping

Objective: To demonstrate that the chromatographic system can differentiate the Active (3S) from the Impurity (3R).

Reagents & Materials
  • Standard A (API): Atazanavir Sulfate Reference Standard (3S,8S,9S,12S).[1]

  • Standard B (Impurity): (3R,8S,9S,12S)-Atazanavir Reference Standard.[1]

  • Solvent: Acetonitrile : Phosphate Buffer pH 3.5 (50:50).[1]

  • Column: C18 End-capped (e.g., Phenomenex Luna or Waters Symmetry), 250 x 4.6 mm, 5 µm.[1]

Chromatographic Conditions (Gradient)
  • Mobile Phase A: 0.05M Potassium Phosphate Buffer (pH 3.5).

  • Mobile Phase B: Acetonitrile.[1][3][4]

  • Flow Rate: 1.0 mL/min.[1][5][6]

  • Detection: UV @ 250 nm (or 225 nm for higher sensitivity).[1]

  • Column Temp: 30°C.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 60 40 Equilibration
15.0 20 80 Elution of Impurities
20.0 20 80 Wash

| 21.0 | 60 | 40 | Re-equilibration |[1]

Procedure
  • Preparation of Resolution Solution:

    • Dissolve Atazanavir Sulfate (API) to a concentration of 0.5 mg/mL.[1]

    • Spike the solution with (3R,8S,9S,12S)-Atazanavir Standard to a concentration of 0.005 mg/mL (1% spike).[1]

  • Injection: Inject 20 µL of the Resolution Solution.

  • Calculation: Calculate the Resolution (

    
    ) between the main peak (Atazanavir) and the impurity peak (3R-isomer).[1]
    

Acceptance Criteria:

  • Resolution (

    
    ):  NLT (Not Less Than) 1.5.
    
  • Tailing Factor: NMT (Not More Than) 2.0 for both peaks.

Protocol B: Quantitative Determination of (3R)-Impurity

Objective: To quantify the level of (3R)-impurity in a commercial batch of Atazanavir Sulfate.

Workflow Logic

The quantification utilizes the "External Standard Method" or "Diluted Standard Method" depending on the response factor.[1] Since (3R) is a diastereomer, its UV extinction coefficient is similar to the API, but for strict accuracy, the (3R) standard is used directly.[1]

AnalyticalWorkflow Start Sample Receipt (Atazanavir Batch) Prep Sample Preparation (1.0 mg/mL in Diluent) Start->Prep HPLC HPLC Injection (Gradient Method) Prep->HPLC StdPrep Standard Preparation (3R-Isomer @ 0.1% Limit) StdPrep->HPLC Decision Resolution > 1.5? HPLC->Decision Calc Calculate % Impurity (Peak Area Ratio) Decision->Calc Pass Fail Investigate Column/Mobile Phase Decision->Fail Fail Report Generate CoA Calc->Report

Figure 1: Analytical workflow for impurity quantification using the (3R) reference standard.

Calculation

[1]
  • 
    : Peak area of (3R)-isomer in the Sample solution.[1]
    
  • 
    : Peak area of (3R)-isomer in the Standard solution.[1]
    
  • 
    : Concentration of Standard (mg/mL).
    
  • 
    : Concentration of Sample (mg/mL).
    
  • 
    : Purity of the Reference Standard (decimal, e.g., 0.99).[1]
    

Troubleshooting & Critical Parameters

When using (3R,8S,9S,12S)-Atazanavir as a standard, analysts often encounter specific challenges.

IssueProbable CauseCorrective Action
Co-elution pH drift in mobile phase.[1]The separation of diastereomers is pH-sensitive.[1] Ensure Buffer is exactly pH 3.5 ± 0.[1]05.
Peak Splitting Solvent mismatch.Dissolve the standard in a solvent composition matching the initial mobile phase (60:40 Buffer:ACN).[1]
Retention Time Shift Temperature fluctuation.[1]Column oven must be controlled within ± 1°C. Diastereomeric selectivity is temperature-dependent.[1]

Mechanism of Separation

Understanding the interaction between the (3R) standard and the stationary phase ensures robust method development.[1]

SeparationMechanism cluster_0 Chromatographic Outcome API Atazanavir (3S) (More Hydrophobic Interaction) Stationary C18 Stationary Phase API->Stationary Strong Binding (Later Elution) Impurity Impurity (3R) (Steric Hindrance at C3) Impurity->Stationary Weaker Binding (Earlier Elution) Result Rs > 1.5 Critical Separation Stationary->Result

Figure 2: Mechanistic difference in binding affinity. The (3R) configuration alters the spatial arrangement of the tert-butyl group, reducing the hydrophobic contact area with the C18 chains compared to the (3S) API, typically resulting in earlier elution.[1]

References

  • United States Pharmacopeia (USP). Atazanavir Sulfate Monograph: Organic Impurities Procedure 1.[1][3] USP-NF.[1][3] [1]

  • European Pharmacopoeia (Ph.[1] Eur.). Atazanavir Sulfate: Impurity F.[1][7] EDQM.[1]

  • Bristol-Myers Squibb. Reyataz (Atazanavir Sulfate) Prescribing Information & Chemistry Review.[1] FDA Access Data.[1][2]

  • Chitturi, S. R., et al. (2011).[1][5] Gradient RP-HPLC method for the determination of potential impurities in atazanavir sulphate.[1][5][6] Journal of Pharmaceutical and Biomedical Analysis, 55(1), 31-47.[1][5] [1]

  • Simson Pharma. (3R,8S,9S,12S)-Atazanavir Reference Standard Data Sheet.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (3R,8S,9S,12S)-Atazanavir

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Atazanavir, a critical protease inhibitor for the management of HIV-1 infection.[1] This document is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this complex molecule. Our goal is to provide actionable insights and troubleshooting strategies to overcome common synthetic hurdles, thereby improving overall yield and purity.

The synthesis of Atazanavir, a complex peptidomimetic, presents several challenges, including stereocontrol, the formation of key intermediates, and final purification. This guide addresses specific issues encountered during the synthesis in a practical, question-and-answer format, grounded in established chemical principles and process optimization data.

Part 1: Key Synthetic Challenges & Strategic Overview

The efficient synthesis of Atazanavir hinges on a few critical transformations. A common convergent approach involves the coupling of two key fragments: a chiral diamino alcohol backbone and the biaryl-hydrazine side chain.[2][3] Issues in stereoselectivity, reaction efficiency, and byproduct formation are the primary sources of yield loss.

Below is a generalized workflow diagram illustrating a common synthetic route. The subsequent troubleshooting sections will refer to these key stages.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Assembly & Deprotection A1 Chiral Epoxide Formation A2 Epoxide Ring Opening A1->A2 A3 Formation of Diamino Alcohol Intermediate A2->A3 C1 Coupling of Fragments A & B A3->C1 Key Intermediate IV B1 Suzuki-Miyaura Coupling B2 Hydrazone Formation B1->B2 B3 Hydrogenation to Biaryl Hydrazine B2->B3 B3->C1 Key Intermediate V C2 Terminal Group Modification C1->C2 C3 Final Product (Atazanavir) C2->C3 P Atazanavir Sulfate C3->P Purification & Salt Formation

Caption: High-level workflow for a convergent Atazanavir synthesis.

Part 2: Troubleshooting Guide & FAQs

This section directly addresses common experimental issues. Each question is followed by an in-depth explanation of the underlying causes and a set of recommended solutions.

FAQ 1: Epoxide Ring Opening & Stereocontrol

Question: "I am observing poor regioselectivity and yield during the epoxide ring-opening step (Step A2) with the hydrazine intermediate. What are the critical parameters to control?"

Answer: This is a crucial step where the stereochemistry of the final molecule is set. The reaction involves the nucleophilic attack of a hydrazine derivative on a chiral epoxide.[4] Poor yield and the formation of diastereomeric impurities are common issues.[5]

Causality:

  • Steric Hindrance: The bulky nature of the reactants can impede the desired SN2 reaction pathway.

  • Reaction Temperature: Higher temperatures can lead to side reactions and reduced selectivity. The stability of the epoxide itself can be a concern at elevated temperatures.[4]

  • Solvent Choice: The polarity and protic nature of the solvent significantly influence the reaction rate and selectivity by stabilizing or destabilizing transition states.

  • Lewis Acid Catalysis: While a catalyst can activate the epoxide, incorrect stoichiometry or choice of catalyst can lead to undesired side reactions or racemization.[6]

Troubleshooting Flowchart:

G Problem Poor Yield/Selectivity in Epoxide Opening Cause1 Incorrect Temperature Problem->Cause1 Cause2 Suboptimal Solvent Problem->Cause2 Cause3 Steric Issues / Slow Reaction Problem->Cause3 Sol1 Maintain T < 80°C, ideally 60-70°C Cause1->Sol1 Sol2 Screen aprotic polar solvents (e.g., Toluene, THF) Cause2->Sol2 Sol3 Increase reaction time (monitor by TLC/HPLC). Consider microwave irradiation for rate enhancement. Cause3->Sol3

Caption: Troubleshooting logic for the epoxide ring-opening step.

Recommended Protocol Adjustments:

  • Temperature Control: Maintain a strict reaction temperature. Heating at 80°C for 48 hours in toluene has been reported, but careful monitoring is essential to prevent degradation.[4]

  • Solvent Screening: If yields are low in common solvents like toluene, consider screening other aprotic solvents such as THF or 2-MeTHF.

  • Reaction Time: This reaction can be slow. Ensure it has gone to completion by monitoring via HPLC or TLC before workup. Some continuous flow processes have optimized this step to achieve high conversion and yield.[7][8]

FAQ 2: Amide Coupling Efficiency

Question: "The final coupling reaction between the diamino alcohol (from A3) and N-(methoxycarbonyl)-L-tert-leucine (Step C1) is inefficient, leading to low yield and unreacted starting materials. How can I improve this?"

Answer: This is a peptide-like coupling reaction, and its efficiency is highly dependent on the choice of coupling agent, base, and solvent. Incomplete activation of the carboxylic acid or side reactions are the usual culprits.

Causality:

  • Coupling Reagent Inefficiency: Standard coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be inefficient on their own.[9] They often require an additive.

  • Steric Hindrance: The N-(methoxycarbonyl)-L-tert-leucine moiety is sterically demanding, making the coupling challenging.

  • Base Selection: The choice and stoichiometry of the organic base are critical to neutralize HCl produced and to facilitate the reaction without causing epimerization of chiral centers.

Data-Driven Recommendations: The use of an activating agent in conjunction with a carbodiimide is standard practice for difficult couplings.[9]

Coupling SystemSolvent SystemTypical YieldKey Considerations
DCC / HOBtCH₂Cl₂ / DMFGoodDicyclohexylurea (DCU) byproduct must be filtered off.[4]
EDC / HOBtCH₂Cl₂Good to ExcellentWater-soluble carbodiimide, easier workup.[5]
HATU / DIPEADMFExcellentHigh efficiency, but more expensive reagent.

Optimized Protocol for Coupling (Step C1):

  • Reagent Preparation: Dissolve N-(methoxycarbonyl)-L-tert-leucine (1.0 eq) and HOBt (1-hydroxybenzotriazole) (1.1 eq) in a mixture of CH₂Cl₂ and DMF.[4]

  • Activation: Cool the solution to 0-5°C and add a solution of EDC∙HCl (1.1 eq) in CH₂Cl₂. Stir for 1 hour at this temperature to form the active ester.

  • Coupling: Add a solution of the diamino alcohol intermediate (IV) (1.0 eq) and an organic base like diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitoring: Track the disappearance of the diamino alcohol intermediate by HPLC to ensure the reaction goes to completion.

  • Workup: Perform an aqueous workup, typically washing with a mild acid (e.g., NaH₂PO₄ solution) and a mild base (e.g., NaHCO₃ solution) to remove excess reagents and byproducts.[4]

FAQ 3: Diastereoselective Reduction

Question: "In syntheses that involve a late-stage ketone reduction to form the chiral hydroxyl group, what conditions provide the highest diastereoselectivity for the desired syn-1,2-amino alcohol?"

Answer: For synthetic routes that install the hydroxyl group last via reduction of a ketone precursor, achieving high diastereoselectivity is paramount for the final yield and purity.[2][3] The choice of reducing agent and the nature of the adjacent chiral group are the determining factors.

Causality & Mechanistic Insight (Felkin-Anh Model): The stereochemical outcome of this reduction is often governed by the Felkin-Anh model. The bulky N-(methoxycarbonyl)-l-tert-leucinyl group directs the hydride to attack from the less sterically hindered face of the ketone, leading to the desired syn alcohol.[2][3]

Recommended Conditions:

  • Reducing Agent: Lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) is highly effective for this transformation.[2] Its bulky nature enhances the selectivity predicted by the Felkin-Anh model.

  • Solvent: Anhydrous diethyl ether or THF at low temperatures (-78 °C to -20 °C) is recommended to maximize selectivity.

  • Procedure: A solution of the ketone precursor is cooled to -78 °C, and a solution of the reducing agent is added slowly. The reaction is carefully monitored by TLC/HPLC, and upon completion, it is quenched with a careful addition of a reagent like Rochelle's salt solution.

Part 3: Final Product Purification

Question: "My final crude Atazanavir has a high impurity profile, and purification by column chromatography results in significant yield loss. Are there alternative methods?"

Answer: Purification of the final product is often a major bottleneck. The amphiphilic nature of Atazanavir can make standard chromatography challenging.

Troubleshooting & Optimization:

  • Crystallization: The most effective method for purifying the final product on a large scale is crystallization. A hot crystallization from an ethanol/water mixture has been reported to yield pure Atazanavir as a white solid.[4]

  • Salt Formation: Converting the free base to its sulfate salt is a standard final step. This process itself is a powerful purification technique. Precipitation of Atazanavir sulfate from an appropriate solvent system (e.g., alcohol/n-heptane) can effectively remove diastereomeric impurities and other related substances.[5]

  • Impurity Profiling: Before attempting purification, use HPLC-MS to identify the major impurities. If they are starting materials, the upstream reaction needs further optimization. If they are diastereomers, the stereoselective steps must be revisited.

References

  • Dalla-Vechia, L., et al. (2013). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. Organic & Biomolecular Chemistry, 11, 6806-6813. Available at: [Link]

  • PubMed. (n.d.). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. Retrieved from [Link]

  • Fan, R., et al. (2008). An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. Organic Process Research & Development, 12(1), 69-75. Available at: [Link]

  • Google Patents. (n.d.). CN104163787A - Preparation methods of Atazanavir and sulfate of Atazanavir.
  • Syrris. (n.d.). Synthesis the HIV protease inhibitor Atazanavir. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008065490A3 - Process for the preparation of atazanavir.
  • Semantic Scholar. (n.d.). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. Retrieved from [Link]

  • ACS Publications. (2008). An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). EP1930324A1 - Process for the preparation of atazanavir.
  • Ghosh, A. K., et al. (2001). Syntheses of FDA Approved HIV Protease Inhibitors. Synthesis, 2001(15), 2203-2229. Available at: [Link]

  • StatPearls - NCBI Bookshelf. (2024). Atazanavir. Retrieved from [Link]

  • MDPI. (2022). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules, 27(19), 6614. Available at: [Link]

  • PubMed. (2019). Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir. Retrieved from [Link]

  • Drugs.com. (n.d.). Atazanavir Side Effects: Common, Severe, Long Term. Retrieved from [Link]

  • MDPI. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 26(23), 7338. Available at: [Link]

  • Mayo Clinic. (n.d.). Atazanavir (oral route) - Side effects & dosage. Retrieved from [Link]

  • ResearchGate. (2021). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Retrieved from [Link]

  • Google Patents. (n.d.). EP2542527A2 - Process for the preparation of atazanavir sulfate substantially free of diastereomers.
  • MDPI. (2021). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Polymers, 13(3), 438. Available at: [Link]

  • RxList. (n.d.). Atazanavir: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • Clinical Info .HIV.gov. (n.d.). Atazanavir Patient Drug Record. Retrieved from [Link]

Sources

Overcoming solubility issues of (3R,8S,9S,12S)-Atazanavir in assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3R,8S,9S,12S)-Atazanavir (ATV) presents a classic "brick dust" challenge in physiological assays. As a weak base with high lipophilicity (LogP ~4.5) and pH-dependent ionization, ATV behaves well in the acidic environment of the stomach (pH 1–2) but undergoes rapid desupersaturation and precipitation at the neutral pH (7.4) required for cell-based and enzymatic assays.

This guide addresses the "Solubility Cliff"—the immediate precipitation of ATV when diluted from organic stock (DMSO) into aqueous buffers—and provides validated protocols to maintain assay integrity.

Module 1: The Solubility Architecture (Diagnostics)

Q: Why does Atazanavir precipitate immediately upon addition to my assay buffer?

A: This is a thermodynamic inevitability driven by its pKa profile. Atazanavir contains a pyridine group (pKa ~4.4) and a secondary amine (pKa ~5.9).

  • pH < 4: Both groups are protonated (ionized), rendering the molecule highly soluble.

  • pH > 6: The molecule loses its charge, reverting to its free-base, hydrophobic form.

  • The Crash: When you spike a DMSO stock (where ATV is soluble) into PBS (pH 7.4), you force the molecule into a state where it is uncharged and hydrophobic, causing immediate crystallization.

Visualizing the Mechanism

SolubilityCliff Stock DMSO Stock (Solubilized) Dilution Dilution into PBS/Media (pH 7.4) Stock->Dilution 1:1000 Dilution Ionization Deprotonation (Loss of Charge) Dilution->Ionization pH > pKa (5.9) Precipitation Precipitation (Assay Failure) Ionization->Precipitation Hydrophobic Aggregation

Figure 1: The Solubility Cliff mechanism. At pH 7.4, Atazanavir exists primarily as a neutral, lipophilic species, leading to rapid aggregation.

Module 2: Stock Solution Preparation

Q: My DMSO stock looks cloudy after freezing. Is it usable?

A: Do not use cloudy stock. Cloudiness indicates crystal seeding. Atazanavir is soluble in DMSO up to ~16 mg/mL, but it is hygroscopic. If DMSO absorbs atmospheric water, the "water tolerance" of the stock decreases, forcing ATV out of solution.

Protocol: Robust Stock Preparation

  • Solvent Choice: Use anhydrous DMSO (Grade ≥99.9%).

  • Concentration: Prepare stocks at 10 mM . Avoid maximizing solubility (e.g., 50 mM) to prevent crashing during storage.

  • Storage: Aliquot into single-use amber glass vials (avoid plastic if possible to prevent leaching/binding). Store at -20°C.

  • Thawing: If precipitate is visible, sonicate at 37°C for 5 minutes. If it does not clear, discard.

Module 3: The "Solvent-Shift" Dilution Protocol

Q: How do I dilute my stock without shocking the compound out of solution?

A: Direct dilution (e.g., 1 µL stock into 999 µL buffer) creates a local region of high supersaturation. You must use an Intermediate Dilution Step .

The Protocol: This method reduces the kinetic energy barrier to precipitation.

  • Step 1 (Stock): Start with 10 mM ATV in DMSO.

  • Step 2 (Intermediate): Dilute 1:10 or 1:20 into pure DMSO or 50% DMSO/Water first.

    • Goal: Create a working solution (e.g., 1 mM or 500 µM) that is still solvent-rich.

  • Step 3 (Final): Spike the working solution into the assay buffer while vortexing rapidly .

    • Critical: The final DMSO concentration should be < 0.5% (or as tolerated by your cells).

Table 1: Solubility Limits in Common Media
Solvent / BufferSolubility Limit (Approx.)Notes
DMSO ~16 mg/mLRecommended for stock.[1]
Ethanol ~2 mg/mLLower capacity than DMSO; not recommended for high conc. stocks.
PBS (pH 7.4) < 0.005 mg/mLDanger Zone. Requires carrier proteins or surfactants.
FaSSIF (pH 6.5) ~0.02 - 0.04 mg/mLBiorelevant media (contains bile salts) improves solubility 4-5x.
SGF (pH 1.2) > 1.0 mg/mLHighly soluble due to protonation.
Module 4: Assay Optimization (Cell-Based & Enzymatic)

Q: I see inconsistent IC50 values in my HIV protease assay. Why?

A: You are likely measuring the solubility limit, not the potency. If the drug crashes out at 10 µM, any concentration above 10 µM effectively delivers only 10 µM to the target.

Troubleshooting Workflow:

  • Add Carrier Proteins (BSA/HSA):

    • Atazanavir is highly protein-bound (>86%). In serum-free assays, it will precipitate.

    • Action: Supplement assay buffer with 0.1% to 1% BSA (Bovine Serum Albumin). The protein acts as a "sink," keeping ATV in solution while releasing free drug for target engagement.

  • Use Cyclodextrins (Non-Cellular Assays Only):

    • For enzymatic assays (no cells), add Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

    • Action: A 1:2 molar ratio of Drug:Cyclodextrin can prevent precipitation without inhibiting the protease enzyme.

Q: The compound is killing my control cells (cytotoxicity). A: Check for "Physical Cytotoxicity." Undissolved micro-crystals can settle on cell membranes, causing physical lysis rather than chemical toxicity.

  • Validation: Inspect wells under 20x microscopy. If you see birefringent (glowing) specks under polarized light, you have crystals, not cytotoxicity.

Module 5: Addressing Non-Specific Binding (NSA)

Q: My recovery rates in LC-MS are low (<60%). Is the drug degrading?

A: It is likely binding to your plasticware. Lipophilic bases like ATV bind aggressively to polypropylene and polystyrene.

The Solution:

  • Glassware: Use silanized glass vials for all intermediate dilutions.

  • Low-Bind Plastics: Switch to "Low-Retention" pipette tips and plates.

  • Solvent Rinse: Ensure your extraction protocol includes a high-organic wash (e.g., Acetonitrile:Water 80:20) to desorb the drug from the plate walls before analysis.

Visual Workflow: Optimized Assay Setup

AssayWorkflow Start 10 mM DMSO Stock Inter Intermediate Dilution (1 mM in 100% DMSO) Start->Inter Dilute 1:10 Mix Rapid Mixing (Vortex while adding) Inter->Mix Spike into Buffer Carrier Prepare Assay Buffer (+ 1% BSA or FaSSIF) Carrier->Mix Base Medium Incubate Incubation (37°C) Mix->Incubate Check Microscopy Check (Look for Crystals) Incubate->Check

Figure 2: Optimized Dilution Workflow. Note the use of carrier proteins and rapid mixing to stabilize the supersaturated state.

References
  • Cayman Chemical. (2025).[1] Atazanavir Product Information & Solubility Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). Atazanavir: Mechanism, Metabolism, and Pharmacokinetics. StatPearls. Retrieved from

  • Gong, Y., et al. (2019).[2] Design and Evaluation of Atazanavir Sulphate Non-Effervescent Sustained Release Floating Matrix Tablets. Juniper Publishers. Retrieved from

  • Leigh, M., et al. (2010).[3] Comparison of the Solubility and Dissolution of Drugs in Fasted State Biorelevant Media (FaSSIF). Dissolution Technologies. Retrieved from

  • Tominaga, F., et al. (2010).[4] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays. Journal of Pharmacological and Toxicological Methods. Retrieved from

Sources

Technical Support Center: Troubleshooting (3R,8S,9S,12S)-Atazanavir Instability in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3R,8S,9S,12S)-Atazanavir. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common stability challenges encountered when working with Atazanavir in solution. As an azapeptide HIV-1 protease inhibitor, its complex structure lends itself to specific vulnerabilities in experimental settings. This document provides in-depth, cause-and-effect explanations and validated protocols to ensure the integrity of your results.

Part 1: Foundational Knowledge & Proactive Stability Management

This section addresses the most fundamental questions regarding Atazanavir's properties to help you prevent instability before it occurs.

Q1: My Atazanavir (sulfate salt) won't fully dissolve or is precipitating out of my aqueous solution. What is the primary cause?

Answer: The most likely cause is suboptimal pH. The solubility of Atazanavir sulfate is critically dependent on pH. It is only slightly soluble in water at neutral pH but exhibits its maximum solubility in highly acidic conditions, specifically around pH 1.9.[1][2] If your aqueous solution is unbuffered or has a pH above 4, you will encounter significant solubility issues.

  • Causality: Atazanavir has multiple basic nitrogen atoms that become protonated at low pH. This positive charge increases the molecule's polarity and its affinity for polar solvents like water. As the pH rises, these sites are deprotonated, reducing polarity and causing the compound to precipitate.

  • Proactive Solution: Always prepare aqueous stock solutions using a low pH buffer (e.g., pH 2-4). For routine experiments, dissolving Atazanavir sulfate in a diluent like 0.1N HCl is a common practice to ensure complete dissolution and initial stability.[1]

Q2: What is the best solvent for preparing a concentrated stock solution of Atazanavir?

Answer: For high-concentration stock solutions intended for long-term storage, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.[3] For immediate use in aqueous-based assays, preparing a stock in an acidic buffer is preferable to avoid introducing high concentrations of organic solvent into your experiment.

  • Expert Insight: While Atazanavir is readily soluble in DMSO, remember that residual moisture in the DMSO can compromise long-term stability.[3] Always use fresh, anhydrous, high-purity DMSO. When preparing for cell-based assays, be mindful of the final DMSO concentration, as it can be toxic to cells.

Part 2: Troubleshooting Degradation in Solution

This section focuses on identifying and mitigating the chemical breakdown of Atazanavir during experiments.

Q3: I'm observing a loss of my parent Atazanavir peak and the appearance of new peaks in my HPLC analysis over a short time. What are the most probable degradation pathways?

Answer: Based on extensive forced degradation studies, Atazanavir is most susceptible to alkaline hydrolysis and oxidation .[4][5] It is also sensitive to photodegradation if not handled correctly.[4] It is generally stable under acidic and moderate thermal conditions.[4]

Summary of Atazanavir Stability Under Stress Conditions
Stress ConditionSusceptibilityObservations & Key Degradants
Alkaline Hydrolysis High Significant degradation occurs in basic solutions (e.g., > pH 7). Studies show up to 18.2% degradation in 5N NaOH at 60°C.[4]
Oxidation High Susceptible to degradation by oxidizing agents like hydrogen peroxide (H₂O₂).[4][6] A potential degradant is 5-hydroxymethyl-2-furaldehyde.[4]
Photodegradation Moderate Degrades upon exposure to UV and white light in transparent containers.[4] A potential degradant is pyridinyl benzaldehyde.[4]
Acid Hydrolysis Low Generally stable in acidic conditions (e.g., 0.1N to 5N HCl).[4][7] This environment is favorable for its solubility.[1]
Thermal Degradation Low to Moderate Stable for short periods at elevated temperatures (e.g., 60°C for 2 hours).[4] However, prolonged exposure (days) at 40°C can lead to degradation.[5][8]
Q4: My experiment requires a neutral or slightly alkaline pH. How can I minimize Atazanavir degradation?

Answer: This is a significant challenge. If the experimental conditions are non-negotiable, you must work to minimize exposure time and temperature.

  • Mitigation Strategy:

    • Prepare a concentrated, acidic stock solution of Atazanavir immediately before use.

    • Add the stock solution to your neutral/alkaline experimental buffer at the last possible moment.

    • Keep the experiment on ice if the protocol allows, as lower temperatures slow the rate of hydrolysis.[5]

    • Include a time-zero control sample and samples at various time points to quantify the rate of degradation under your specific conditions.

Q5: I'm seeing unexpected degradation even when working at an acidic pH and room temperature. What could be the cause?

Answer: If pH is controlled, the next most likely culprits are oxidation or photodegradation.

  • Oxidation Troubleshooting: Are your solvents or buffers old? Peroxides can form in aged ethers and other solvents. Ensure you are using fresh, high-purity or HPLC-grade solvents. Avoid sources of free radicals.

  • Photodegradation Troubleshooting: Are you working in transparent glass or plasticware on an open bench? Standard laboratory lighting and sunlight can induce photodegradation.[4] Always prepare and store Atazanavir solutions in amber-colored vials or glassware wrapped in aluminum foil to protect them from light. [4]

Troubleshooting Flowchart for Atazanavir Instability

This decision tree provides a logical workflow to diagnose the root cause of degradation.

G Start Instability Observed (Precipitation or Degradation) Check_pH Is the solution pH < 4 and buffered? Start->Check_pH Check_Light Is the solution protected from light (amber vial)? Check_pH->Check_Light Yes Solubility_Issue Root Cause: Precipitation due to high pH. Check_pH->Solubility_Issue No Check_Oxidation Are solvents fresh and high-purity? Any oxidizing agents present? Check_Light->Check_Oxidation Yes Photo_Issue Root Cause: Photodegradation. Check_Light->Photo_Issue No Check_Temp Is temperature controlled? (Avoid prolonged heat) Check_Oxidation->Check_Temp Yes Oxidation_Issue Root Cause: Oxidative Degradation. Check_Oxidation->Oxidation_Issue No Thermal_Issue Root Cause: Thermal Degradation. Check_Temp->Thermal_Issue No Success Problem Resolved Check_Temp->Success Yes

Caption: A step-by-step diagnostic flowchart for troubleshooting Atazanavir instability.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Preparation of a Stable Aqueous Stock Solution (1 mg/mL)

This protocol is designed for preparing a solution for immediate use in assays requiring high aqueous compatibility.

  • Reagent Preparation: Prepare a 0.1N HCl solution using high-purity water.

  • Weighing: Accurately weigh 10 mg of Atazanavir sulfate and transfer it to a 10 mL amber volumetric flask.

  • Dissolution: Add approximately 7 mL of 0.1N HCl to the flask.

  • Sonication: Sonicate the solution for 5-10 minutes at room temperature to ensure complete dissolution.

  • Final Volume: Allow the solution to return to room temperature, then bring it to the final 10 mL volume with 0.1N HCl. Mix thoroughly.

  • Storage: Use immediately or store at 2-8°C for short-term use (less than 24 hours), protected from light. For longer storage, flash-freeze aliquots and store at -80°C.

Protocol 2: Stability-Indicating Analysis by RP-HPLC

This method can be used to assess the purity of your Atazanavir solution and detect degradation products.

  • Instrumentation: HPLC system with UV/PDA detector.

  • Column: C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase: 10 mM Triethylammonium phosphate buffer (pH 6.5) : Acetonitrile (40:60 v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 248 nm.[6]

  • Injection Volume: 10 µL.

  • Expected Retention Time: Approximately 3.7-3.9 minutes for the parent Atazanavir peak.[4]

  • System Suitability: Before analysis, inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

Atazanavir Degradation Pathways Overview

This diagram illustrates the primary environmental factors that lead to the degradation of the Atazanavir molecule.

G cluster_0 Degradation Triggers ATV (3R,8S,9S,12S)-Atazanavir (Stable Molecule) Degradation Chemical Degradation Base Alkaline Conditions (pH > 7) Base->Degradation Oxidant Oxidizing Agents (e.g., H₂O₂) Oxidant->Degradation Light UV/White Light Exposure Light->Degradation Products Degradation Products - Hydrolysis Products - Oxidation Products - Photolysis Products Degradation->Products

Caption: Major chemical instability pathways for Atazanavir in solution.

References
  • Warokar, A. S., et al. (2021). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING NEW RP-HPLC METHOD FOR THE DETERMINATION OF ATAZANAVIR SULPHATE IN BULK AND CAPSULE DOSAGE FORM. Journal of Advanced Scientific Research, 12(1), 92-98. [Link]

  • Bandla, J., et al. (2015). Stability indicating method development and validation for the estimation of atazanavir sulfate in pharmaceutical dosage forms by RP-HPLC. Der Pharmacia Lettre, 7(12), 271-278. [Link]

  • ResearchGate. (2025). Development and validation of forced degradation studies of atazanavir using RP-HPLC and characterization of degradants by LC-MS/MS. Request PDF. [Link]

  • Kota, A., & Valli, M. V. K. (2021). A VALIDATED FORCED DEGRADATION METHOD FOR CHARACTERIZATION OF ATAZANAVIR DEGRADANTS BY LC-MS/MS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(2), 1320-1331. [Link]

  • Bhavyasri, K., et al. (2015). Development and Validation of Forced Degradation Studies of Atazanavir Using RP-HPLC and Characterization of Degradants by LC-MS/MS. International Journal of Pharmaceutical Sciences Review and Research, 33(2), 11-15. [Link]

  • Rajkumar, J., et al. (2019). Design and Evaluation of Atazanavir Sulphate Non-Effervescent Sustained Release Floating Matrix Tablets. Global Journal of Pharmacy & Pharmaceutical Sciences, 7(4). [Link]

  • MDPI. (2023). Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. Molecules, 28(14), 5486. [Link]

  • U.S. Food and Drug Administration. (n.d.). Atazanavir Sulfate and Ritonavir Tablets, 300 mg/100 mg - accessdata.fda.gov. Retrieved February 9, 2026, from [Link]

  • Singh, P., et al. (2024). Bioavailability enhancement of atazanavir sulphate using mixed micelles: in vitro characterization and in vivo pharmacokinetic study. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Dey, S., et al. (2017). Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk. Journal of Pharmaceutical Analysis, 7(2), 134-140. [Link]

  • National Center for Biotechnology Information. (n.d.). Atazanavir. PubChem Compound Summary for CID 148192. Retrieved February 9, 2026, from [Link].

  • International Council for Harmonisation. (1996). ICH Q1A (R2): Stability Testing of New Drug Substances and Products. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Formulation Development And Evaluation Of Atazanavir Nanoparticles. [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of (3R,8S,9S,12S)-Atazanavir

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub.

This guide is designed for analytical scientists and process chemists struggling with the purification and analysis of Atazanavir Sulfate , specifically the bio-active (3R,8S,9S,12S) stereoisomer. Unlike generic protocols, this center addresses the specific physicochemical challenges of Atazanavir—a highly basic azapeptide protease inhibitor prone to peak tailing and diastereomeric co-elution.

Module 1: The "Gold Standard" Baseline Method

User Query: "I need a robust starting point for Atazanavir related substances. What is the industry standard?"

Technical Insight: Atazanavir is a base with multiple chiral centers.[1] The primary challenge is not just separating degradation products (like Pyridinyl benzaldehyde), but resolving the (3S,8S,9S,12S) diastereomer (often called the S-isomer impurity) from the desired (3R,8S,9S,12S) active pharmaceutical ingredient (API).

Standard C18 methods often fail to resolve these diastereomers because their hydrophobicity is nearly identical. The protocol below utilizes a high-carbon load C18 or a Phenyl-Hexyl stationary phase combined with a controlled acidic pH to suppress silanol activity.

Recommended Protocol (Stability-Indicating)
ParameterSpecificationRationale
Column C18 (High Surface Area) or Phenyl-Hexyl (e.g., Zorbax Eclipse XDB or Phenomenex Luna) Dims: 250 x 4.6 mm, 5 µmPhenyl phases offer

interactions with the pyridinyl and phenyl groups of Atazanavir, enhancing diastereomeric selectivity.
Mobile Phase A 0.05 M Potassium Phosphate Buffer (pH 3.5) Low pH suppresses the ionization of surface silanols, reducing peak tailing for the basic Atazanavir molecule.
Mobile Phase B Acetonitrile : Methanol (50:50) ACN provides sharp peaks; MeOH modifies selectivity for polar impurities.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Detection UV @ 249 nm Absorption maximum for the Atazanavir chromophore; minimizes baseline drift from buffer.
Column Temp 30°C Slightly elevated temperature improves mass transfer and reduces backpressure.
Module 2: Troubleshooting & Optimization Logic

User Query: "My resolution between the Main Peak and the S-isomer is < 1.5. How do I fix this?"

Technical Insight: Diastereomers differ only in the spatial arrangement of atoms, not connectivity. Therefore, relying solely on hydrophobicity (standard C18) is often insufficient. You must exploit steric selectivity or


 interactions .
Workflow: Resolution Optimization

Atazanavir_Optimization Start Issue: Poor Resolution (Rs < 1.5) (3R vs 3S Isomer) Check_pH Step 1: Check Buffer pH Is it strictly 3.0 - 3.5? Start->Check_pH Adjust_pH Action: Adjust pH to 3.0 (Suppress Silanols) Check_pH->Adjust_pH No Check_Temp Step 2: Check Temperature Is T > 35°C? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Lower_Temp Action: Lower T to 25-30°C (Enhance Steric Selectivity) Check_Temp->Lower_Temp Yes Check_Col Step 3: Stationary Phase Check_Temp->Check_Col No Lower_Temp->Check_Col Switch_Col Action: Switch to Phenyl-Hexyl (Exploit Pi-Pi Interactions) Check_Col->Switch_Col C18 Failed Final Resolution Optimized Switch_Col->Final

Figure 1: Decision tree for optimizing the critical separation between Atazanavir diastereomers.

Module 3: Common Impurities & Identification

User Query: "I see unknown peaks appearing during stability studies. What are they?"

Technical Insight: Atazanavir is particularly sensitive to acidic hydrolysis and oxidation . The cleavage of the hydrazine moiety or the carbamate linkage generates specific degradation products.

Impurity NameAbbr.OriginRelative Retention Time (RRT)*
Pyridinyl Benzaldehyde PBAcid Degradation (Cleavage)~0.2 - 0.3
Dealkyl Atazanavir DAProcess/Degradation~0.85
(3S)-Diastereomer --Process Impurity (Stereochemical)~0.95 or 1.05 (Co-elutes)
Atazanavir (Main Peak) ATVAPI1.00
5-HMF --Excipient Interaction (if formulated)~0.15
  • Note: RRTs are approximate and dependent on the specific gradient used.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is my Atazanavir peak tailing significantly (Tailing Factor > 2.0)?

  • Cause: Atazanavir is a base. Residual silanols on the silica support act as weak acids, interacting with the basic nitrogen atoms in Atazanavir (secondary interactions).

  • Fix:

    • Ensure your buffer pH is low (3.0–3.5) to protonate the silanols (making them neutral).

    • Add a "sweeper" amine like Triethylamine (TEA) (0.1%) to the mobile phase if using an older generation column (though modern base-deactivated columns shouldn't require this).

    • Switch to an end-capped column (e.g., "db" or "XDB" designation).

Q2: Can I use Methanol instead of Acetonitrile?

  • Answer: Yes, but with caution. Methanol is a protic solvent and can form hydrogen bonds with the analyte. While this can sometimes improve selectivity for polar impurities (like PB), it often results in higher backpressure and slightly broader peaks compared to ACN. A 50:50 mix is often the "sweet spot" for Atazanavir.

Q3: How do I separate the "S-isomer" (Process Impurity)?

  • Answer: This is the hardest separation. If the standard C18 method fails:

    • Lower the temperature: Steric selectivity usually improves at lower temperatures (e.g., 20°C–25°C), whereas mass transfer improves at higher temperatures.

    • Change the ligand: Move to a Phenyl-Hexyl column. The aromatic ring in the stationary phase interacts differently with the spatial orientation of the phenyl groups on the Atazanavir diastereomers.

Q4: Is this method compatible with LC-MS?

  • Answer: The "Gold Standard" protocol above uses Potassium Phosphate , which is non-volatile and will ruin a Mass Spectrometer.

  • Modification for MS: Substitute Phosphate Buffer with 10 mM Ammonium Acetate (pH 3.5 adjusted with Acetic Acid) or 0.1% Formic Acid . Note that retention times may shift, and peak shapes might be slightly broader due to the lower buffering capacity of Formic Acid compared to Phosphate.

References
  • USP Monograph . Atazanavir Sulfate.[2][3][4][5][6][7][8][9][10] United States Pharmacopeia.

  • Sathish Kumar Konidala, et al. (2025).[2] A Validated RP-HPLC Method for the Determination of Atazanavir in Pharmaceutical Dosage Form. Semantic Scholar.

  • Minakshi, et al. (2025). Development and validation of a stability-indicating RP-HPLC method for estimation of atazanavir sulfate in bulk. Journal of Pharmaceutical Analysis.

  • Reddy, et al. (2022). Impurities Profiling and Quantification of Atazanavir Sulphate and its Impurities. Der Pharma Chemica.

  • Rao, et al. (2024). Simultaneous Estimation of Atazanavir & Ritonavir in API & Marketed Formulations by Using RP-HPLC. International Journal of Current Science Research and Review.

Sources

Technical Support Center: Synthesis of (3R,8S,9S,12S)-Atazanavir

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3R,8S,9S,12S)-Atazanavir. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this stereochemically rich molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common side reactions and help you optimize your synthetic route for higher purity and yield.

Introduction: The Challenge of Stereochemical Control in Atazanavir Synthesis

Atazanavir, an aza-peptide HIV-1 protease inhibitor, possesses four chiral centers, making stereochemical purity a critical determinant of its therapeutic efficacy. The synthesis of the desired (3R,8S,9S,12S)-diastereomer is often complicated by the potential for epimerization at the stereogenic centers originating from L-tert-leucine and the challenge of controlling the formation of the syn-amino alcohol core. This guide will dissect the most common side reactions and provide actionable strategies to mitigate them.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses specific issues you may encounter during the synthesis of Atazanavir, providing insights into their root causes and detailed protocols for their resolution.

Issue 1: Formation of Diastereomers at the (8S, 9S) Core

Question: My reaction to form the syn-amino alcohol at positions 8 and 9 is yielding a significant amount of the anti-diastereomer. How can I improve the diastereoselectivity of this reduction?

Root Cause Analysis: The formation of the crucial syn-1,2-amino alcohol moiety in Atazanavir is typically achieved through the reduction of a key ketomethylene aza-dipeptide intermediate. The stereochemical outcome of this reduction is highly dependent on the directing influence of adjacent chiral centers and the nature of the reducing agent and protecting groups. Poor diastereoselectivity is often a result of inadequate stereocontrol, which can be influenced by several factors:

  • Chelation Control vs. Felkin-Anh Model: Depending on the substrate and reaction conditions, the reduction can proceed via a chelation-controlled pathway (leading to the anti-product) or a Felkin-Anh-controlled pathway (leading to the desired syn-product).

  • Steric Bulk of Reagents and Protecting Groups: The size of the reducing agent and the protecting groups on the nitrogen atoms can significantly influence the facial selectivity of the hydride attack on the ketone.

Mitigation Strategies:

A highly effective strategy to favor the formation of the desired syn-amino alcohol is to employ a bulky reducing agent in a non-chelating solvent, which promotes a Felkin-Anh-controlled reduction. The bulky N-(methoxycarbonyl)-L-tert-leucinyl group also plays a crucial role in directing the stereochemistry.

Optimized Protocol for Diastereoselective Reduction:

ParameterRecommended ConditionRationale
Reducing Agent Lithium tri-tert-butoxyaluminum hydride (LTBA)A bulky hydride source that favors approach from the less hindered face of the ketone, consistent with the Felkin-Anh model.
Solvent Diethyl ether or Tetrahydrofuran (THF)Non-chelating solvents that minimize the formation of a cyclic transition state that would lead to the anti-diastereomer.
Temperature -78 °C to -40 °CLow temperatures enhance the kinetic control of the reaction, favoring the transition state with the lowest energy, which leads to the syn-product.
Protecting Group N-(methoxycarbonyl)-L-tert-leucineThe steric bulk of this group helps to create a strong facial bias for the hydride attack.

Experimental Workflow for Diastereoselective Reduction:

G cluster_prep Substrate Preparation cluster_reduction Reduction Step cluster_workup Work-up and Isolation Keto_Amide Keto-Amide Intermediate Solvent Anhydrous Diethyl Ether Keto_Amide->Solvent Cooling Cool to -78 °C under N2 Solvent->Cooling LTBA Add LTBA solution dropwise Cooling->LTBA Stir Stir at -78 °C for 2-4 h LTBA->Stir TLC Monitor by TLC Stir->TLC Quench Quench with Rochelle's Salt TLC->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Desired (3R,8S,9S,12S)-Precursor Purify->Product

Caption: Diastereoselective reduction workflow.

Issue 2: Epimerization at the tert-Leucine Stereocenters (Positions 3 and 12)

Question: I am observing the formation of an epimer at the C-3 or C-12 position, which corresponds to the L-tert-leucine fragments. What are the likely causes, and how can I prevent this?

Root Cause Analysis: The chiral centers derived from L-tert-leucine are susceptible to epimerization, particularly during the peptide coupling steps. This loss of stereochemical integrity is a common side reaction in peptide synthesis and is primarily driven by two base-catalyzed mechanisms:

  • Direct Enolization: A base can directly abstract the acidic α-proton of the tert-leucine residue, leading to a planar enolate intermediate that can be protonated from either face, resulting in a mixture of epimers.

  • Oxazolone Formation: During the activation of the carboxylic acid of the N-protected L-tert-leucine for peptide coupling, an oxazolone intermediate can form. The α-proton of the oxazolone is highly acidic and can be readily abstracted by a base, leading to racemization.

Factors that Promote Epimerization:

  • Strong Bases: The use of strong, non-hindered bases can accelerate the rate of proton abstraction.

  • Polar Solvents: Polar solvents can stabilize the charged intermediates involved in epimerization.

  • Elevated Temperatures: Higher reaction temperatures provide the energy to overcome the activation barrier for epimerization.

  • Certain Coupling Reagents: Some coupling reagents, particularly carbodiimides like EDC when used without an additive, are more prone to inducing epimerization.

Mitigation Strategies:

The key to preventing epimerization is to carefully select the coupling reagents, base, and solvent, and to maintain low reaction temperatures.

Recommended Coupling Conditions to Minimize Epimerization:

ParameterRecommended ConditionRationale
Coupling Reagent DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide) with an additiveThese are effective coupling agents.
Additive HOBt (1-hydroxybenzotriazole) or Oxyma PureThese additives react with the activated amino acid to form an active ester that is less prone to oxazolone formation and subsequent epimerization.
Base A hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)These bases are less likely to cause epimerization compared to smaller, more nucleophilic bases. Use the minimum necessary amount.
Solvent Apolar solvents like dichloromethane (DCM) or a mixture of DCM and DMFApolar solvents are generally preferred as they can suppress epimerization.
Temperature 0 °C to room temperatureLower temperatures are crucial for minimizing the rate of epimerization.

Logical Flow for Minimizing Epimerization:

G cluster_input Reaction Inputs cluster_process Coupling Process cluster_output Desired Outcome Coupling_Reagent Coupling Reagent (DCC/DIC) Activation Formation of Active Ester Coupling_Reagent->Activation Additive Additive (HOBt/Oxyma) Additive->Activation Base Hindered Base (DIPEA) Coupling Peptide Bond Formation Base->Coupling Solvent Apolar Solvent (DCM) Solvent->Coupling Temperature Low Temperature (0 °C) Temperature->Coupling Activation->Coupling Product High Stereochemical Purity Coupling->Product

Caption: Key factors for epimerization control.

Frequently Asked Questions (FAQs)

Q1: I am observing an impurity with a mass corresponding to the N-oxide of Atazanavir. How is this formed and how can I avoid it?

A1: The formation of N-oxide impurities can occur, particularly at the pyridine nitrogen. This is an oxidation reaction that can be promoted by certain reagents or even by prolonged exposure to air during work-up and purification. Amines are susceptible to electron transfer oxidation to form N-oxides.

  • Prevention: To minimize the formation of N-oxides, it is important to use freshly distilled solvents and to carry out reactions under an inert atmosphere (e.g., nitrogen or argon). Avoid using strong oxidizing agents in subsequent steps if possible. During work-up, minimize the exposure of the product to air and light.

  • Removal: N-oxide impurities can often be separated from the desired product by column chromatography on silica gel, as they are typically more polar.

Q2: My final product is difficult to purify, and I suspect the presence of closely related diastereomers. What are the best methods for purification?

A2: The purification of Atazanavir from its diastereomers can be challenging due to their similar physical properties.

  • Preparative HPLC: Reversed-phase preparative HPLC is a powerful technique for separating diastereomers. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile is often effective. Method development may be required to optimize the separation.

  • Crystallization: Careful selection of the crystallization solvent can sometimes be used to selectively crystallize the desired diastereomer, leaving the impurities in the mother liquor. Solvent systems such as ethanol/water have been used for the crystallization of Atazanavir. The choice of solvent can have a significant impact on the crystal morphology and polymorphic form.

Q3: Are there any known side reactions involving the hydrazine moiety in the Atazanavir backbone?

A3: The hydrazine linkage is a key structural feature of Atazanavir. While generally stable under the conditions of the synthesis, it can be susceptible to certain side reactions:

  • Oxidation: Hydrazines can be oxidized, potentially leading to the formation of azo compounds or other degradation products. As with N-oxide formation, performing reactions under an inert atmosphere can help to mitigate this.

  • Cleavage: While less common, the N-N bond could potentially be cleaved under harsh reductive or oxidative conditions. It is important to choose reagents for other transformations in the synthesis that are compatible with the hydrazine moiety. For example, some catalytic hydrogenation conditions could potentially cleave this bond.

Q4: What are the best analytical techniques to monitor the formation of side products during the synthesis?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the progress of the reaction and detecting the formation of impurities.

  • Method: A reversed-phase HPLC method using a C18 column with a gradient elution of a buffered aqueous phase and acetonitrile is typically used.

  • Detection: UV detection at around 240-250 nm is suitable for Atazanavir and its related impurities.

  • Impurity Profiling: By comparing the chromatogram of the reaction mixture to that of a reference standard of pure Atazanavir and any available impurity standards, you can identify and quantify the side products.

References

  • Fan, R., et al. (2008). An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. Organic Process Research & Development, 12(1), 69-75. Available from: [Link]

  • Ghosh, A. K., et al. (2009). Stereoselective synthesis of HIV-1 protease inhibitor atazanavir. Tetrahedron Letters, 50(26), 3352-3354.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available from: [Link]

  • Kempf, D. J., et al. (1995). A-77003: A Potent and Orally Bioavailable HIV Protease Inhibitor. Journal of Medicinal Chemistry, 38(1), 42-53.
  • Li, G., & Patel, D. (2005). Asymmetric Synthesis of Aza-Peptide HIV-1 Protease Inhibitors. In Asymmetric Synthesis and Application of α-Amino Acids (pp. 235-263). American Chemical Society.
  • Meng, W., et al. (2012). A practical and diastereoselective synthesis of the HIV-protease inhibitor atazanavir. Tetrahedron: Asymmetry, 23(15-16), 1145-1150.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Solmag S.p.A. (2008). Process for the preparation of atazanavir. European Patent No. EP1930324A1.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Hirano, R. (2016). Epimerization of Peptide. SlideShare. Available from: [Link]

  • Der Pharma Chemica. (2022). Impurities Profiling and Quantification of Atazanavir Sulphate (ATZ) and its Impurities in their Dosage Forms. Available from: [Link]

  • Phenomenex. (n.d.). USP Atazanavir Sulfate (Assay, Organic Impurities –Procedures 1 and 2, Limit of Atazanavir Related Compound A)​ Atazanavir system suitability solution-Zoomed scale. Available from: [Link]

  • ResearchGate. (n.d.).

Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of (3R,8S,9S,12S)-Atazanavir

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of (3R,8S,9S,12S)-Atazanavir. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your bioanalytical data.

Introduction: Understanding the Challenge of Matrix Effects with Atazanavir

Atazanavir, a critical protease inhibitor in HIV therapy, often requires quantification in complex biological matrices such as plasma, serum, or tissue homogenates.[1][2] While LC-MS/MS offers high sensitivity and selectivity for such analyses, the presence of endogenous matrix components can significantly interfere with the ionization of Atazanavir, a phenomenon known as the "matrix effect."[3][4] This can lead to either ion suppression or enhancement, compromising the accuracy, precision, and reproducibility of your results.[3][5][6]

The primary culprits behind matrix effects in Atazanavir analysis are often co-eluting phospholipids, proteins, salts, and other endogenous substances from the biological sample.[7][8] These components can compete with Atazanavir for ionization in the electrospray ionization (ESI) source, leading to a suppressed signal and an underestimation of the true concentration.[5][6][7] Given that regulatory bodies like the FDA mandate the evaluation of matrix effects during method validation, a thorough understanding and mitigation strategy are paramount for any bioanalytical study.[8][9][10]

This guide will walk you through the common issues encountered, provide step-by-step protocols for diagnosing and quantifying matrix effects, and offer effective strategies to minimize their impact on your Atazanavir analysis.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our users face when dealing with matrix effects in Atazanavir LC-MS analysis.

Q1: My Atazanavir signal is significantly lower in plasma samples compared to the standard solution. What's happening?

This is a classic sign of ion suppression, a common form of matrix effect.[5][7] Co-eluting components from the plasma matrix, such as phospholipids, are likely interfering with the ionization of Atazanavir in the mass spectrometer's ion source.[7] This competition for charge reduces the number of Atazanavir ions that reach the detector, resulting in a lower signal intensity.[6]

Q2: What are the most likely sources of matrix effects for a compound like Atazanavir?

For Atazanavir analysis in biological matrices, the most common sources of interference include:

  • Phospholipids: These are abundant in plasma and are notorious for causing significant ion suppression.[7]

  • Proteins and Peptides: Incomplete removal of proteins during sample preparation can lead to signal suppression.[7]

  • Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers can interfere with the ESI process.[7][11]

  • Formulation Excipients: In preclinical studies, excipients like polysorbate used in drug formulations can cause severe ion suppression.[7]

Q3: How can I confirm that what I'm observing is a matrix effect and not another issue like poor recovery?

A definitive way to assess matrix effects is through a post-extraction addition experiment .[5][12] This involves comparing the response of Atazanavir spiked into a blank, extracted matrix to the response of Atazanavir in a neat solution at the same concentration.[4][12] A significant difference in the peak areas indicates the presence of a matrix effect.[12] This method allows you to isolate the effect of the matrix on the ionization process, independent of the extraction recovery.

Q4: What is the best internal standard (IS) to use for Atazanavir to compensate for matrix effects?

The gold standard is a stable isotope-labeled (SIL) internal standard , such as Atazanavir-d9.[7] A SIL-IS is structurally and physicochemically almost identical to Atazanavir, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[7][13] By using the ratio of the analyte signal to the IS signal for quantification, the variability caused by matrix effects can be effectively normalized, leading to more accurate and reliable results.[7] Other deuterated forms like Atazanavir-d5 or -d6 can also be effective.[7]

Q5: Are there specific sample preparation techniques that are better for minimizing matrix effects with Atazanavir?

Yes, the choice of sample preparation is critical. While protein precipitation (PPT) is a simple and common technique, it often leads to significant ion suppression for Atazanavir due to insufficient removal of phospholipids.[14][15][16] Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components and have been shown to circumvent the severe ion suppression seen with PPT for Atazanavir.[15][17] Specifically, SPE has been demonstrated to be a selective and rugged method for the reliable determination of Atazanavir in human plasma.[15]

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step methodologies for diagnosing and mitigating matrix effects in your Atazanavir analysis.

Guide 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Addition Method

This protocol will guide you through the process of quantifying the extent of matrix effects in your assay.

Objective: To determine the percentage of ion suppression or enhancement for Atazanavir in the sample matrix.

Experimental Protocol:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known amount of Atazanavir standard solution into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from an untreated subject) through your entire sample preparation procedure. In the final step, spike the extracted blank matrix with the same amount of Atazanavir standard solution as in Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) using the following formula:

    ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Interpreting the Results:

  • ME ≈ 100%: No significant matrix effect.

  • ME < 100%: Ion suppression is occurring.

  • ME > 100%: Ion enhancement is occurring.

For a robust method, the coefficient of variation (%CV) of the matrix factor (calculated as the ratio of the peak response in the presence of matrix to the peak response in the absence of matrix) should be ≤15% according to regulatory guidelines.[4]

Diagram: Workflow for Post-Extraction Addition Method

G cluster_0 Set A: Neat Solution cluster_1 Set B: Post-Extraction Spike cluster_2 Calculation A1 Spike Atazanavir into Solvent A2 LC-MS/MS Analysis A1->A2 C1 Compare Peak Areas (Set B vs. Set A) A2->C1 B1 Extract Blank Matrix B2 Spike Atazanavir into Extracted Matrix B1->B2 B3 LC-MS/MS Analysis B2->B3 B3->C1

Caption: Workflow for assessing matrix effects.

Guide 2: Comparative Evaluation of Sample Preparation Techniques

This guide will help you select the most effective sample preparation method to minimize matrix effects for Atazanavir.

Objective: To compare the effectiveness of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) in reducing matrix effects.

Experimental Protocol:

  • Prepare three sets of blank plasma samples.

  • Process each set using one of the following methods:

    • Method 1 (PPT): Precipitate proteins using a suitable organic solvent (e.g., acetonitrile or methanol).[14][16]

    • Method 2 (LLE): Extract Atazanavir using an appropriate immiscible organic solvent.

    • Method 3 (SPE): Utilize a suitable SPE cartridge to retain and elute Atazanavir while washing away interfering components.[15]

  • Perform the post-extraction addition experiment as described in Guide 1 for each of the three processed blank extracts.

  • Calculate and compare the Matrix Effect (%) for each sample preparation technique.

Data Presentation:

Sample Preparation MethodMean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spike)Matrix Effect (%)
Protein Precipitation (PPT)Enter ValueEnter ValueCalculate
Liquid-Liquid Extraction (LLE)Enter ValueEnter ValueCalculate
Solid-Phase Extraction (SPE)Enter ValueEnter ValueCalculate

Expected Outcome:

Based on existing literature, you can expect to see the most significant ion suppression (lowest Matrix Effect %) with the PPT method.[15] LLE will likely show improvement, and SPE is expected to provide the cleanest extract with the least amount of matrix effect.[15] This is because SPE offers a more targeted approach to isolate the analyte from matrix components.[18]

Diagram: Decision Tree for Mitigating Matrix Effects

G cluster_SamplePrep Sample Preparation Options Start Significant Matrix Effect Observed? IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Start->IS Yes End Matrix Effect Mitigated Start->End No SamplePrep Optimize Sample Preparation IS->SamplePrep Chromatography Optimize Chromatography SamplePrep->Chromatography PPT Protein Precipitation (High Risk of ME) SamplePrep->PPT LLE Liquid-Liquid Extraction (Moderate ME Removal) SamplePrep->LLE SPE Solid-Phase Extraction (High ME Removal) SamplePrep->SPE Chromatography->End

Caption: Troubleshooting matrix effects.

Guide 3: Chromatographic Optimization to Mitigate Matrix Effects

Even with optimal sample preparation, some matrix components may still co-elute with Atazanavir. This guide provides strategies to chromatographically separate Atazanavir from these interfering species.

Objective: To modify the LC method to resolve Atazanavir from co-eluting matrix components.

Strategies:

  • Adjust the Mobile Phase Gradient:

    • A shallower gradient can increase the separation between Atazanavir and closely eluting interferences.

    • Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) as they can alter the elution profile of both the analyte and matrix components.

  • Change the Stationary Phase:

    • If you are using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.

    • For highly polar interfering compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to reversed-phase chromatography.[19][20][21] HILIC uses a polar stationary phase and a high organic mobile phase, which can provide a completely different elution order and potentially separate Atazanavir from interferences that co-elute in reversed-phase.[19][22]

  • Modify Mobile Phase pH:

    • Atazanavir has multiple ionizable groups. Adjusting the pH of the mobile phase can alter its retention time and potentially move it away from interfering peaks.

Experimental Protocol for Method Optimization:

  • Inject a post-extraction spiked sample and monitor the total ion chromatogram (TIC) to identify regions of high matrix interference.

  • Systematically adjust one chromatographic parameter at a time (e.g., gradient slope, organic solvent, pH).

  • After each adjustment, re-inject the sample and observe the change in resolution between the Atazanavir peak and the regions of matrix interference.

  • Once chromatographic separation is improved, re-evaluate the matrix effect using the protocol in Guide 1 to confirm the effectiveness of the changes.

Conclusion

Addressing matrix effects is a critical aspect of developing a robust and reliable LC-MS method for the quantification of (3R,8S,9S,12S)-Atazanavir. By systematically evaluating the extent of these effects and employing a multi-pronged approach that includes the use of a stable isotope-labeled internal standard, optimizing sample preparation, and refining chromatographic conditions, researchers can significantly improve the accuracy and precision of their data. This technical guide provides a framework for troubleshooting and mitigating matrix effects, ultimately leading to higher quality bioanalytical results that can be confidently submitted for regulatory review.

References

  • Gao, S., et al. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of the Chinese Chemical Society, 63(10), 843-848. Retrieved from [Link]

  • Patel, D. S., et al. (2012). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 344-352. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • Huang, Y., et al. (2013). Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 83, 136-141. Retrieved from [Link]

  • Gosetti, F., et al. (2010). Matrix Effects and Application of Matrix Effect Factor. Mass Spectrometry Reviews, 29(5), 797-818. Retrieved from [Link]

  • Shah, G., et al. (2012). Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS. Journal of Chromatography & Separation Techniques, 3(5), 1-8. Retrieved from [Link]

  • MDPI. (2023). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Molecules, 28(14), 5482. Retrieved from [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Clinical and Laboratory Medicine, 8(3), 1-3. Retrieved from [Link]

  • Pinhasi, A., et al. (2023). Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. Sensors, 23(14), 6523. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the best formula to calculate matrix effect? Retrieved from [Link]

  • Steiner, D., et al. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 68(1), 360-370. Retrieved from [Link]

  • Mei, H., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(11), 1082-1092. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Yin, H., et al. (2007). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. Rapid Communications in Mass Spectrometry, 21(10), 1591-1600. Retrieved from [Link]

  • Yadav, M., et al. (2012). Comparison of extraction procedures for assessment of matrix effect for selective and reliable determination of atazanavir in human plasma by LC-ESI-MS/MS. Journal of Chromatography B, 893-894, 126-134. Retrieved from [Link]

  • D'Avolio, A., et al. (2008). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC Europe, 21(10), 516-523. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]

  • Xu, R. N., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Journal of mass spectrometry, 40(2), 145-154. Retrieved from [Link]

  • MDPI. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 28(19), 6829. Retrieved from [Link]

  • Notari, S., et al. (2014). A Simple, Efficient, and Sensitive Method for Simultaneous Detection of Anti-HIV Drugs Atazanavir, Ritonavir, and Tenofovir by Use of Liquid Chromatography-Tandem Mass Spectrometry. Antimicrobial Agents and Chemotherapy, 58(7), 3925-3932. Retrieved from [Link]

  • van De Steene, J. C., & Lambert, W. E. (2008). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 21(1), 24-31. Retrieved from [Link]

  • Phenomenex. (n.d.). Protein Precipitation Method. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Little, J. L., et al. (2011). Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. Bioanalysis, 3(24), 2803-2814. Retrieved from [Link]

  • Campbell, J. L., et al. (2018). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 29(10), 2008-2016. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Heise, R., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6210-6217. Retrieved from [Link]

  • Khanage, S. G., et al. (2013). Method development and validation for the simultaneous estimation of Atazanavir and Ritonavir in tablet dosage form by RP-HPLC. Indian Journal of Research in Pharmacy and Biotechnology, 1(5), 683-687. Retrieved from [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

  • Sharma, T., et al. (2018). Simultaneous Determination of Impurities of Atazanavir and Ritonavir in Tablet Dosage Form by Using Reversed-Phase Ultra Performance Liquid Chromatographic Method. Journal of Chromatographic Science, 56(2), 153-159. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • Gräslund, S., et al. (2008). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Clinical proteomics, 4(1), 37-43. Retrieved from [Link]

  • Pilařová, V., et al. (2021). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules, 26(7), 2056. Retrieved from [Link]

  • AMSbiopharma. (2024). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction Methods for The Removal of Phospholipids and Other Endogenous Material from A Biological Fluid. Retrieved from [Link]

  • Agilent. (n.d.). Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection. Retrieved from [Link]

  • Waters. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Retrieved from [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]

  • Mercolini, L., & Protti, M. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Matrices. International Journal of Molecular Sciences, 25(10), 5275. Retrieved from [Link]

  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Retrieved from [Link]

  • Suneetha, A., & Rao, D. D. (2015). Simultaneous Estimation of Atazanavir & Ritonavir in API & Marketed Formulations by Using RP-HPLC. International Journal of Pharmaceutical and Clinical Research, 7(4), 296-302. Retrieved from [Link]

Sources

Technical Support Center: (3R,8S,9S,12S)-Atazanavir Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ATZ-STAB-001 Assigned Specialist: Senior Application Scientist Subject: Preventing Degradation of (3R,8S,9S,12S)-Atazanavir

Executive Summary & Chemical Context[1][2][3][4][5]

(3R,8S,9S,12S)-Atazanavir is an azapeptide HIV-1 protease inhibitor. Its therapeutic efficacy relies strictly on its stereochemical configuration. The molecule contains multiple labile functionalities: a hydrazine moiety, secondary alcohols, and amide bonds.

The Critical Risk: This molecule is not inert. It is highly susceptible to alkaline hydrolysis , oxidative cleavage , and photolytic degradation . Furthermore, as a chiral azapeptide, it faces the risk of epimerization at the C3 and C12 positions if exposed to extreme pH, rendering the drug biologically inactive even if the molecular weight appears unchanged.

This guide provides a self-validating system to ensure the integrity of your reference standards and experimental samples.

Core Storage Directives (The "Golden Rules")

Do not deviate from these parameters. The majority of degradation incidents stem from "assumed stability" during short-term benchtop handling.

Table 1: Storage Matrix
StatePrimary ConditionContainer IntegrityMaximum DurationCritical Hazard
Solid (Lyophilized/Powder) -20°C (Long-term)25°C (Short-term < 2 weeks)Amber glass vial, Desiccated, Argon/Nitrogen overlay2 Years (-20°C)Hygroscopicity: Moisture induces solid-state hydrolysis.
Stock Solution (DMSO) -80°C PTFE-lined screw cap, Amber vial6 MonthsFreeze/Thaw: Limit to < 3 cycles.
Aqueous Buffer Do Not Store N/A< 4 HoursPrecipitation & Hydrolysis: Unstable at neutral/basic pH.
Diagram 1: Storage & Handling Decision Tree

Use this workflow to determine the correct handling procedure for your sample.

StorageWorkflow Start Received Atazanavir Sample FormCheck Is it Solid or Solution? Start->FormCheck Solid Solid Form FormCheck->Solid Solid Solution Solution Form FormCheck->Solution Liquid HygroCheck Check Humidity Indicator Solid->HygroCheck Desiccate Desiccate (Silica/CaSO4) HygroCheck->Desiccate Pink/High Moisture StoreSolid Store at -20°C Protect from Light HygroCheck->StoreSolid Blue/Dry Desiccate->StoreSolid SolventCheck Solvent Type? Solution->SolventCheck Aqueous Aqueous/Buffer SolventCheck->Aqueous Water/PBS Organic DMSO/Methanol SolventCheck->Organic DMSO/MeOH ImmediateUse USE IMMEDIATELY (Unstable > 4 hours) Aqueous->ImmediateUse Aliquot Aliquot to avoid Freeze-Thaw cycles Organic->Aliquot StoreOrg Store at -80°C Amber Vials Aliquot->StoreOrg

Caption: Decision logic for Atazanavir storage. Note the critical "Immediate Use" flag for aqueous solutions.

Degradation Mechanisms & Prevention

Understanding how the molecule breaks down allows you to prevent it.

A. Hydrolysis (The pH Trap)

Atazanavir is an azapeptide.[1] The hydrazide linkage is chemically sensitive.

  • Alkaline Instability: At pH > 7.0, and especially > 8.0, the molecule undergoes rapid hydrolysis.

  • Mechanism: Base-catalyzed attack on the carbonyl carbons leads to cleavage of the peptide-like bonds.

  • Prevention: Always maintain stock solutions in DMSO (neutral). If aqueous dilution is necessary, use acidic buffers (pH 1.2 - 6.0) and use immediately.

B. Oxidation[2][5][6][7]
  • Susceptibility: The pyridine rings and the hydrazine backbone are prone to oxidation, particularly by peroxides found in low-grade solvents.

  • Indicators: Formation of 5-hydroxymethyl-2-furaldehyde (5-HMF) and pyridinyl benzaldehyde impurities.[2]

  • Prevention: Use only HPLC-grade or LC-MS grade solvents. Avoid ethers (THF) which form peroxides over time.

Diagram 2: Degradation Pathways

Visualizing the chemical risks.

DegradationPathways Atazanavir (3R,8S,9S,12S)-Atazanavir (Intact) Stress_Base Alkaline Stress (pH > 8.0) Atazanavir->Stress_Base Stress_Ox Oxidative Stress (Peroxides/Air) Atazanavir->Stress_Ox Stress_Light Photolysis (UV/White Light) Atazanavir->Stress_Light Prod_Cleavage Hydrolytic Cleavage (Amide/Hydrazide Break) Stress_Base->Prod_Cleavage Primary Pathway Prod_Iso Epimerization (Loss of Chirality) Stress_Base->Prod_Iso Secondary Risk Prod_HMF 5-HMF Impurity Stress_Ox->Prod_HMF Prod_PB Pyridinyl Benzaldehyde Stress_Ox->Prod_PB Stress_Light->Prod_PB Minor Pathway

Caption: Primary degradation routes. Note that alkaline conditions trigger both cleavage and potential epimerization.

Troubleshooting Guide (FAQs)

Q1: My Atazanavir powder has turned from white to pale yellow. Is it usable?

  • Diagnosis: Photolytic degradation or surface oxidation.

  • Root Cause: Exposure to light or moisture-induced oxidation during storage.

  • Action: Discard. The yellowing indicates the formation of conjugated degradation products (likely pyridinyl benzaldehyde derivatives). These impurities are potent inhibitors in their own right and will skew IC50 data.

Q2: I see a "double peak" in my HPLC chromatogram.

  • Diagnosis: Epimerization or Hydrolysis.

  • Root Cause: If the peaks are close (e.g., RRT 1.0 and 1.05), you likely have diastereomers formed via base-catalyzed epimerization at the chiral centers. If the peaks are distinct (RRT 0.5), it is hydrolytic cleavage.

  • Action: Check the pH of your mobile phase.[3] Ensure it is acidic (pH ~3.0 - 4.0). If the sample was stored in a basic buffer, it is compromised.

Q3: The compound precipitated when I diluted the DMSO stock into cell culture media.

  • Diagnosis: Solubility crash.

  • Root Cause: Atazanavir free base has very low aqueous solubility at neutral pH.

  • Action:

    • Ensure the final DMSO concentration is < 0.5% (for cell toxicity) but high enough to solvate.

    • Use Atazanavir Sulfate if possible, as it has higher solubility than the free base.

    • Sonicate the media/compound mix immediately upon addition.

Protocol: Purity Re-Validation (RP-HPLC)

If you suspect degradation, run this standard quality check before using the compound in critical assays.

Method Parameters:

  • Column: C18 (e.g., Phenomenex Luna or Zorbax Eclipse), 5 µm, 250 x 4.6 mm.

  • Mobile Phase A: 0.05 M Potassium Phosphate Buffer (pH 3.5 adjusted with orthophosphoric acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Ratio: 45:55 (Isocratic) or Gradient (40% B to 80% B over 20 min).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 249 nm .[3]

  • Temperature: 30°C.

Acceptance Criteria:

  • Retention Time: ~4-8 mins (dependent on column).

  • Purity: Area under the curve (AUC) > 98%.

  • Impurity Limits: No single impurity > 0.5%.

References

  • Stability Indicating Method Development: Warokar, A. S., et al. "Development and Validation of Stability Indicating New RP-HPLC Method for the Determination of Atazanavir Sulfate."[2][3] Journal of Advanced Scientific Research, 2013. Link

  • Degradation Pathways: Bhavyasri, K., et al. "Development and Validation of Forced Degradation Studies of Atazanavir Using RP-HPLC." International Journal of Pharmaceutical Sciences Review and Research, 2015.[4] Link

  • Environmental/Hydrolytic Stability: Česen, M., et al. "Forced Degradation Study of Atazanavir, Emtricitabine... to Assess Environmental Fate." Molecules, 2023. Link

  • Solid State Properties: Bristol Myers Squibb.[1] "Reyataz (Atazanavir Sulfate) Prescribing Information."[1] Link

  • Safety & Handling: MedChemExpress. "Atazanavir Sulfate Safety Data Sheet." Link

Sources

Technical Support Center: Optimization of Crystallization Conditions for (3R,8S,9S,12S)-Atazanavir

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for (3R,8S,9S,12S)-Atazanavir crystallization. This guide addresses the critical challenges in isolating high-purity Atazanavir, specifically focusing on the conversion of the Free Base to the pharmaceutically active Bisulfate Salt (Form A) .

In drug development, Atazanavir presents a complex polymorphic landscape. The thermodynamic stability of the desired Form A (anhydrous) competes with the kinetic accessibility of Pattern C (hydrated) and Form E3 (ethanol solvate) . This guide moves beyond standard protocols, offering a mechanism-based troubleshooting framework for scientists encountering yield losses, polymorphic transformations, or impurity occlusion.

Module 1: Solvent System Selection & Thermodynamics

Q1: Which solvent system provides the most robust rejection of impurities while favoring Bisulfate Form A?

Recommendation: The Acetone-Water or Ethanol-Heptane systems are standard, but for strict polymorphic control of Form A, Acetone (with controlled water content) is the superior choice.

  • The Mechanism: Atazanavir Free Base is highly soluble in organic solvents (Ethanol, Acetone) but the Bisulfate salt has a steep solubility curve in Acetone.

  • Risk in Ethanol: Crystallizing directly from ethanol often yields Form E3 , a triethanolate solvate.[1] Desolvating this form to generate Form A is energy-intensive and can degrade the API.

  • Risk in High Water: Excess water activity (

    
    ) promotes Pattern C , a hygroscopic hydrate.
    

Solubility Profile (Approximate at 25°C):

SolventFree Base SolubilityBisulfate Salt SolubilityRisk Factor
Ethanol High (>100 mg/mL)ModerateHigh (Form E3 Solvate formation)
Acetone HighLow (<5 mg/mL)Low (Favors Form A if dry)
Water InsolubleSparingly SolubleHigh (Pattern C Hydrate formation)
Heptane InsolubleInsolubleUsed as Anti-solvent only
Q2: I am detecting Mesityl Oxide impurities in my final cake. How do I eliminate this?

Root Cause: Mesityl oxide is an aldol condensation product of acetone, formed when acetone is exposed to strong acids (like Sulfuric Acid used in salt formation) or heat.

Corrective Action:

  • Temperature Control: Maintain the crystallization temperature below 30°C during acid addition.

  • Acid Addition Strategy: Do not premix Acetone and Sulfuric Acid. Add Sulfuric Acid directly to the Atazanavir/Acetone solution slowly to prevent localized hot spots that catalyze the aldol reaction.

  • Alternative Solvent: If limits are strict (<3.75 ppm), switch to an Ethanol/Heptane system, though this requires tighter seeding control to avoid Form E3.

Module 2: Process Parameters & The "Cubic" Addition Protocol

Q3: My particle size distribution (PSD) is inconsistent, leading to filtration bottlenecks. How do I fix this?

Solution: You are likely experiencing uncontrolled nucleation. Implementing a Cubic Addition Rate for the sulfuric acid (or anti-solvent) is critical.

The Cubic Protocol: Instead of a linear addition (constant rate), add the reagent slowly at first to build supersaturation without triggering massive secondary nucleation, then accelerate.

  • Phase 1 (0-20% time): Add 5% of total acid. Purpose: Generate initial supersaturation for seed growth.

  • Phase 2 (Seeding): Add Form A seeds (1-2 wt%). Hold for 30-60 mins. Purpose: Ensure seed integrity.

  • Phase 3 (20-100% time): Add remaining acid increasing the rate cubically. Purpose: Match addition rate to the crystal surface area growth.

Experimental Workflow Diagram:

Atazanavir_Crystallization Start Start: Atazanavir Free Base (Dissolved in Acetone) Heat Heat to 45-50°C (Dissolution Check) Start->Heat Cool Cool to 20-25°C Heat->Cool Acid_Start Initiate H2SO4 Addition (First 5-10% Stoichiometry) Cool->Acid_Start Seed Add Form A Seeds (1 wt%) Acid_Start->Seed Hold Age Slurry (1 hour) Allow Seed Growth Seed->Hold Cubic_Add Cubic Acid Addition (Remaining 90% over 3-5 hrs) Hold->Cubic_Add Controlled Supersaturation Filter Filtration & Wash (Acetone wash) Cubic_Add->Filter Dry Vacuum Dry (<50°C to prevent hydration) Filter->Dry

Figure 1: Optimized Process Flow for Atazanavir Bisulfate (Form A) Crystallization emphasizing the Cubic Addition strategy.

Module 3: Polymorph Control (Troubleshooting)

Q4: The XRD pattern shows peaks characteristic of Pattern C (Hydrate). Why is this happening in an organic solvent?

Analysis: Pattern C is the thermodynamically stable form in the presence of water. Even in acetone/ethanol, if the water content exceeds a critical threshold (often >1-2% v/v), Pattern C will nucleate or Form A will convert via solvent-mediated transformation.

Troubleshooting Checklist:

  • Check Input Materials: Verify the water content of your Acetone/Ethanol (KF titration). It must be anhydrous.

  • Atmospheric Moisture: Are you crystallizing in an open vessel? Atazanavir Bisulfate is hygroscopic.[2][3][4] Use a nitrogen blanket.

  • Wash Step: Did you wash the cake with water or wet solvent? Wash only with anhydrous acetone or MTBE.

Q5: How do I distinguish Form A from Form E3 and Pattern C without running full XRD every time?

While XRD is definitive, DSC (Differential Scanning Calorimetry) is a faster in-process check.

PolymorphDSC Thermal Behavior
Form A Sharp melting endotherm ~206-209°C (Decomposition).
Pattern C Broad endotherm <100°C (Dehydration) followed by melt/recrystallization.
Form E3 Endotherm at ~80-100°C (Desolvation of Ethanol) followed by melt.

Decision Tree for Polymorph Failure:

Polymorph_Troubleshooting Problem Problem: Wrong Polymorph Detected Check_DSC Analyze DSC/TGA Problem->Check_DSC Result_LowEndo Broad Endotherm < 100°C? Check_DSC->Result_LowEndo Result_Sharp Sharp Melt ~206°C? Check_DSC->Result_Sharp Hydrate Diagnosis: Pattern C (Hydrate) Result_LowEndo->Hydrate If Water Present Solvate Diagnosis: Form E3 (Solvate) Result_LowEndo->Solvate If Ethanol Present Success Diagnosis: Form A (Correct) Result_Sharp->Success Action_Hydrate Action: Reduce Water Content Check Humidity Hydrate->Action_Hydrate Action_Solvate Action: Switch Solvent (Acetone) Increase Drying Temp Solvate->Action_Solvate

Figure 2: Rapid diagnostic decision tree for Atazanavir solid-state characterization.

Module 4: Impurity Rejection

Q6: I cannot remove the diastereomeric impurity (S,R,S,S). Does crystallization work for this?

Answer: Crystallization of the Bisulfate salt is moderately effective for diastereomeric purging, but Free Base crystallization is more efficient for this specific impurity.

  • Protocol: Before salt formation, recrystallize the Free Base from Ethanol/Water (40:60) .

    • Dissolve Free Base in Ethanol at 60°C.

    • Add Water slowly as anti-solvent.

    • Cool to 5°C.

    • This step significantly purges stereoisomers before the final salt formation, ensuring the final Bisulfate crystallization focuses on removing process impurities and controlling physical form.

References

  • Process for preparing atazanavir bisulfate and novel forms. European Patent EP1755596A2. Describes the modified cubic crystallization technique and solvent selection.

  • Polymorphic forms of atazanavir sulfate. World Intellectual Property Organization WO2011027324A1. Details the characterization of Form A, Pattern C, and others.

  • Process for preparing atazanavir sulphate. European Patent EP2956439A1. Discusses impurity profiles and purification strategies.

  • Factors Influencing the Crystallization-Onset Time of Metastable ASDs. Provides context on crystallization kinetics and stability.

  • Atazanavir Sulfate. PubChem Compound Summary. Physical and chemical properties.[2][4][5][6][7][8][9][10][11][12]

Sources

Technical Support Center: Method Refinement for Accurate Quantification of (3R,8S,9S,12S)-Atazanavir

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Atazanavir. This resource is designed for researchers, scientists, and drug development professionals dedicated to the precise and accurate quantification of (3R,8S,9S,12S)-Atazanavir, the active stereoisomer, in biological matrices. As therapeutic drug monitoring and pharmacokinetic studies are critical for optimizing patient outcomes, robust and reliable analytical methods are paramount.

This guide moves beyond standard protocols to address the nuanced challenges you may encounter. It is structured as a series of frequently asked questions and troubleshooting scenarios, reflecting field-proven insights to ensure the integrity and validity of your results.

Section 1: Baseline Recommended Protocol (LC-MS/MS)

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for Atazanavir quantification due to its high sensitivity and selectivity.[1] The following protocol serves as a robust starting point for your method development and validation.

Experimental Workflow Overview

The entire analytical process, from sample receipt to final data analysis, requires meticulous attention to detail to ensure accuracy and reproducibility.

Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample Sample Receipt (Plasma, Serum) Store Storage at -80°C Sample->Store Log & verify Prep Sample Preparation (SPE or LLE) Store->Prep LC LC Separation Prep->LC Inject extract MS MS/MS Detection LC->MS Eluent flow Quant Quantification (Peak Area Ratio) MS->Quant Review Data Review & QC Quant->Review Report Report Generation Review->Report

Caption: High-level workflow for Atazanavir bioanalysis.

Step-by-Step Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is often preferred over protein precipitation (PP) and liquid-liquid extraction (LLE) as it provides a cleaner extract, significantly reducing matrix effects and improving method ruggedness.[2][3]

  • Thaw: Thaw plasma samples at room temperature.

  • Aliquot: Vortex and transfer 200 µL of plasma into a clean tube.

  • Spike: Add the internal standard (e.g., Atazanavir-d5) and vortex.[4]

  • Pre-treat: Add 200 µL of 4% phosphoric acid in water, and vortex. This step disrupts protein binding.

  • Condition SPE Cartridge: Use a C18 or mixed-mode cation exchange cartridge. Condition with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the pre-treated sample onto the cartridge.

  • Wash: Wash with 1 mL of 10% methanol in water to remove polar interferences.

  • Elute: Elute Atazanavir with 1 mL of methanol or an appropriate organic solvent mixture.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase.

2. Liquid Chromatography

Proper chromatographic separation is key to resolving the analyte from endogenous matrix components.

ParameterRecommended ConditionRationale & Expertise
Column C18, e.g., Hypersil Gold (50x4.6 mm, 5µm) or equivalent[2]Provides excellent retention and peak shape for moderately polar compounds like Atazanavir.
Mobile Phase A 5 mM Ammonium Acetate or Formate in Water (pH 4.0-5.0)[5]Buffering agent helps to maintain a consistent state of ionization for Atazanavir, ensuring reproducible retention times.
Mobile Phase B Acetonitrile or Methanol[6]Common organic modifiers for reversed-phase chromatography. The choice may impact selectivity.
Flow Rate 0.4 - 0.8 mL/minA typical flow rate for standard analytical columns to ensure efficient separation without excessive pressure.
Gradient/Isocratic Isocratic or a simple gradient can be used.[2]An isocratic method using ~90% organic phase can be effective and rapid.[2] A gradient may be needed to elute more strongly retained interferences.
Column Temp. 30-40°CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.

3. Tandem Mass Spectrometry

MS/MS detection in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity.

ParameterRecommended SettingRationale & Expertise
Ionization Mode Positive Electrospray Ionization (ESI+)Atazanavir contains multiple basic nitrogen atoms that are readily protonated, making ESI+ the ideal choice for high sensitivity.[5]
Precursor Ion (Q1) m/z 705.4Corresponds to the protonated molecular ion [M+H]⁺ of Atazanavir.
Product Ion (Q3) m/z 168.0[4] or other stable fragmentsThis fragment is a common, stable product ion used for quantification. Other transitions should be evaluated for specificity.
Internal Standard Atazanavir-d5 (m/z 710.2 -> 168.0)[4]A stable isotope-labeled (SIL) internal standard is the best choice as it co-elutes and experiences identical matrix effects, ensuring the most accurate quantification.[7]
Dwell Time 100-200 msSufficient time to acquire at least 15-20 data points across the chromatographic peak for accurate integration.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during method development, validation, or routine analysis.

Q1: I'm experiencing significant ion suppression and my results are inconsistent. What is the cause and how can I fix it?

Answer: Ion suppression, a type of matrix effect, is a common challenge in LC-MS/MS bioanalysis, especially with complex matrices like plasma.[4] It occurs when co-eluting endogenous components (e.g., phospholipids) interfere with the ionization of the analyte in the MS source, leading to a decreased signal and poor reproducibility.

Causality & Solution Pathway:

  • Inadequate Sample Cleanup: The most likely cause is insufficient removal of matrix components. Protein precipitation is a fast but "dirty" method prone to leaving behind interfering substances.[2]

    • Solution: Switch to a more rigorous sample preparation technique. Solid-Phase Extraction (SPE) is highly effective at removing salts and phospholipids.[2][3] If already using SPE, optimize the wash steps. Try a stronger aqueous wash (e.g., 20-30% methanol) to remove more interferences without causing premature elution of Atazanavir.

  • Chromatographic Co-elution: Even with good cleanup, some matrix components may co-elute with Atazanavir.

    • Solution: Modify your chromatographic method. Adjust the gradient to better separate Atazanavir from the "matrix band" that often elutes early in the run. Experiment with a different organic modifier (e.g., acetonitrile vs. methanol) or a column with different selectivity (e.g., a phenyl-hexyl phase).

  • Improper Internal Standard (IS): If you are not using a stable isotope-labeled (SIL) IS, your standard cannot adequately compensate for variable suppression between samples.

    • Solution: The gold standard is to use a SIL-IS like Atazanavir-d5.[4] It has nearly identical chemical properties and chromatographic behavior to the analyte, ensuring it experiences the same degree of ion suppression, thus correcting for the effect in the peak area ratio calculation.[7]

Self-Validation Check: To confirm a matrix effect, perform a post-column infusion experiment. Infuse a standard solution of Atazanavir directly into the MS while injecting a blank, extracted plasma sample onto the LC column. A dip in the signal at the retention time of Atazanavir confirms ion suppression.[2]

Q2: My chromatographic peak shape is poor (tailing or fronting). What should I check?

Answer: Poor peak shape compromises integration accuracy and reduces sensitivity. The cause is typically related to secondary chemical interactions on the column or issues with the mobile phase.

Troubleshooting_PeakShape Start Poor Peak Shape (Tailing/Fronting) CheckMP Check Mobile Phase pH Start->CheckMP CheckCol Check Column Health Start->CheckCol CheckSample Check Sample Solvent Start->CheckSample ResultMP Adjust pH to 3.5-4.5 to ensure consistent protonation of Atazanavir. CheckMP->ResultMP ResultCol Flush column or replace with a new one. CheckCol->ResultCol ResultSample Reconstitute sample in initial mobile phase. CheckSample->ResultSample

Caption: Decision tree for troubleshooting poor peak shape.

Detailed Troubleshooting Steps:

  • Mobile Phase pH: Atazanavir has several basic functional groups. If the mobile phase pH is not sufficiently low and well-buffered, the analyte can exist in multiple protonation states, leading to interactions with residual silanols on the silica-based column, causing peak tailing.

    • Solution: Ensure your aqueous mobile phase contains a buffer (e.g., ammonium acetate or formate) and that the pH is adjusted to a range where Atazanavir is consistently in a single ionic state, typically between pH 3.5 and 4.5.[5][8]

  • Column Degradation: Over time, columns can degrade, especially if exposed to high pH or aggressive samples. This can expose active sites that cause peak tailing.

    • Solution: First, try flushing the column with a strong solvent series (e.g., water, isopropanol, hexane, isopropanol, mobile phase). If this doesn't work, the column may be at the end of its life and should be replaced.

  • Sample Solvent Mismatch: If the solvent used to reconstitute the final extract is much stronger (i.e., has a higher organic percentage) than the initial mobile phase, it can cause peak distortion and fronting.

    • Solution: Always reconstitute your sample in a solvent that is as close as possible to, or weaker than, the starting mobile phase composition.

Q3: My recovery is low or variable. How can I improve it?

Answer: Low or inconsistent recovery points to a problem in the sample preparation stage, either from inefficient extraction or analyte degradation.

Potential Causes & Solutions:

  • Inefficient SPE Elution: The elution solvent may not be strong enough to completely desorb Atazanavir from the SPE sorbent.

    • Solution: Try a stronger elution solvent. If using methanol, consider adding a small percentage (1-2%) of a modifier like ammonium hydroxide to disrupt ionic interactions if using a mixed-mode sorbent, or switch to a different solvent like acetonitrile. Always test different solvents during method development.

  • Analyte Degradation: Atazanavir can be susceptible to degradation under certain conditions. Studies have shown it degrades under acidic and basic conditions, particularly with heat.[9][10]

    • Solution: Minimize the time samples are exposed to harsh pH conditions during extraction. Keep samples on ice or in a cooled autosampler whenever possible. Perform stability tests by letting QC samples sit at various stages of the extraction process (e.g., post-acidification, post-elution) to pinpoint where degradation might be occurring.[2]

  • Incomplete Protein Binding Disruption: If Atazanavir is not fully released from plasma proteins, it will not be captured efficiently during SPE.

    • Solution: Ensure the pre-treatment step is adequate. Using an acid like phosphoric or formic acid is standard. You can also try a "crash and load" technique where a small amount of organic solvent (e.g., acetonitrile) is added to precipitate proteins before loading onto the SPE cartridge.

Q4: How do I comply with regulatory guidelines for method validation?

Answer: Bioanalytical method validation must be performed according to guidelines from regulatory bodies like the FDA or EMA.[11] These guidelines ensure the method is reliable for its intended purpose.

Key Validation Parameters (per EMA/FDA Guidance):

  • Selectivity & Specificity: Analyze at least six different blank matrix lots to ensure no endogenous interferences are present at the retention time of the analyte and IS.[12]

  • Calibration Curve: Assess the linearity over the expected concentration range. A 1/x or 1/x² weighting is often required for wide dynamic ranges.[4]

  • Accuracy and Precision: Determine within-run and between-run accuracy and precision using Quality Control (QC) samples at a minimum of three levels (low, medium, high) plus the Lower Limit of Quantification (LLOQ).[12]

    • Acceptance Criteria: For QCs, the mean accuracy should be within ±15% of nominal, and the precision (%CV) should not exceed 15%. For the LLOQ, these limits are relaxed to ±20%.[12]

  • Recovery: Evaluate the efficiency of the extraction process.

  • Matrix Effect: Assess the impact of the biological matrix on analyte ionization from at least six different sources. The %CV of the slopes should be less than 15%.[2][12]

  • Stability: Evaluate the stability of Atazanavir in the biological matrix under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage.[2]

Always refer to the latest versions of the official regulatory guidance documents for complete and current requirements.[11]

References

  • Development and Validation of Atazanavir and Ritonavir Determination in Human Plasma by HPLC-MS Method. (2020). ResearchGate. [Link]

  • Method development and validation for the simultaneous estimation of Atazanavir and Ritonavir in tablet dosage form by RP-HPLC. (n.d.). Indian Journal of Research in Pharmacy and Biotechnology. [Link]

  • Development and validation of a UPLC-MS method for determination of atazanavir sulfate by the “analytical quality by design”. (2019). Macedonian Pharmaceutical Bulletin. [Link]

  • A Simple, Efficient, and Sensitive Method for Simultaneous Detection of Anti-HIV Drugs Atazanavir, Ritonavir, and Tenofovir by Use of Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). Antimicrobial Agents and Chemotherapy, ASM Journals. [Link]

  • Development and Validation of Forced Degradation Studies of Atazanavir Using RP-HPLC and Characterization of Degradants by LC-MS. (2015). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Full validation of an analytical method for the HIV-protease inhibitor atazanavir in combination with 8 other antiretroviral agents and its applicability to therapeutic drug monitoring. (n.d.). PubMed. [Link]

  • Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir. (2023). Journal of Chemical Health Risks. [Link]

  • Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry. (n.d.). National Institutes of Health (NIH). [Link]

  • Design and Evaluation of Atazanavir Sulphate Non-Effervescent Sustained Release Floating Matrix Tablets. (2019). Research J. Pharm. and Tech. [Link]

  • UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues. (n.d.). National Institutes of Health (NIH) PMC. [Link]

  • Simultaneous Determination of Impurities of Atazanavir and Ritonavir in Tablet Dosage Form by Using Reversed-Phase Ultra Performance Liquid Chromatographic Method. (2017). Journal of Chromatographic Science, Oxford Academic. [Link]

  • (PDF) Development and validation of a UPLC-MS method for determination of atazanavir sulfate by the "analytical quality by design" approach. (n.d.). ResearchGate. [Link]

  • Comparison of Extraction Procedures for Assessment of Matrix Effect for Selective and Reliable Determination of Atazanavir in Human Plasma by LC-ESI-MS/MS. (2012). PubMed. [Link]

  • (PDF) Determination of Atazanavir in Human Plasma by High-Performance Liquid Chromatography With UV Detection. (2025). ResearchGate. [Link]

  • Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk. (n.d.). National Institutes of Health (NIH) PMC. [Link]

  • Analytical method development and validation of antiviral drugs for HIV. (2025). International Journal of Science and Research Archive. [Link]

  • Repurposing HIV Protease Inhibitors Atazanavir and Darunavir as Antifungal Treatments against Candida albicans Infections: An In Vitro and In Vivo Study. (2022). MDPI. [Link]

  • Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. (n.d.). MDPI. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]

  • Simultaneous Estimation of Atazanavir and Ritonavir in Combined Tablet Dosage Form. (2022). Journal of Drug Delivery and Therapeutics. [Link]

  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. (2022). MDPI. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Atazanavir Stereoisomers Against HIV-1 Protease

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry in HIV-1 Inhibition

Atazanavir is a potent azapeptide protease inhibitor (PI) that plays a crucial role in highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2] Its mechanism of action involves selectively binding to the active site of the HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for the maturation of infectious virions.[1] By inhibiting this process, atazanavir effectively halts the viral replication cycle.[1] The atazanavir molecule possesses multiple chiral centers, leading to the potential for several stereoisomers. The specific three-dimensional arrangement of atoms is paramount for its interaction with the protease's active site. This guide provides a comprehensive comparison of the known and theoretical efficacy of atazanavir stereoisomers, supported by an understanding of its stereoselective synthesis and interaction with HIV-1 protease, and details the experimental protocols required to perform such a comparative analysis.

This guide will, therefore, focus on the established active stereoisomer of atazanavir, infer the likely reduced or absent activity of other stereoisomers based on structural and synthetic knowledge, and provide the detailed methodologies to empirically determine these differences.

The Molecular Basis of Atazanavir's Efficacy: A Stereospecific Interaction

The therapeutic efficacy of atazanavir is intrinsically linked to its precise three-dimensional structure, which allows it to fit snugly into the active site of the HIV-1 protease. X-ray crystallography studies of atazanavir bound to the protease reveal a complex network of hydrogen bonds and hydrophobic interactions that are highly dependent on the correct stereochemical configuration.[5]

The nearly symmetrical nature of the atazanavir molecule allows it to make analogous contacts with each monomer of the dimeric HIV-1 protease.[5] Any deviation from the correct stereochemistry at any of the chiral centers would alter the spatial orientation of key functional groups, disrupting these critical interactions and, consequently, diminishing its inhibitory activity.

Below is a diagram illustrating the mechanism of action of atazanavir.

cluster_0 HIV-1 Replication Cycle cluster_1 Atazanavir Inhibition Gag-Pol Polyprotein Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Inactive Protease Inactive Protease Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion Assembly Atazanavir Atazanavir Atazanavir->HIV-1 Protease Binding to Active Site

Caption: Mechanism of HIV-1 Protease Inhibition by Atazanavir.

Stereoselective Synthesis: Ensuring the Production of the Active Isomer

The commercial synthesis of atazanavir is a multi-step process that employs stereoselective reactions to ensure the formation of the desired diastereomer. This underscores the importance of obtaining the single, active stereoisomer for therapeutic use. The presence of other, less active or inactive stereoisomers would reduce the overall efficacy of the drug product.

Comparative Efficacy Data of Atazanavir Stereoisomers

As previously mentioned, direct experimental data comparing the efficacy of all atazanavir stereoisomers is not publicly available. However, based on the principles of stereospecificity in drug-receptor interactions, it is highly probable that only the therapeutically used stereoisomer exhibits potent anti-HIV activity. Other stereoisomers are likely to have significantly lower or no activity due to a poor fit in the HIV-1 protease active site.

To illustrate the expected differences in efficacy, the following table presents hypothetical data for the primary atazanavir stereoisomer and a theoretical, less active diastereomer. This is followed by a table with actual data from a study on saquinavir diastereomers to provide a real-world example.

Table 1: Hypothetical Comparative Efficacy of Atazanavir Stereoisomers

StereoisomerHIV-1 Protease Inhibition (IC₅₀)Antiviral Activity (EC₅₀)
Atazanavir (Active Isomer)2-5 nM2.6-5.3 nM[6]
Theoretical Diastereomer>1000 nM (Hypothetical)>1000 nM (Hypothetical)

Table 2: Experimental Comparative Efficacy of Saquinavir Diastereomers

CompoundHIV-1 Protease Inhibition (IC₅₀)
Saquinavir Analogue (Diastereomer 1)1.5 µM
Saquinavir Analogue (Diastereomer 2)> 10 µM

Data adapted from Righi et al., Bioorg Med Chem, 2008.[3]

Experimental Protocols for Comparative Efficacy Assessment

To empirically determine the comparative efficacy of atazanavir stereoisomers, two primary assays are essential: an enzymatic assay to measure direct inhibition of HIV-1 protease and a cell-based assay to assess the inhibition of viral replication in a cellular context.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.

Workflow Diagram:

Prepare Reagents Prepare Reagents Incubate Inhibitor and Enzyme Incubate Inhibitor and Enzyme Prepare Reagents->Incubate Inhibitor and Enzyme Add Substrate Add Substrate Incubate Inhibitor and Enzyme->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50

Caption: Workflow for HIV-1 Protease Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol).

    • Reconstitute recombinant HIV-1 protease in the assay buffer to a final concentration of approximately 10-20 nM.

    • Prepare a stock solution of the fluorogenic substrate (e.g., a peptide with a quenched fluorophore) in DMSO and then dilute it in the assay buffer to a final concentration of 1-2 µM.

    • Prepare serial dilutions of the atazanavir stereoisomers in DMSO and then in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add 10 µL of each concentration of the test compounds (atazanavir stereoisomers) or control inhibitor.

    • Add 80 µL of the diluted HIV-1 protease solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.

    • Immediately place the microplate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., excitation at 340 nm and emission at 490 nm) every minute for 30-60 minutes at 37°C.

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Cell-Based Anti-HIV Assay (MT-4 Cells)

This assay measures the ability of a compound to inhibit HIV-1 replication in a human T-cell line (MT-4), typically by quantifying the viral p24 antigen.

Workflow Diagram:

Prepare Cells and Virus Prepare Cells and Virus Infect Cells Infect Cells Prepare Cells and Virus->Infect Cells Add Compounds Add Compounds Infect Cells->Add Compounds Incubate Incubate Add Compounds->Incubate Quantify p24 Antigen Quantify p24 Antigen Incubate->Quantify p24 Antigen

Caption: Workflow for Cell-Based Anti-HIV Assay.

Step-by-Step Protocol:

  • Cell and Virus Preparation:

    • Culture MT-4 cells in appropriate media (e.g., RPMI-1640 with 10% fetal bovine serum, penicillin, and streptomycin).

    • Prepare a stock of HIV-1 (e.g., strain IIIB or NL4-3) and titrate it to determine the 50% tissue culture infectious dose (TCID₅₀).

    • Prepare serial dilutions of the atazanavir stereoisomers in the cell culture medium.

  • Infection and Treatment:

    • Seed MT-4 cells in a 96-well plate at a density of 2 x 10⁴ cells per well.

    • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.

    • Immediately add the serially diluted atazanavir stereoisomers or control compounds to the infected cells. Include uninfected and infected untreated control wells.

  • Incubation and Sample Collection:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

    • After incubation, centrifuge the plate to pellet the cells and collect the culture supernatant.

  • p24 Antigen Quantification (ELISA):

    • Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit according to the manufacturer's instructions.[7][8]

    • Briefly, coat a 96-well plate with a capture antibody against p24. Add the culture supernatants and incubate. After washing, add a biotinylated detection antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, add a substrate for HRP and measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve using recombinant p24 antigen.

    • Calculate the concentration of p24 in each sample from the standard curve.

    • Plot the percentage of p24 inhibition against the drug concentration and fit the data to a dose-response curve to determine the EC₅₀ value (the concentration of the drug that inhibits viral replication by 50%).

Conclusion

The stereochemical integrity of atazanavir is fundamental to its potent anti-HIV-1 activity. While direct comparative studies on its stereoisomers are not widely published, the principles of medicinal chemistry and data from analogous HIV protease inhibitors strongly indicate that only the specific, therapeutically used stereoisomer is highly effective. The provided experimental protocols offer a robust framework for researchers to conduct such comparative efficacy studies, which would provide valuable data to further underscore the critical role of stereochemistry in the design and development of effective antiretroviral agents.

References

  • Atazanavir: its role in HIV treatment. Expert Review of Anti-infective Therapy. 2008. [Link]

  • Notes on the Design of Bioequivalence Study: Atazanavir/Ritonavir. World Health Organization. 2024. [Link]

  • Atazanavir: its role in HIV treatment. Expert Review of Anti-infective Therapy. 2008. [Link]

  • Atazanavir: Its role in HIV treatment. Request PDF. 2025. [Link]

  • Effectiveness and Safety of Atazanavir Use for the Treatment of Children and Adolescents Living With HIV: A Systematic Review. Frontiers in Pharmacology. 2022. [Link]

  • Atazanavir: a novel HIV-1 protease inhibitor. Expert Opinion on Investigational Drugs. 2003. [Link]

  • Efficacy and safety of atazanavir/ritonavir-based antiretroviral therapy for HIV-1 infected subjects: a systematic review and meta-analysis. International Journal of Infectious Diseases. 2017. [Link]

  • Antiretroviral Therapy with Ritonavir-Boosted Atazanavir- and Lopinavir-Containing Regimens Correlates with Diminished HIV-1 Neutralization. Viruses. 2024. [Link]

  • X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir. Antimicrobial Agents and Chemotherapy. 2004. [Link]

  • Development and Evaluation of Atazanavir Solid SEDDS: In vitro. International Journal of Pharmaceutical Sciences Review and Research. 2016. [Link]

  • Clinical pharmacokinetics and summary of efficacy and tolerability of atazanavir. Clinical Pharmacokinetics. 2004. [Link]

  • Review of atazanavir: A novel HIV protease inhibitor. ResearchGate. 2025. [Link]

  • Atazanavir / ritonavir versus Lopinavir / ritonavir-based combined antiretroviral therapy (cART) for HIV-1 infection: a systematic review and meta-analysis. African Health Sciences. 2020. [Link]

  • PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics. Pharmacogenetics and Genomics. 2018. [Link]

  • Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry. 2002. [Link]

  • HIV protease inhibitors: a review of molecular selectivity and toxicity. HIV/AIDS - Research and Palliative Care. 2015. [Link]

  • OnSite HIV Ag/Ab 4th Gen. Rapid Test. Delta Diagnostics. [Link]

  • 3EKY: Crystal Structure of wild-type HIV protease in complex with the inhibitor, Atazanavir. RCSB PDB. 2009. [Link]

  • Identification and structural elucidation of in vitro metabolites of atazanavir by HPLC and tandem mass spectrometry. Journal of Mass Spectrometry. 2009. [Link]

  • Comparison of atazanavir with lopinavir/ritonavir in patients with prior protease inhibitor failure: a randomized multinational trial. Current Medical Research and Opinion. 2005. [Link]

  • FineTest® HIV 4th GeneRation (HIV-1+HIV-2 antibodies plus p24 antigen) ELISA Kit. FineTest. [Link]

  • Recent Advances in Heterocyclic HIV Protease Inhibitors. Molecules. 2021. [Link]

  • 2o4k: Crystal Structure of HIV-1 Protease (Q7K) in Complex with Atazanavir. Protein Data Bank Japan. [Link]

  • In-house ELISA protocols for capsid p24 detection of diverse HIV isolates. ResearchGate. 2023. [Link]

  • HIV protease inhibitors have been one of the big successes of rational drug design. Clare Sansom looks at the impact of structur. Chemistry World. 2009. [Link]

  • The crystal structure of HIV-1 protease blocked by atazanavir and protease inhibitors. ResearchGate. [Link]

  • Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity. Journal of Virology. 2001. [Link]

  • HIV-1 p24 ANTIGEN CAPTURE ASSAY. ABL, Inc. [Link]

  • SensoLyte® 490 HIV Protease Assay Kit Fluorimetric. Anaspec. [Link]

  • Stereocontrolled Synthesis and Biological Activity of Two Diastereoisomers of the Potent HIV-1 Protease Inhibitor Saquinavir. Bioorganic & Medicinal Chemistry. 2008. [Link]

  • design of HIV-1 protease inhibitors with x-ray crystallography. YouTube. 2024. [Link]

  • HIV-1 Protease: Structural Perspectives on Drug Resistance. International Journal of Molecular Sciences. 2013. [Link]

  • Protocol for Neutralizing Antibody Screening Assay for HIV-1 in TZM-bl Cells. Duke University. 2021. [Link]

  • Instructions for Use of HIV-1 p24 ELISA Detection Kit. Hillgene Biopharma. [Link]

  • HIV-1 Protease Fluorometric Activity Assay Kit. Creative BioMart. [Link]

Sources

A Comparative Guide to the Cross-Resistance Profile of Atazanavir with Other HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the cross-resistance profile of (3R,8S,9S,12S)-Atazanavir (ATV) against other key HIV-1 Protease Inhibitors (PIs). It is intended for researchers, scientists, and drug development professionals engaged in antiretroviral therapy research. We will explore the molecular underpinnings of resistance, compare resistance pathways, and present supporting experimental data and methodologies.

Introduction: The Role and Evolution of HIV-1 Protease Inhibitors

The Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle. It is responsible for the proteolytic cleavage of Gag and Gag-Pol polyprotein precursors into mature, functional proteins, which are essential for the assembly of infectious virions.[1] Inhibition of this enzyme results in the production of immature, non-infectious viral particles, effectively halting viral replication.[1][2]

Atazanavir is an azapeptide HIV-1 protease inhibitor that was designed as a structural analog of the transition state of the peptide bond between phenylalanine and proline, a sequence not cleaved by human enzymes.[3] This specificity contributes to its favorable safety profile. Atazanavir binds to the active site of the HIV protease, preventing it from processing viral polyproteins.[2][3] Its unique pharmacokinetic properties, such as a long half-life, allow for once-daily dosing, which can improve patient adherence.[2]

However, the efficacy of all PIs, including atazanavir, is threatened by the emergence of drug-resistant viral strains. Understanding the cross-resistance patterns—where resistance to one drug confers resistance to others in the same class—is paramount for designing durable treatment regimens and developing next-generation inhibitors.

The Molecular Basis of Protease Inhibitor Resistance

HIV-1's high mutation rate, driven by an error-prone reverse transcriptase, facilitates the rapid selection of drug-resistant variants under the selective pressure of antiretroviral therapy. Resistance to PIs arises from the accumulation of specific amino acid substitutions, known as resistance-associated mutations (RAMs), in the viral protease gene.[4]

These mutations can be broadly categorized:

  • Primary (Major) Mutations: These mutations, often located within or near the enzyme's active site, directly interfere with PI binding.[5] They can be specific to a single PI or confer broad cross-resistance.[5] Examples include I50L (for Atazanavir), I84V, and L90M.[5][6]

  • Secondary (Accessory) Mutations: These mutations are often located outside the active site. They typically have a minor impact on their own but compensate for the loss of enzymatic fitness caused by primary mutations, thereby enhancing the level of resistance.[4]

Structurally, these mutations can alter the conformation of the active site cavity or the dynamics of the protease "flaps"—flexible domains that cover the active site—to reduce the binding affinity of the inhibitor while still allowing the natural substrate to be processed.

cluster_Protease HIV-1 Protease Dimer cluster_ActiveSite Active Site cluster_Action Mechanism of Action cluster_Resistance Mechanism of Resistance Protease_Monomer_1 Protease Monomer 1 Protease_Monomer_2 Protease Monomer 2 Flap_Region Flap Regions (e.g., aa 50) Catalytic_Triad Catalytic Triad (Asp25, Thr26, Gly27) GagPol Gag-Pol Polyprotein Substrate GagPol->Catalytic_Triad Binds for Cleavage ATV (3R,8S,9S,12S)-Atazanavir (PI) ATV->Catalytic_Triad Competitively Binds & Blocks RAMs Resistance-Associated Mutations (RAMs) (e.g., I50L, I84V) RAMs->Flap_Region Alter Flap Conformation RAMs->Catalytic_Triad Modify Active Site Shape RAMs->ATV Reduces Binding Affinity

Caption: HIV-1 Protease Inhibition and Resistance Mechanism.

Methodologies for Assessing PI Resistance

Evaluating the resistance profile of an antiretroviral drug is a critical component of drug development and clinical management. The two primary methodologies are genotypic and phenotypic assays, which provide complementary information.[7][8]

Genotypic Assays

Genotypic testing involves sequencing the patient's viral protease gene to identify known RAMs.[9] This method is generally faster and less expensive than phenotypic testing.[10] The presence of specific mutations or patterns of mutations is then correlated with expected resistance levels using interpretation algorithms, such as the Stanford HIV Drug Resistance Database.[11]

Phenotypic Assays

Phenotypic assays directly measure the ability of a virus to replicate in the presence of varying concentrations of a drug.[9] The result is typically reported as the drug concentration that inhibits viral replication by 50% (IC50). The "fold change" (FC) is then calculated by dividing the IC50 of the patient's virus by the IC50 of a standardized, wild-type reference virus.[12] A higher fold change indicates greater resistance. Phenotypic assays are particularly useful for assessing the net effect of complex mutation patterns and for evaluating the activity of new drugs.[13]

Exemplary Protocol: Recombinant Virus Phenotypic Assay

This protocol outlines a standard, self-validating system for determining the phenotypic resistance of HIV-1 to protease inhibitors.

  • RNA Extraction and RT-PCR:

    • Viral RNA is extracted from patient plasma.

    • Reverse transcription-polymerase chain reaction (RT-PCR) is used to amplify the full-length protease gene and a portion of the reverse transcriptase gene.

    • Causality: This step isolates and creates sufficient copies of the specific genetic region responsible for drug resistance.

  • Recombinant Vector Construction:

    • The amplified patient-derived gene fragment is inserted into a standardized HIV-1 laboratory vector that has its corresponding region removed. This vector also typically contains a reporter gene (e.g., luciferase).

    • Self-Validation: Ligation efficiency and correct insertion are confirmed via sequencing.

  • Virus Production:

    • The recombinant vector is transfected into a permissive cell line (e.g., HEK293T cells) to produce replication-competent virus particles.

    • Control: A parallel transfection is performed using a vector containing the wild-type protease sequence to produce a reference virus.

  • Susceptibility Testing:

    • Target cells (e.g., MT-2 cells) are infected with the patient-derived recombinant virus in parallel with the wild-type reference virus.

    • The infection is carried out across a range of serially diluted concentrations of atazanavir and other PIs.

    • Causality: This directly measures how effectively each drug inhibits the replication of the patient's specific viral strain.

  • Data Analysis and Fold-Change Calculation:

    • After a set incubation period (e.g., 3-5 days), the activity of the reporter gene (luciferase) is measured, which is proportional to the amount of viral replication.

    • A dose-response curve is generated for each drug against both the patient virus and the wild-type virus.

    • The IC50 is calculated for each curve.

    • The Fold Change (FC) is calculated: FC = IC50 (Patient Virus) / IC50 (Wild-Type Virus) .

cluster_Assay Susceptibility Assay PatientSample Patient Plasma Sample RNA_Extraction Viral RNA Extraction PatientSample->RNA_Extraction RT_PCR RT-PCR Amplification (Protease Gene) RNA_Extraction->RT_PCR Ligation Ligation & Cloning RT_PCR->Ligation Vector Standard HIV Vector (Protease Gene Deleted) Vector->Ligation RecombinantVector Recombinant Vector Ligation->RecombinantVector Transfection Transfection into Cell Line RecombinantVector->Transfection VirusProduction Production of Recombinant Virus Transfection->VirusProduction Infection Infect Target Cells with Virus VirusProduction->Infection DrugPanel Incubate with Serial Dilutions of PIs Infection->DrugPanel Measurement Measure Reporter Gene Activity (e.g., Luciferase) DrugPanel->Measurement Analysis Calculate IC50 & Fold Change Measurement->Analysis Report Resistance Report Analysis->Report

Caption: Workflow for a Phenotypic HIV Drug Resistance Assay.

Comparative Cross-Resistance Profile of Atazanavir

Atazanavir possesses a distinct resistance profile compared to other PIs.[14] Resistance generally requires the accumulation of multiple mutations.[15]

Key Atazanavir Resistance Mutations

The I50L mutation is considered the signature mutation for atazanavir resistance.[5][15] Uniquely, the I50L mutation, when present without other major PI mutations, can increase susceptibility (hypersensitivity) to most other PIs, including lopinavir, saquinavir, and indinavir.[12][15] This is a critical distinction from other resistance pathways.

However, in treatment-experienced patients, atazanavir resistance often develops through alternative pathways, involving the accumulation of mutations common to other PIs, such as M46I/L, I84V, and L90M .[6][16][17] The presence of five or more of these mutations is strongly correlated with a loss of atazanavir susceptibility.[14] The nonpolymorphic mutation N88S is also selected by atazanavir and can confer approximately 10-fold reduced susceptibility.[4]

Data Comparison: Resistance Mutations and Cross-Resistance

The following table summarizes key primary and secondary mutations in the HIV-1 protease and their impact on atazanavir and other commonly used PIs.

Table 1: Major HIV-1 Protease Resistance Mutations and PI Cross-Resistance

Mutation Effect on Atazanavir (ATV) Effect on Lopinavir (LPV) Effect on Darunavir (DRV) General Comments
I50L High-level Resistance [18] Increased Susceptibility[15] Increased Susceptibility Signature mutation for ATV.[5]
I84V Resistance[6][16] Resistance Resistance A major mutation conferring broad cross-resistance to most PIs.[5]
L90M Resistance[6][16] Resistance Resistance Common PI resistance mutation, often requires other mutations.
M46I/L Resistance[6][17] Resistance Minimal Impact Associated with reduced susceptibility to ATV and LPV.[4]
V82A/F/T Resistance[6] Resistance Minimal Impact Common PI resistance mutation.
I54V/L Resistance[6] Resistance Resistance Contributes to broad PI cross-resistance.
N88S Resistance[6] Minimal Impact Minimal Impact Confers ~10-fold resistance to ATV.[4]

| A71V/T | Contributes to Resistance[16] | Contributes to Resistance | Contributes to Resistance | Common accessory mutation that restores viral fitness. |

This table is a synthesis of data from multiple sources, including the Stanford HIV Drug Resistance Database and IAS-USA guidelines.[4][6][11][18][19]

Phenotypic Fold-Change Comparison

Phenotypic data provides a quantitative measure of resistance. The table below presents typical fold-change values observed for atazanavir and comparators in the presence of specific mutation patterns.

Table 2: Illustrative Phenotypic Fold-Change (FC) in Susceptibility

Genotype (Protease Mutations) Atazanavir (ATV) FC Lopinavir (LPV) FC Darunavir (DRV) FC
Wild-Type 1.0 1.0 1.0
I50L >10 <1.0 <1.0
I84V 5 - 15 10 - 30 < 2.5
L90M 2 - 5 5 - 15 < 2.5
M46I + I54V + V82A 10 - 25 20 - 50 2.5 - 5

| Accumulation of ≥5 PI RAMs | >20 | >40 | 5 - 15 |

Note: Fold-change values are approximate and can vary based on the specific viral background and the presence of other accessory mutations. Data is compiled from publicly available resistance databases and clinical study reports.[14][19]

The data clearly illustrates that while the I50L mutation confers high-level resistance to atazanavir, it does not negatively impact, and may even improve, the activity of other PIs.[15] Conversely, pathways involving mutations like I84V or the accumulation of multiple RAMs lead to broader cross-resistance that significantly impacts both atazanavir and lopinavir, with a lesser effect on darunavir.[19]

Clinical and Research Implications

The unique resistance profile of atazanavir has significant implications for clinical practice and future drug design:

  • Treatment Sequencing: In patients failing an atazanavir-based regimen with the I50L mutation, other PIs (especially darunavir or lopinavir) may remain fully active, offering clear subsequent treatment options.[15] However, if resistance is driven by the accumulation of multiple common PI mutations, cross-resistance is extensive, and newer agents like darunavir, which has a higher genetic barrier to resistance, are often required.[17][19]

  • Genetic Barrier: The "genetic barrier" refers to the number of mutations required to overcome a drug's efficacy. When boosted with ritonavir, atazanavir has a relatively high genetic barrier, often requiring five or more mutations to cause significant resistance.[15] This is comparable to other boosted PIs but generally considered lower than that of darunavir.

  • Drug Development: The I50L hypersusceptibility phenomenon provides a fascinating molecular insight. It suggests that inhibitors can be designed to exploit the conformational changes induced by certain resistance mutations, potentially leading to drugs that are highly active against specific resistant strains.

Conclusion

(3R,8S,9S,12S)-Atazanavir exhibits a distinct and complex cross-resistance profile among HIV-1 protease inhibitors. Its signature I50L resistance mutation sets it apart by inducing hypersusceptibility to other PIs, a feature not observed with the primary resistance pathways of other drugs in its class.[12][15] However, atazanavir is also susceptible to resistance pathways common to older PIs, which involve the accumulation of multiple mutations and lead to broad cross-resistance.[16]

A comprehensive understanding of these differing resistance pathways, supported by both genotypic and phenotypic analyses, is essential for optimizing antiretroviral therapy and guiding the rational design of the next generation of protease inhibitors that can overcome existing resistance challenges.

References

  • Wikipedia. (n.d.). Atazanavir. Retrieved from [Link][3]

  • Colonno, R. J., et al. (2003). Activities of Atazanavir (BMS-232632) against a Large Panel of Human Immunodeficiency Virus Type 1 Clinical Isolates Resistant to One or More Approved Protease Inhibitors. Antimicrobial Agents and Chemotherapy, 47(4), 1324–1333. Retrieved from [Link][14]

  • National Center for Biotechnology Information. (n.d.). Atazanavir. PubChem. Retrieved from [Link][16]

  • Rhee, S.-Y., et al. (2022). Spectrum of Atazanavir-Selected Protease Inhibitor-Resistance Mutations. Pathogens, 11(5), 546. Retrieved from [Link][6]

  • Soriano, V., et al. (2006). [Viral resistance and genetic barrier of atazanavir]. Enfermedades Infecciosas y Microbiología Clínica, 24 Suppl 2, 37-42. Retrieved from [Link][15]

  • PharmaCompass. (n.d.). Atazanavir. Retrieved from [Link][20]

  • Rhee, S.-Y., et al. (2022). Spectrum of Atazanavir-Selected Protease Inhibitor-Resistance Mutations. ResearchGate. Retrieved from [Link][17]

  • Pediatric Oncall. (n.d.). Atazanavir. Drug Index. Retrieved from [Link][21]

  • Patsnap. (2024). What is the mechanism of Atazanavir Sulfate? Synapse. Retrieved from [Link][2]

  • Marcelin, A. G., et al. (2008). Clinical validation of atazanavir/ritonavir genotypic resistance score in protease inhibitor-experienced patients. Journal of Antimicrobial Chemotherapy, 62(2), 382-388. Retrieved from [Link][22]

  • Rhee, S. Y., et al. (2022). Spectrum of Atazanavir-Selected Protease Inhibitor-Resistance Mutations. Pathogens, 11(5), 546. Retrieved from [Link][19]

  • Wensing, A. M., et al. (2025). 2025 Update of the Drug Resistance Mutations in HIV-1. IAS-USA. Retrieved from [Link][18]

  • Stanford University. (n.d.). PI Resistance Notes. HIV Drug Resistance Database. Retrieved from [Link][4]

  • Yanchunas, J., et al. (2005). Atazanavir Signature I50L Resistance Substitution Accounts for Unique Phenotype of Increased Susceptibility to Other Protease Inhibitors in a Variety of Human Immunodeficiency Virus Type 1 Genetic Backbones. Antimicrobial Agents and Chemotherapy, 49(9), 3844–3851. Retrieved from [Link][12]

  • Petropoulos, C. J., et al. (2000). Phenotypic and genotypic HIV-1 drug resistance assays provide complementary information. JAIDS Journal of Acquired Immune Deficiency Syndromes, 24(5), 420-429. Retrieved from [Link][7]

  • Muzammil, S., et al. (2010). Molecular Basis for Drug Resistance in HIV-1 Protease. Current Pharmaceutical Design, 16(11), 1275-1290. Retrieved from [Link][5]

  • Stanford University. (n.d.). HIV Drug Resistance Database. Retrieved from [Link][11]

  • Mittal, S., et al. (2023). Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance. eLife, 12, e83602. Retrieved from [Link][23]

  • Collins, S. (2023). IAS-USA update HIV drug resistance tables. HIV i-Base. Retrieved from [Link][24]

  • Clinicalinfo.HIV.gov. (2024). Laboratory Testing: Drug-Resistance Testing. Retrieved from [Link][10]

  • Rhee, S.-Y., et al. (2022). Spectrum of Atazanavir-Selected Protease Inhibitor-Resistance Mutations. MDPI. Retrieved from [Link][25]

  • IAS-USA. (n.d.). HIV Drug Resistance Mutations Chart. Retrieved from [Link][26]

  • Stanford University. (n.d.). HIVDB Algorithm Updates. HIV Drug Resistance Database. Retrieved from [Link][27]

  • S. S., & Mahale, S. P. (2023). Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease. ACS Omega, 8(11), 10087-10101. Retrieved from [Link][28]

  • Johnson, V. A., et al. (2008). HIV-1 Protease Mutations and Protease Inhibitor Cross-Resistance. Clinical Microbiology Reviews, 21(4), 707-724. Retrieved from [Link][29]

  • Clinicalinfo.HIV.gov. (n.d.). Drug-Resistance Testing. HIV Management Guidelines. Retrieved from [Link][8]

  • IAS-USA. (2025). Episode 44 – IAS–USA 2025 Update of the Drug Resistance Mutations in HIV-1. YouTube. Retrieved from [Link][30]

  • De Meyer, S. (2003). Resistance to protease inhibitors. In Antiretroviral Resistance in Clinical Practice. Retrieved from [Link][1]

  • Stanford Health Care. (n.d.). HIV Drug Resistance Testing. Retrieved from [Link][9]

  • University of Washington. (2025). HIV Drug Resistance Testing & Interpretation. YouTube. Retrieved from [Link][31]

  • Wensing, A. M., et al. (2014). 2014 Update of the Drug Resistance Mutations in HIV-1. Topics in Antiviral Medicine, 22(3), 642-650. Retrieved from [Link][32]

  • de Lastours, V., et al. (2013). High levels of atazanavir and darunavir in urine and crystalluria in asymptomatic patients. Journal of Antimicrobial Chemotherapy, 68(8), 1844-1847. Retrieved from [Link][33]

  • Johns Hopkins HIV Guide. (2022). Resistance testing: phenotype. Retrieved from [Link][13]

Sources

Technical Comparison Guide: (3R,8S,9S,12S)-Atazanavir vs. Lopinavir/ritonavir

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical head-to-head analysis of (3R,8S,9S,12S)-Atazanavir (ATV) and the co-formulated standard Lopinavir/ritonavir (LPV/r) . While both agents are potent HIV-1 protease inhibitors (PIs) used in combination antiretroviral therapy (cART), they diverge significantly in physicochemical properties, resistance profiles, and metabolic toxicology.

The Verdict: Clinical data, notably from the CASTLE study, confirms that Ritonavir-boosted Atazanavir (ATV/r) is virologically non-inferior to LPV/r but offers a superior metabolic safety profile regarding lipids and gastrointestinal tolerability.[1] However, ATV carries a unique liability of hyperbilirubinemia due to off-target UGT1A1 inhibition and pH-dependent absorption issues not seen with LPV/r.

Structural & Mechanistic Basis

Stereochemical Definition

The efficacy of Atazanavir relies on its specific stereochemistry: (3R,8S,9S,12S) . This azapeptide mimetic contains a central hydroxyethylene transition-state isostere.

  • Atazanavir (ATV): An azapeptide. The presence of the aza-linkage (nitrogen replacing a carbon in the peptide backbone) improves resistance to mammalian proteases while maintaining high affinity for HIV-1 protease.

  • Lopinavir (LPV): A peptidomimetic. It is structurally related to Ritonavir but optimized for higher potency against wild-type and resistant HIV strains.

Mechanism of Action

Both agents competitively inhibit HIV-1 protease, an aspartyl enzyme essential for cleaving the gag and gag-pol polyproteins. Inhibition prevents the formation of mature, infectious virions.[2]

Binding Kinetics:

  • ATV exhibits a unique "saddle-like" binding mode that extends across the protease active site, interacting with the catalytic aspartic acid residues (Asp25/Asp25').

  • LPV relies on extensive hydrophobic contacts and water-mediated hydrogen bonds (specifically with Ile50).

Diagram 1: Protease Inhibition Pathway

HIV_Maturation_Inhibition Immature Immature HIV Virion (Non-infectious) Polyprotein Gag/Gag-Pol Polyproteins Immature->Polyprotein Cleavage Proteolytic Cleavage Polyprotein->Cleavage Substrate Protease HIV-1 Protease (Aspyl Enzyme) Protease->Cleavage Catalysis Mature Mature HIV Virion (Infectious) Cleavage->Mature Maturation Inhibitors Inhibitors: Atazanavir (ATV) Lopinavir (LPV) Inhibitors->Protease Competitive Binding (Ki < 1nM)

Caption: Logical flow of HIV-1 maturation and the competitive inhibition point where ATV and LPV block the catalytic activity of the viral protease.[2]

Pharmacokinetics & Bioavailability

The critical differentiator between these two agents is their interaction with gastric pH and the necessity of pharmacokinetic "boosting."

Parameter(3R,8S,9S,12S)-Atazanavir (ATV)Lopinavir/ritonavir (LPV/r)
Absorption pH-Dependent: Requires acidic environment for solubility. Absorption is significantly reduced by PPIs (e.g., omeprazole) and H2 blockers.pH-Independent: Formulation (Meltrex technology) allows stable absorption regardless of gastric pH.
Boosting Optional but Recommended: Can be used unboosted (400mg) but usually boosted (300mg/100mg RTV) to prevent resistance.Mandatory: Lopinavir has poor oral bioavailability alone due to rapid CYP3A4 metabolism. It is always co-formulated with Ritonavir.
Half-Life ~7 hours (unboosted); ~8.6 hours (boosted). Supports QD (once daily) dosing.~5-6 hours. Traditionally BID (twice daily), though QD formulations exist.
Metabolism Substrate of CYP3A4.[3] Inhibitor of UGT1A1 and CYP3A4.[3]Substrate of CYP3A4.[3] Ritonavir (in the mix) is a potent suicide inhibitor of CYP3A4.

Clinical Efficacy & Resistance Profile[1]

The CASTLE Study (Head-to-Head Data)

The pivotal CASTLE study (Molina et al.) provided the definitive comparison in treatment-naïve adults.

  • Virologic Suppression: ATV/r demonstrated non-inferiority to LPV/r.[1][2][4][5][6]

    • 48-Week Data: 78% (ATV/r) vs. 76% (LPV/r) achieved HIV RNA < 50 copies/mL.[5][7]

  • Tolerability: ATV/r showed a significantly lower incidence of severe gastrointestinal events (nausea/diarrhea) compared to LPV/r.[1][7]

Resistance Barriers[8]
  • Atazanavir (I50L): The signature resistance mutation for ATV is I50L .[8]

    • Unique Phenotype: The I50L mutation confers high-level resistance to ATV but often results in hypersusceptibility to other PIs (like Lopinavir and Saquinavir). This makes ATV a strategic first-line choice, as it preserves future PI options.

  • Lopinavir: Resistance typically requires the accumulation of multiple mutations (e.g., V82A, I54V, L10F). It has a high genetic barrier, making it "forgiving" of missed doses, but cross-resistance to other PIs is more common upon failure.

Safety & Toxicology: The Metabolic Rift

The choice between ATV and LPV often hinges on two distinct metabolic toxicities: Dyslipidemia (LPV) vs. Hyperbilirubinemia (ATV).

Lipid Profile (Advantage: Atazanavir)

LPV/r is associated with significant elevations in total cholesterol and triglycerides, increasing cardiovascular risk. ATV/r is considered "lipid-friendly," showing minimal impact on lipid profiles in head-to-head comparisons.

Hyperbilirubinemia (The ATV Liability)

ATV inhibits UDP-glucuronosyltransferase 1A1 (UGT1A1) , the enzyme responsible for conjugating bilirubin.[3][9] This results in indirect (unconjugated) hyperbilirubinemia.

  • Clinical Presentation: Jaundice (yellowing of eyes/skin).

  • Nature:[1][2][3][4][10][11][12] Benign. It does not indicate hepatic injury (transaminases usually normal) but can be cosmetically distressing, leading to discontinuation.

Diagram 2: UGT1A1 Inhibition Pathway

UGT1A1_Pathway Heme Heme Breakdown Unconj_Bili Unconjugated Bilirubin (Insoluble/Toxic) Heme->Unconj_Bili UGT1A1 Enzyme: UGT1A1 (Liver Microsomes) Unconj_Bili->UGT1A1 Substrate Conj_Bili Conjugated Bilirubin (Water Soluble) UGT1A1->Conj_Bili Glucuronidation Excretion Biliary Excretion Conj_Bili->Excretion ATV Atazanavir (Inhibitor) ATV->UGT1A1 Inhibition (Ki ~ 2 µM)

Caption: Mechanism of ATV-induced hyperbilirubinemia. ATV inhibits UGT1A1, preventing the conversion of bilirubin to its excretable conjugated form.[3]

Experimental Protocol: In Vitro HIV-1 Protease Inhibition Assay

To verify the potency of (3R,8S,9S,12S)-Atazanavir vs. Lopinavir experimentally, use a FRET (Förster Resonance Energy Transfer) based enzymatic assay.

Reagents & Equipment
  • Enzyme: Recombinant HIV-1 Protease (expressed in E. coli).

  • Substrate: FRET peptide substrate (e.g., RE(Edans)SQNYPIIVQK(Dabcyl)R). Cleavage separates the fluorophore (Edans) from the quencher (Dabcyl).

  • Buffer: 50 mM Sodium Acetate, pH 5.0 (Critical: mimics the acidic environment of the mature virion), 1 M NaCl, 1 mM EDTA, 1 mM DTT.

  • Compounds: ATV and LPV (dissolved in 100% DMSO).

Protocol Workflow
  • Preparation: Dilute HIV-1 Protease to 20 nM in assay buffer.

  • Compound Plating: Add 1 µL of serial dilutions of ATV and LPV (range 0.1 nM to 1 µM) into black 96-well plates. Include DMSO-only wells (Max Signal) and Pepstatin A wells (Min Signal/Background).

  • Enzyme Addition: Add 89 µL of diluted enzyme to the wells. Incubate for 10 minutes at room temperature to allow inhibitor binding.

  • Reaction Initiation: Add 10 µL of FRET substrate (final concentration 10 µM).

  • Kinetic Read: Monitor fluorescence immediately (Ex: 340 nm, Em: 490 nm) every 60 seconds for 30 minutes.

  • Analysis: Calculate initial velocity (

    
    ) for each concentration.
    
  • IC50 Calculation: Fit data to the Hill equation:

    
    
    
Quality Control (Self-Validation)
  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Standard: Lopinavir IC50 should typically fall in the < 10 nM range depending on specific assay conditions.

References

  • Molina, J. M., et al. (2008). "Once-daily atazanavir/ritonavir versus twice-daily lopinavir/ritonavir, each in combination with tenofovir and emtricitabine, for management of antiretroviral-naive HIV-1-infected patients: 48 week efficacy and safety results of the CASTLE study." The Lancet.[7] Link

  • Colonno, R. J., et al. (2004). "Atazanavir signature I50L resistance substitution accounts for unique phenotype of increased susceptibility to other protease inhibitors in a variety of human immunodeficiency virus type 1 genetic backbones."[8] Antimicrobial Agents and Chemotherapy.[3][4][13] Link

  • Food and Drug Administration (FDA). "Reyataz (atazanavir sulfate) Prescribing Information." Link

  • Stanford University. "HIV Drug Resistance Database: Protease Inhibitor Resistance Notes." Link

  • Zhang, D., et al. (2005). "In vitro inhibition of UDP glucuronosyltransferases by atazanavir and other HIV protease inhibitors and the relationship of this property to in vivo bilirubin elevation." Drug Metabolism and Disposition. Link

Sources

Comparative Metabolic Profiling of (3R,8S,9S,12S)-Atazanavir: Interspecies Scaling and Mechanistic Insights

[1]

Executive Summary

This guide provides a technical analysis of the metabolic profile of (3R,8S,9S,12S)-Atazanavir (ATV), a widely used azapeptide HIV-1 protease inhibitor.[1] Unlike standard product sheets, this document focuses on the interspecies translation of metabolic data—crucial for researchers extrapolating preclinical safety and efficacy data to human models.[1]

The metabolic fate of Atazanavir is dictated primarily by hepatic CYP3A4/5 isoenzymes, resulting in a complex "fingerprint" of oxygenated metabolites.[1][2][3] While the qualitative metabolic pathways are conserved across mammalian species (Human, Cynomolgus Monkey, Beagle Dog, Sprague-Dawley Rat), the quantitative intrinsic clearance (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


)
Mechanistic Basis of Metabolism

Atazanavir is a high-extraction drug in rodents but exhibits intermediate-to-low clearance in humans, largely due to the specific catalytic efficiency of species-specific CYP isoforms.[1]

  • Primary Enzymatic Driver: Cytochrome P450 3A (CYP3A4 and CYP3A5 in humans; CYP3A1/2 in rats; CYP3A12 in dogs).

  • Secondary Pathways: Minor contributions from UGT1A1 (glucuronidation) and hydrolytic enzymes.

  • Transporter Interplay: ATV is both a substrate and an inhibitor of P-glycoprotein (P-gp/ABCB1) and OATP1B1.[1][2][3] This creates a "re-cycling" effect at the hepatocyte membrane, complicating simple microsomal clearance predictions.[1]

Key Metabolic Transformations

The metabolic clearance of ATV proceeds through three distinct vectors:

  • Mono-oxygenation (Major): Hydroxylation at the tert-butyl group or the pyridyl moiety (forming Metabolites M1 and M2).

  • Dioxygenation: Sequential oxidation events.[1]

  • Carbamate Hydrolysis: Cleavage of the hydrazine core (forming M3, M4).[1]

Comparative Profile: Human vs. Preclinical Species

The following data synthesizes in vitro microsomal stability and in vivo pharmacokinetic parameters. Note the distinct "species gap" between Rodents and Primates.

Table 1: Interspecies Pharmacokinetic & Metabolic Parameters
ParameterHuman (Homo sapiens)Cynomolgus Monkey (Macaca fascicularis)Beagle Dog (Canis lupus familiaris)Rat (Rattus norvegicus)
Primary CYP Isoform CYP3A4 / CYP3A5CYP3A8CYP3A12 / CYP3A26CYP3A1 / CYP3A2
Hepatic Extraction Ratio (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Low to Intermediate (< 0.3)Intermediate (~0.[1]4)High (> 0.[1]6)High (> 0.[1][3]7)
Plasma Protein Binding High (~86%)High (~80-85%)Moderate (~70%)High (~85%)
Major Metabolites M1, M2 (Oxygenated)M1, M2M1, M2 + N-dealkylatedM1 + Biliary Glucuronides
Excretion Route (Primary) Fecal (79%) / BiliaryFecal / BiliaryFecal / BiliaryFecal / Biliary
In Vivo

(Approx)
~7.0 Hours~2.5 - 3.5 Hours~1.5 - 2.0 Hours~0.8 - 1.2 Hours

Technical Insight: The high hepatic extraction in rats renders them poor predictors for human oral bioavailability (


) without correction. The Cynomolgus monkey offers the highest fidelity for predicting human 

due to the structural similarity between CYP3A4 and CYP3A8.
Visualization of Metabolic Pathways

The following diagram illustrates the biotransformation cascade of Atazanavir. The dominance of the oxidative pathway (M1/M2) is the critical stability-limiting factor.

AtazanavirMetabolismATV(3R,8S,9S,12S)-Atazanavir(Parent Drug)CYP3ACYP3A4 / CYP3A5(Microsomal Oxidation)ATV->CYP3AHydrolysisCarbamateHydrolysisATV->HydrolysisEliminationBiliary/FecalEliminationATV->EliminationUnchanged (~20%)M1Metabolite M1(Benzylic Oxidation)CYP3A->M1Major PathwayM2Metabolite M2(Pyridyl Oxidation)CYP3A->M2Major PathwayM3_M4Metabolites M3/M4(Cleavage Products)Hydrolysis->M3_M4Minor PathwayM1->EliminationM2->EliminationM3_M4->Elimination

Figure 1: Primary metabolic vectors for Atazanavir.[1][2][4][5] The CYP3A-mediated oxidation to M1 and M2 represents the rate-limiting step in clearance.

Experimental Protocol: Comparative Microsomal Stability

To generate the data required for the table above, a Self-Validating Microsomal Stability Assay is required.[1] This protocol is designed to eliminate batch-to-batch variability in enzymatic activity.[1]

Objective

Determine the in vitro intrinsic clearance (

Reagents
  • Test Compound: (3R,8S,9S,12S)-Atazanavir (1 µM final conc).[1]

  • Enzyme Source: Pooled Liver Microsomes (20 mg/mL protein stock).[1]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).[1]

  • Quench Solution: Acetonitrile containing internal standard (e.g., Warfarin or Tolbutamide).[1]

Step-by-Step Workflow
  • Pre-Incubation (Equilibration):

    • Prepare microsomes at 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Spike Atazanavir to 1 µM (avoid saturation of CYP enzymes;

      
       is typically > 1 µM).
      
    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate metabolism (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ).
      
    • Self-Validation Step: Simultaneously run a Positive Control (Testosterone or Midazolam) and a Negative Control (No NADPH).

  • Sampling (Time-Course):

    • Extract aliquots at

      
       minutes.
      
    • Immediately dispense into ice-cold Quench Solution (1:3 ratio).[1]

  • Analysis:

    • Centrifuge (3000 x g, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1] Monitor parent depletion.[1]

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       = elimination rate constant.
      
    • 
      .
      
Workflow Visualization

ExperimentalWorkflowcluster_samplingTime Course SamplingPrepMicrosome Prep(0.5 mg/mL)SpikeSpike ATV(1 µM)Prep->SpikeInitAdd NADPH(Start T=0)Spike->InitSampleAliquot(0-60 min)Init->SampleQuenchQuench(ACN + IS)Sample->QuenchAnalyzeLC-MS/MSAnalysisQuench->AnalyzeCalcCalc CL_int(-Slope/Protein)Analyze->Calc

Figure 2: Validated workflow for determining intrinsic clearance.[1][5] Critical control points are the NADPH initiation and immediate organic quench.

In Vivo Correlation & Translation

When translating the in vitro data to in vivo scenarios, researchers must apply Scaling Factors (SF) .[1]

  • Human: The in vitro data typically under-predicts in vivo clearance unless transporter uptake is accounted for.[1] However, for ATV, CYP metabolism is the rate-limiting step, making microsomal scaling relatively accurate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).
    
  • Ritonavir Boosting: In clinical practice, ATV is often co-administered with Ritonavir (100mg).[1][3] Ritonavir is a potent mechanism-based inhibitor of CYP3A4.[1]

    • Impact: This transforms ATV from an intermediate-clearance drug to a low-clearance drug, effectively "humanizing" the pharmacokinetic profile in animal models if co-administered.[1]

References
  • FDA Center for Drug Evaluation and Research. (2003).[1] Clinical Pharmacology and Biopharmaceutics Review: Reyataz (Atazanavir Sulfate). U.S. Food and Drug Administration.[1] Link

  • Gong, Y., et al. (2013).[1] "Revealing the metabolic sites of atazanavir in human by parallel administrations of D-atazanavir analogs." Drug Testing and Analysis, 5(3), 168-176.[1] Link

  • Dickinson, L., et al. (2016).[1] "Atazanavir pharmacokinetics and pharmacogenetics." Pharmacogenomics, 17(10).[1] Link

  • Martignoni, M., et al. (2006).[1] "Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism." Expert Opinion on Drug Metabolism & Toxicology, 2(6), 875-894.[1] Link

  • Li, F., et al. (2012).[1] "Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes." European Journal of Medicinal Chemistry, 52, 1-10.[1] Link

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling (3R,8S,9S,12S)-Atazanavir

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(3R,8S,9S,12S)-Atazanavir is a potent active pharmaceutical ingredient (API) that requires careful handling to minimize occupational exposure. This guide provides essential safety and logistical information, focusing on the appropriate personal protective equipment (PPE), operational procedures, and disposal plans for laboratory settings. By adhering to these guidelines, you can ensure a safe working environment and maintain the integrity of your research.

Understanding the Risks: Why PPE is Crucial

Atazanavir, like many potent pharmaceutical compounds, can pose health risks upon exposure. The primary routes of concern in a laboratory setting are inhalation of aerosolized powder and skin contact.[1][2][3] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core PPE Requirements for Handling Atazanavir

The selection of appropriate PPE is contingent on the specific task being performed and the associated risk of exposure. The following table outlines the recommended PPE for various laboratory activities involving Atazanavir.

ActivityRecommended Personal Protective Equipment
Weighing and transferring solid Atazanavir - Respirator: A NIOSH-approved half-mask or full-face respirator with P100 filters is essential to prevent inhalation of fine particles.[4] - Gloves: Double gloving with chemotherapy-rated gloves (tested to ASTM D6978 standard) is required.[4] - Gown: A disposable, back-closing gown made of a low-permeability fabric should be worn.[5] - Eye Protection: Chemical splash goggles or a full-face respirator provides necessary eye protection.[1][2][6] - Sleeve Covers and Shoe Covers: Recommended to minimize skin exposure.
Preparing solutions and handling liquids - Respirator: A respirator may be necessary if there is a risk of aerosol generation. - Gloves: Double gloving with chemotherapy-rated gloves.[4] - Gown: A disposable, back-closing gown.[5] - Eye Protection: Chemical splash goggles.[1][2][6]
Routine laboratory procedures with dilute solutions - Gloves: Single pair of nitrile gloves. - Lab Coat: A standard lab coat. - Eye Protection: Safety glasses with side shields.

It is imperative to always consult the specific Safety Data Sheet (SDS) for Atazanavir for the most up-to-date and detailed PPE recommendations. [1][2][6]

Operational Workflow: A Step-by-Step Guide to Safe Handling

A structured and logical workflow is paramount to minimizing the risk of exposure and contamination. The following diagram illustrates a best-practice approach for handling potent compounds like Atazanavir.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Containment System (e.g., Ventilated Balance Enclosure, Fume Hood) B->C D Weigh Solid Atazanavir C->D Begin Handling E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Work Surfaces F->G Complete Experiment H Segregate and Dispose of Waste G->H I Doff PPE Correctly H->I

Caption: A logical workflow for the safe handling of Atazanavir, from preparation to disposal.

Decontamination and Disposal: A Critical Final Step

Proper disposal of Atazanavir and all contaminated materials is essential to protect both personnel and the environment.

Decontamination:

  • All surfaces and equipment that have come into contact with Atazanavir should be decontaminated. A suitable decontamination solution should be used, followed by a rinse with an appropriate solvent.

Waste Management:

  • Solid Waste: All disposable PPE (gloves, gowns, etc.), weighing papers, and other contaminated solids should be disposed of in a clearly labeled hazardous waste container.[7][8] These are typically black containers for hazardous pharmaceutical waste.[9]

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a designated, sealed hazardous waste container.

  • Disposal Route: All Atazanavir waste is considered pharmaceutical waste and must be disposed of via incineration through a licensed medical waste disposal service.[9][10] Under no circumstances should it be disposed of down the drain or in regular trash.

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][6] Seek immediate medical attention.[2][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Always have the Safety Data Sheet readily available for emergency responders.

By implementing these comprehensive safety measures, laboratories can effectively manage the risks associated with handling the potent antiretroviral compound, (3R,8S,9S,12S)-Atazanavir, ensuring the safety of all personnel.

References

  • Szabo-Scandic. Material Safety Data Sheet: Atazanavir sulfate.[Link]

  • ASHP. Personal Protective Equipment.[Link]

  • Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry.[Link]

  • OSHA. Guidelines for Cytotoxic (Antineoplastic) Drugs.[Link]

  • OSHA. Controlling Occupational Exposure to Hazardous Drugs.[Link]

  • Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs.[Link]

  • U.S. Environmental Protection Agency. Medical Waste.[Link]

  • Gagnon, L. et al. Safe handling of cytotoxics: guideline recommendations.Canadian Journal of Hospital Pharmacy.[Link]

  • Specialist Pharmacy Service. Managing pharmaceutical waste.[Link]

  • Stericycle. Medication & Pharmaceutical Waste Disposal Explained.[Link]

  • California Department of Public Health. Medical Waste Management Program.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,8S,9S,12S)-Atazanavir
Reactant of Route 2
Reactant of Route 2
(3R,8S,9S,12S)-Atazanavir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.